molecular formula C13H23NO4 B1522322 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid CAS No. 1027512-23-7

1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid

Cat. No.: B1522322
CAS No.: 1027512-23-7
M. Wt: 257.33 g/mol
InChI Key: FUDNGUAYMRYCCT-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-5-6-13(4,7-9-14)10(15)16/h5-9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDNGUAYMRYCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674237
Record name 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid
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Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027512-23-7
Record name 1-(1,1-Dimethylethyl) hexahydro-4-methyl-1H-azepine-1,4-dicarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid, a specialized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogs and foundational organic chemistry principles to present a comprehensive overview. This guide covers the molecule's structural features, physicochemical properties, a plausible synthetic route with detailed protocols, and its prospective applications, particularly in the design of novel therapeutics. The azepane scaffold is a key feature in a number of FDA-approved drugs, highlighting the importance of developing novel derivatives such as the one discussed herein.[1]

Introduction: The Strategic Value of the Azepane Scaffold

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional architecture that can effectively probe the binding pockets of biological targets.[1] Its inherent flexibility, compared to smaller five- and six-membered rings, allows for a wider range of conformational possibilities, which can be crucial for optimizing ligand-receptor interactions. The incorporation of a geminal methyl and carboxylic acid group at the 4-position, combined with the synthetically versatile N-Boc protecting group, makes this compound a valuable building block for creating complex molecules with tailored pharmacological profiles.[2]

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[3][4] This orthogonality allows for selective manipulation of other functional groups within a molecule, a cornerstone of modern multi-step organic synthesis.[2][3]

Physicochemical and Structural Properties

PropertyPredicted Value / InformationSource / Rationale
CAS Number 1027512-23-7[1][5]
Molecular Formula C13H23NO4[1]
Molecular Weight 257.33 g/mol [1]
Appearance Expected to be a white to off-white solidAnalogy to similar compounds
Solubility Soluble in organic solvents like DCM, THF, and alcohols. Limited solubility in water.General properties of Boc-protected amino acids
XLogP3 ~1.5 - 2.5Inferred from analogs like 1-Boc-4-methylpiperidine-4-carboxylic acid
Hydrogen Bond Donors 1 (from the carboxylic acid)Structural analysis
Hydrogen Bond Acceptors 4 (from the carbonyls and the ether oxygen of the Boc group)Structural analysis

Structural Formula:

Chemical structure of this compound

Plausible Synthetic Pathway and Experimental Protocols

A specific, published synthesis for this compound is not readily found. However, a plausible and logical synthetic route can be constructed based on established organic chemistry transformations and literature precedents for analogous structures. The proposed pathway begins with a commercially available starting material and proceeds through key steps of N-protection, alpha-alkylation, and nitrile hydrolysis.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Synthesis of this compound A Azepan-4-one B 1-Boc-azepan-4-one A->B Boc2O, Base C 1-Boc-4-cyanomethylazepane B->C TosMIC, Base D 1-Boc-4-methylazepane-4-carbonitrile C->D Base, MeI E This compound D->E Acid or Base Hydrolysis

Caption: A plausible synthetic route to the target compound.

Step 1: N-Boc Protection of Azepan-4-one

The synthesis would commence with the protection of the secondary amine of commercially available azepan-4-one. This is a standard procedure to prevent side reactions at the nitrogen atom in subsequent steps.

  • Rationale: The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a non-nucleophilic base. This reaction is typically high-yielding and clean.[6]

  • Detailed Protocol:

    • Dissolve azepan-4-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, for example, triethylamine (1.2 equivalents) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-azepan-4-one.

Step 2: Introduction of the Cyano Group (Strecker or similar synthesis)

A common method to introduce a carboxylic acid precursor is via a nitrile. A Strecker synthesis or a related cyanation reaction on the ketone would be a plausible approach.

  • Rationale: The cyano group can be readily hydrolyzed to a carboxylic acid in a later step.

  • Detailed Protocol (via a Strecker-like reaction):

    • To a solution of 1-Boc-azepan-4-one (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add sodium cyanide (or potassium cyanide) (1.2 equivalents) and ammonium chloride (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction for the formation of the aminonitrile intermediate.

    • Work up the reaction by quenching with water and extracting the product.

    • Purify the resulting 1-Boc-4-aminoazepane-4-carbonitrile by column chromatography.

Step 3: Methylation of the alpha-Carbon

With the nitrile group in place, the next step is the methylation of the carbon at the 4-position.

  • Rationale: The proton alpha to the nitrile is acidic and can be removed by a strong base to form a carbanion, which can then be alkylated with an electrophile like methyl iodide.

  • Detailed Protocol:

    • Dissolve the 1-Boc-4-aminoazepane-4-carbonitrile (1 equivalent) in a dry, aprotic solvent like THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents).

    • Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

    • Add methyl iodide (1.2 equivalents) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the crude product by column chromatography to obtain 1-Boc-4-methyl-4-aminoazepane-4-carbonitrile.

Step 4: Hydrolysis of the Nitrile to a Carboxylic Acid

The final step is the hydrolysis of the nitrile group to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

  • Rationale: Both strong acids and bases can effectively hydrolyze nitriles to carboxylic acids. Basic hydrolysis is often preferred to avoid premature cleavage of the acid-labile Boc group.[7]

  • Detailed Protocol (Basic Hydrolysis):

    • Dissolve the 1-Boc-4-methyl-4-aminoazepane-4-carbonitrile (1 equivalent) in a mixture of an alcohol (e.g., ethanol or methanol) and a concentrated aqueous solution of a base such as sodium hydroxide or potassium hydroxide (e.g., 6M NaOH).

    • Heat the mixture to reflux and stir for several hours to overnight, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 3-4 with a strong acid (e.g., concentrated HCl or 1M KHSO4).

    • Extract the product into an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly attractive building block for the synthesis of novel drug candidates.

  • Scaffold for Constrained Peptidomimetics: The rigid, yet flexible, azepane core can be used to create conformationally constrained analogs of peptide ligands. This can lead to improved metabolic stability, receptor selectivity, and oral bioavailability.

  • Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment for screening against various biological targets. The carboxylic acid provides a handle for derivatization and growth of the fragment into a more potent lead compound.

  • Synthesis of Novel Heterocyclic Systems: The carboxylic acid and the Boc-protected amine are versatile functional groups that can be used to construct more complex heterocyclic systems with potential therapeutic applications. Azepane-based compounds have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and CNS-related effects.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and the intermediates in its synthesis.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids (which can cleave the Boc group).

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. While its direct synthesis and applications are not extensively documented in peer-reviewed literature, a robust synthetic pathway can be proposed based on well-established chemical principles. The unique combination of a conformationally diverse azepane core, a stereocenter-introducing geminal disubstitution, and synthetically tractable functional groups positions this molecule as a valuable tool for the development of next-generation therapeutics. Further research into the synthesis and application of this and related azepane derivatives is warranted to fully explore their potential in addressing unmet medical needs.

References

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  • (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A Zinc Catalyzed C(sp3)@C(sp2) Suzuki–Miyaura Cross-Coupling Reaction Mediated by Aryl-Zincates. (2019). AstaTech. Retrieved January 22, 2026, from [Link]

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An In-Depth Technical Guide to 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for the presentation of substituents in a three-dimensional space that is often inaccessible to more common five- and six-membered ring systems. This unique property can lead to enhanced binding affinity and selectivity for biological targets.[1][2][3] Azepane derivatives are found in over 20 FDA-approved drugs and are integral components of molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and central nervous system activities.[1][4]

This guide focuses on a specific, valuable building block: 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid . The presence of a quaternary center at the 4-position, along with orthogonal protecting groups—the acid-labile tert-butoxycarbonyl (Boc) group on the nitrogen and the carboxylic acid—makes this molecule a highly versatile synthon for the construction of complex, sterically hindered azepane-containing compounds.[5]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

Structure

The molecule consists of a seven-membered azepane ring. The ring nitrogen is protected with a tert-butoxycarbonyl (Boc) group. The C4 position of the ring is substituted with both a methyl group and a carboxylic acid group, creating a quaternary carbon center.

Molecular Formula: C₁₃H₂₃NO₄[6] Molecular Weight: 257.33 g/mol [6][7] CAS Number: 1027512-23-7[6]

Physicochemical Data Table
PropertyValueSource
Molecular FormulaC₁₃H₂₃NO₄[6]
Molecular Weight257.33 g/mol [6][7]
IUPAC NameThis compoundN/A
AppearanceWhite to off-white solid (predicted)[8]
Storage2-8°C[6]
pKa3.97 ± 0.20 (Predicted)[8]

Synthesis Strategies for the 4,4-Disubstituted Azepane Core

Ring Expansion via Beckmann Rearrangement

A common and powerful method for the synthesis of substituted azepanes is the Beckmann rearrangement of a corresponding cyclohexanone oxime.[9] This strategy involves the acid-catalyzed rearrangement of the oxime to a lactam (an azepan-2-one), which can then be reduced and further functionalized.

Conceptual Workflow:

G cluster_0 Beckmann Rearrangement Pathway Start 4-Methylcyclohexanone Derivative Step1 Oxime Formation (NH₂OH) Start->Step1 Step2 Beckmann Rearrangement (Acid Catalyst, e.g., H₂SO₄) Step1->Step2 Step3 Lactam Reduction (e.g., LiAlH₄) Step2->Step3 Step4 N-Boc Protection ((Boc)₂O) Step3->Step4 Step5 Carboxylic Acid Introduction Step4->Step5 End Target Molecule Step5->End

Caption: Conceptual workflow for the synthesis of the target molecule via a Beckmann rearrangement strategy.

Causality Behind Experimental Choices: The key to this approach is the regioselective migration of the carbon atom that will become the C4 of the azepane ring. The introduction of the methyl and a precursor to the carboxylic acid group onto the cyclohexanone starting material would need to be carefully planned. The reduction of the resulting lactam is a standard transformation, followed by the protection of the secondary amine with the Boc group, which is a robust and widely used protecting group in organic synthesis.[10][11]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a powerful tool for the construction of various ring sizes, including the seven-membered azepane ring.[1] This approach would involve the synthesis of a diene precursor containing the necessary nitrogen and the C4-substituents.

Conceptual Workflow:

G cluster_1 Ring-Closing Metathesis Pathway Start_RCM Acyclic Diene Precursor Step1_RCM Ring-Closing Metathesis (e.g., Grubbs' Catalyst) Start_RCM->Step1_RCM Step2_RCM Double Bond Reduction (e.g., H₂, Pd/C) Step1_RCM->Step2_RCM Step3_RCM Functional Group Manipulations Step2_RCM->Step3_RCM End_RCM Target Molecule Step3_RCM->End_RCM

Caption: Conceptual workflow for the synthesis of the target molecule via a Ring-Closing Metathesis (RCM) strategy.

Causality Behind Experimental Choices: The success of this route hinges on the efficient synthesis of the acyclic diene precursor. This precursor would already contain the nitrogen atom (likely protected) and the carbon framework that will form the azepane ring. The choice of a ruthenium-based catalyst, such as Grubbs' catalyst, is standard for RCM reactions. Subsequent reduction of the newly formed double bond would yield the saturated azepane ring.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its key spectroscopic features can be predicted based on the known chemical shifts of its constituent functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the Boc group, the methyl group, and the protons of the azepane ring.

  • Boc Group: A sharp singlet integrating to 9 protons, typically appearing around δ 1.4-1.5 ppm.[12]

  • Methyl Group: A singlet integrating to 3 protons. Its exact chemical shift would be influenced by the surrounding groups on the quaternary carbon.

  • Azepane Ring Protons: A series of complex multiplets in the δ 1.5-3.5 ppm region, resulting from the protons on the seven-membered ring.

  • Carboxylic Acid Proton: A broad singlet, typically downfield, in the region of δ 10-12 ppm.[12]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all 13 carbon atoms in the molecule.

  • Boc Group: Signals for the quaternary carbon of the tert-butyl group (around δ 80 ppm) and the methyl carbons (around δ 28 ppm). The carbonyl carbon of the Boc group will appear further downfield.[13]

  • Carboxylic Acid Carbonyl: A signal in the range of δ 170-180 ppm.[14][15]

  • Azepane Ring Carbons: A series of signals in the aliphatic region of the spectrum.

  • Quaternary Carbon (C4): A signal for the carbon atom substituted with the methyl and carboxylic acid groups.

  • Methyl Carbon: A signal in the upfield region of the spectrum.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not explicitly detailed in the current literature, its structure makes it a highly valuable building block for the synthesis of novel drug candidates. The azepane scaffold is known to be a key component in a variety of biologically active compounds.[1][4]

The presence of the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation, allowing for the attachment of other molecular fragments. The Boc-protected nitrogen allows for selective deprotection and subsequent functionalization at that position. The methyl group at the C4 position introduces a degree of conformational constraint and can be important for optimizing interactions with a biological target.

Given the known biological activities of other azepane derivatives, this building block could be utilized in the synthesis of compounds targeting:

  • Central Nervous System (CNS) Disorders: Azepane derivatives have shown promise as anticonvulsant and analgesic agents.[4]

  • Oncology: Some azepane-containing molecules exhibit anticancer properties.[1][8]

  • Infectious Diseases: The azepane scaffold has been incorporated into antibacterial and antiviral compounds.[8]

Safety and Handling

Conclusion

This compound is a structurally complex and synthetically valuable building block. Its unique combination of a flexible seven-membered ring, a quaternary center, and orthogonal protecting groups makes it an attractive starting material for the synthesis of novel and diverse libraries of compounds for drug discovery. While detailed experimental data for this specific molecule is sparse in the public domain, its synthesis can be approached through established synthetic methodologies. The continued exploration of the chemical space around the azepane scaffold ensures that building blocks like this will remain of high interest to the medicinal chemistry community.

References

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A Technical Guide to 1-Boc-4-methylazepane-4-carboxylic acid: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azepane Scaffolds

In the landscape of medicinal chemistry, the design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Saturated heterocycles, in particular, have garnered significant attention due to their three-dimensional structures that can effectively probe biological space. Among these, the azepane ring system, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2] Azepane derivatives are integral components of a wide range of biologically active compounds, demonstrating activities such as anticancer, antimicrobial, and anticonvulsant properties.[1] Their structural complexity and conformational flexibility allow for the fine-tuning of physicochemical and pharmacological properties, making them attractive building blocks for the development of novel drugs.[3] This guide focuses on a specific derivative, 1-Boc-4-methylazepane-4-carboxylic acid (CAS No. 1027512-23-7), a promising building block for the synthesis of innovative spirocyclic compounds and other complex molecular architectures.[4][5]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is crucial for its application in synthesis and drug design. The properties of 1-Boc-4-methylazepane-4-carboxylic acid are summarized in the table below.

PropertyValueSource
CAS Number 1027512-23-7[6]
Molecular Formula C13H23NO4[6]
Molecular Weight 257.33 g/mol [6]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in organic solvents like methanol, chloroform, and DMSOGeneral knowledge
Storage Store at 2-8°C, sealed in a dry environment[7]

Proposed Synthesis and Mechanistic Rationale

A potential synthetic workflow is outlined below:

G A 1-Boc-azepan-4-one B Intermediate Enolate A->B LDA, THF, -78 °C C 1-Boc-4-methylazepan-4-one B->C CH3I D Cyanohydrin Intermediate C->D TMSCN, ZnI2 E 1-Boc-4-amino-4-cyanomethylazepane D->E NH3, H2, Raney Ni F 1-Boc-4-methylazepane-4-carboxylic acid E->F Acid or Base Hydrolysis

Caption: Proposed synthetic workflow for 1-Boc-4-methylazepane-4-carboxylic acid.

Step-by-Step Protocol:

  • Enolate Formation: 1-Boc-azepan-4-one is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) to regioselectively form the kinetic enolate.

  • Methylation: The enolate is then quenched with an electrophilic methyl source, such as methyl iodide, to introduce the methyl group at the C4 position, yielding 1-Boc-4-methylazepan-4-one.

  • Cyanohydrin Formation: The resulting ketone is then reacted with a cyanide source, for instance, trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid like zinc iodide, to form the corresponding cyanohydrin.

  • Reductive Amination: The cyanohydrin is subsequently subjected to reductive amination conditions. This could involve treatment with ammonia and hydrogen gas in the presence of a catalyst like Raney nickel to yield the aminonitrile.

  • Hydrolysis: The final step involves the hydrolysis of the nitrile functionality to a carboxylic acid. This can be achieved under either acidic or basic conditions, followed by neutralization to afford the target compound, 1-Boc-4-methylazepane-4-carboxylic acid.

This proposed synthesis is a logical and well-precedented approach for the preparation of α-substituted cyclic amino acids.

Analytical Characterization

The structural confirmation of 1-Boc-4-methylazepane-4-carboxylic acid would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The protons on the azepane ring would appear as a series of multiplets in the region of 1.5-4.0 ppm. The methyl group protons would likely be a singlet around 1.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl of the Boc group around 155 ppm and the carboxylic acid carbonyl around 175-180 ppm. The quaternary carbon of the tert-butyl group would be observed around 80 ppm, and the carbons of the azepane ring would appear in the 20-60 ppm range.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique for determining the molecular weight of the compound.[8] In positive ion mode, the spectrum would likely show the [M+H]⁺ ion at m/z 258.3. In negative ion mode, the [M-H]⁻ ion at m/z 256.3 would be expected.[8][9] Common fragmentation patterns for carboxylic acids include the loss of water and the carboxyl group.[9]

Applications in Drug Discovery and Medicinal Chemistry

The true value of 1-Boc-4-methylazepane-4-carboxylic acid lies in its potential as a versatile building block for the synthesis of more complex and biologically active molecules.[10] The presence of the Boc-protected amine and the carboxylic acid functional groups allows for orthogonal chemical modifications. The Boc group can be easily removed under acidic conditions to liberate the secondary amine, which can then be functionalized, for example, through reductive amination or amide bond formation. The carboxylic acid moiety can be converted to a variety of other functional groups, such as esters, amides, or alcohols.[11]

This dual functionality makes it an ideal starting material for the construction of spirocyclic scaffolds, which are of increasing interest in drug discovery due to their rigid structures and ability to present substituents in well-defined spatial orientations.[5][12] The incorporation of this azepane derivative can lead to compounds with improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability.[3]

G cluster_0 Amine Functionalization cluster_1 Carboxylic Acid Functionalization A 1-Boc-4-methylazepane-4-carboxylic acid B Deprotection (e.g., TFA) A->B D Spirocyclic Compound Synthesis A->D Intramolecular Cyclization or Further Elaboration C Amide Coupling (e.g., R-NH2, HATU) B->C R-COCl or R-COOH/Coupling agent

Caption: Potential synthetic utility of 1-Boc-4-methylazepane-4-carboxylic acid.

The azepane core itself is a key feature in many approved drugs and clinical candidates, particularly those targeting the central nervous system.[2][13] The unique seven-membered ring structure can lead to favorable binding interactions with various biological targets. The methyl group at the C4 position introduces a stereocenter and can influence the conformational preferences of the azepane ring, which can be crucial for biological activity.

Safety and Handling

According to the available safety data sheet, 1-Boc-4-methylazepane-4-carboxylic acid is considered an irritant.[6] It may be harmful if inhaled or ingested and can cause irritation to the skin, eyes, and respiratory tract.[6] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[6]

Conclusion

1-Boc-4-methylazepane-4-carboxylic acid represents a valuable and versatile building block for the synthesis of novel and complex molecules with potential therapeutic applications. Its unique structural features, including the seven-membered azepane ring and the quaternary center, make it an attractive scaffold for exploring new chemical space in drug discovery. While detailed experimental data on this specific compound is limited, its synthesis and applications can be reasonably extrapolated from the extensive knowledge base of related saturated heterocycles. As the demand for innovative drug candidates continues to grow, the importance of such unique building blocks in the medicinal chemist's toolbox cannot be overstated.

References

  • ResearchGate. (2024, June). Recent Advances on the Synthesis of Azepane‐Based Compounds. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Kirichok, A. A., Shton, I. O., Pishel, I. M., Zozulya, S. A., Borysko, P. O., Kubyshkin, V., Zaporozhets, O. A., Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444–5449. [Link]

  • PubMed. (2024, September 5). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. Retrieved from [Link]

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  • ScienceDirect. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

  • PubChem. (n.d.). 1-Boc-4-Methylpiperidine. Retrieved from [Link]

  • PubMed Central. (n.d.). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • ChemistryViews. (2023, March 24). Preparation of Optically Active Azepane Scaffolds. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • PubMed. (n.d.). Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids. Retrieved from [Link]

  • NIH. (2025, April 24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Chapter 3. Carboxylic Acids and their Bioisosteres | Request PDF. Retrieved from [Link]

  • ScienceDirect. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

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A Comprehensive Technical Guide to the Physicochemical Properties of N-Boc Protected Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis and a critical component in the development of peptide-based therapeutics. Its widespread use stems from its unique stability profile and the mild conditions required for its removal. A thorough understanding of the physicochemical properties of N-Boc protected amino acids is paramount for optimizing synthetic strategies, ensuring product purity, and developing stable, effective drug formulations. This in-depth technical guide provides a comprehensive overview of these properties, including solubility, stability, solid-state characteristics, and spectroscopic signatures. We delve into the causality behind experimental choices for characterizing these properties and provide field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Introduction: The Central Role of the N-Boc Group in Synthesis and Drug Development

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules like peptides and peptidomimetics. The N-Boc group, a tert-butyl carbamate, has established itself as one of the most valuable tools for the temporary protection of the α-amino group of amino acids.[1][2] Its popularity is attributed to its remarkable stability across a wide range of nucleophilic and basic conditions, while being readily cleaved under specific acidic conditions.[1] This orthogonality to other common protecting groups, such as the base-labile Fmoc group, allows for intricate synthetic designs, including solid-phase peptide synthesis (SPPS).[1][]

The physicochemical properties of the resulting N-Boc amino acids directly impact the efficiency of coupling reactions, purification processes, and the overall yield and purity of the final peptide. Furthermore, in the context of drug development, these properties influence critical parameters such as formulation, stability, and bioavailability of peptide-based active pharmaceutical ingredients (APIs). This guide will systematically explore these key physicochemical characteristics, providing both theoretical understanding and practical experimental guidance.

Solubility Profile: Navigating the Solvent Landscape

The solubility of N-Boc protected amino acids is a critical parameter that dictates the choice of reaction conditions, purification methods (such as crystallization and chromatography), and formulation strategies. The introduction of the bulky, lipophilic tert-butyl group significantly alters the solubility profile of the parent amino acid, generally increasing its solubility in organic solvents.

General Solubility Characteristics

N-Boc protected amino acids exhibit a broad range of solubilities depending on the nature of the amino acid side chain and the polarity of the solvent. As a general trend, they are more soluble in less polar organic solvents compared to their unprotected counterparts.

A representative example is the solubility of BOC-L-Alanine benzyl ester in various common organic solvents, which illustrates the general trends observed for many N-Boc protected amino acids.[4]

Solvent FamilySolventPolarity Index (Snyder)Illustrative Solubility ( g/100 mL)
ChlorinatedDichloromethane (DCM)3.1> 50
Chloroform4.1> 50
EthersDiethyl Ether2.815 - 25
Tetrahydrofuran (THF)4.0> 40
EstersEthyl Acetate (EtOAc)4.4> 40
KetonesAcetone5.1> 40
AlcoholsMethanol (MeOH)5.110 - 20
Ethanol (EtOH)4.35 - 15
Isopropanol (IPA)3.92 - 10
Polar AproticAcetonitrile (ACN)5.820 - 30
Dimethylformamide (DMF)6.4> 50

Disclaimer: The quantitative solubility data presented in this table is illustrative and based on general solubility trends. Actual solubility may vary depending on experimental conditions.[4]

The Influence of the Amino Acid Side Chain on Solubility

The nature of the amino acid side chain plays a pivotal role in modulating the solubility of N-Boc amino acids.[5][6][7]

  • Hydrophobicity: Amino acids with hydrophobic side chains (e.g., Valine, Leucine, Isoleucine, Phenylalanine) will generally impart greater solubility in non-polar organic solvents. The longer and more branched the aliphatic or aromatic side chain, the more pronounced this effect will be.[5]

  • Polarity and Hydrogen Bonding: Side chains containing polar functional groups capable of hydrogen bonding (e.g., Serine, Threonine, Asparagine, Glutamine) can enhance solubility in more polar organic solvents.

  • Charge: For N-Boc amino acids with acidic (Aspartic acid, Glutamic acid) or basic (Lysine, Arginine, Histidine) side chains, the protonation state of the side chain functional group will dramatically influence solubility in aqueous and protic organic solvents.

Experimental Protocol for Solubility Determination: The Gravimetric Method

A precise and reproducible method for determining the solubility of a solid compound like an N-Boc protected amino acid is crucial for process development and quality control. The gravimetric method is a fundamental and widely used technique for this purpose.[4] This method is based on the preparation of a saturated solution, followed by the quantitative determination of the dissolved solute.

To determine the solubility of an N-Boc protected amino acid in a given organic solvent at a specific temperature.

  • N-Boc protected amino acid (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with sealed caps

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum desiccator

  • Preparation of a Saturated Solution: Add an excess amount of the N-Boc protected amino acid to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.[8]

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.[8][9]

  • Sampling: After equilibration, carefully withdraw a known volume of the supernatant using a syringe, ensuring that no solid particles are disturbed.

  • Filtration: Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved solid.

  • Solvent Evaporation: Carefully evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of the compound.

  • Drying and Weighing: Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent. Weigh the vial containing the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Weight of vial with solute - Weight of empty vial) / Volume of filtered solution (mL)] x 100

Stability Profile: Understanding the Boundaries of the Boc Group's Resilience

The stability of the N-Boc group is a defining feature that underpins its utility. A comprehensive understanding of its stability under various conditions is crucial for designing robust synthetic routes and ensuring the integrity of the protected amino acid during storage and handling.

Stability in Acidic and Basic Media

The N-Boc group is notoriously labile to acidic conditions, a property that is exploited for its removal during synthesis.[1] The mechanism of acid-catalyzed deprotection involves protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and the release of the free amine and carbon dioxide.

Conversely, the N-Boc group is generally stable under basic and nucleophilic conditions, which allows for the use of base-labile protecting groups for other functionalities in the molecule in an orthogonal protection strategy.[1][10]

The following table provides a general overview of the stability of the N-Boc group under different pH conditions and at room temperature:

pH RangeStability
< 1Highly Labile
1 - 4Labile
4 - 9Generally Stable
> 9Stable
Kinetics of Acid-Catalyzed Deprotection

The rate of N-Boc deprotection is highly dependent on the strength of the acid, the solvent, and the temperature. Kinetic studies have shown that the deprotection reaction can exhibit a second-order dependence on the acid concentration, particularly with strong acids like HCl.[11][12] This implies that the reaction rate is highly sensitive to changes in acid concentration. Trifluoroacetic acid (TFA) is a commonly used reagent for Boc deprotection, typically in a mixture with a solvent like dichloromethane (DCM).

Thermal Stability

N-Boc protected amino acids generally exhibit good thermal stability at ambient and moderately elevated temperatures. However, prolonged exposure to high temperatures can lead to decomposition. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are invaluable for assessing the thermal stability of these compounds.[13][14][15][16][17]

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and decomposition temperatures.[13][14][16]

Objective: To determine the melting point and decomposition temperature of an N-Boc protected amino acid.

Materials:

  • N-Boc protected amino acid

  • DSC instrument

  • Aluminum sample pans and lids

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the N-Boc protected amino acid (typically 1-5 mg) into an aluminum DSC pan.

  • Sealing the Pan: Crimp the lid onto the pan to seal it.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the DSC instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic events associated with decomposition. The onset temperature of the melting peak is typically reported as the melting point.

Solid-State Properties: Crystallinity and Polymorphism

The solid-state properties of N-Boc protected amino acids are important for their handling, storage, and formulation. Many N-Boc amino acids are crystalline solids, and like many organic molecules, they can exhibit polymorphism, the ability to exist in multiple crystalline forms.

Crystallinity

The crystalline nature of N-Boc amino acids facilitates their purification by recrystallization and allows for their characterization by X-ray crystallography. The crystal structure provides definitive information about the molecular conformation and intermolecular interactions in the solid state. For example, the X-ray crystal structure of N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester reveals a type II β-turn conformation in the peptide backbone.[18]

Polymorphism

Different polymorphs of a compound can have different physicochemical properties, including solubility, melting point, and stability. Therefore, controlling the polymorphic form of an N-Boc protected amino acid can be critical in pharmaceutical development.

Spectroscopic Characterization: Unveiling the Molecular Structure

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of N-Boc protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of N-Boc amino acids.

  • ¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. Key signals to identify include:

    • A singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.

    • Signals for the α-proton and side-chain protons of the amino acid.

    • A signal for the NH proton of the carbamate, which can be broad and its chemical shift is solvent-dependent. For example, in the ¹H-NMR spectrum of N-Boc glutamic acid, the signals for the -CH₃ of the Boc group appear at 1.38 ppm, and the -NH of the glutamic acid is observed at 5.25 ppm.[19]

  • ¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Characteristic signals include:

    • A signal around 28 ppm for the three methyl carbons of the tert-butyl group.

    • A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

    • A signal around 155 ppm for the carbonyl carbon of the carbamate.

    • Signals for the α-carbon, carbonyl carbon, and side-chain carbons of the amino acid. Studies on N-Boc-L-alanine-L-proline-OMe have shown that the chemical shifts of the carbonyl carbons are correlated with solvent polarity.[20]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in N-Boc protected amino acids. Characteristic absorption bands include:

  • A strong C=O stretching vibration for the carbamate carbonyl group, typically observed in the region of 1680-1720 cm⁻¹.

  • An N-H stretching vibration for the carbamate, usually seen as a broad band around 3300-3500 cm⁻¹.

  • C-H stretching vibrations for the aliphatic and aromatic groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the N-Boc protected amino acid and to gain structural information from its fragmentation pattern. In electrospray ionization (ESI) mass spectrometry, a common observation is the loss of the Boc group or isobutylene from the protonated molecule.[21] The fragmentation of the Boc group can sometimes be prominent, and using softer ionization techniques like MALDI can help to minimize this fragmentation.[22]

Conclusion: A Foundation for Rational Design and Development

A deep and practical understanding of the physicochemical properties of N-Boc protected amino acids is indispensable for researchers in organic synthesis and drug development. This guide has provided a comprehensive exploration of key properties including solubility, stability, solid-state characteristics, and spectroscopic signatures. The provided experimental protocols and insights into the influence of the amino acid side chain are intended to serve as a valuable resource for the rational design of synthetic routes, the optimization of reaction and purification conditions, and the development of stable and effective peptide-based therapeutics. By leveraging this knowledge, scientists can navigate the complexities of working with these essential building blocks with greater confidence and success.

References

  • Functional Properties of Amino Acid Side Chains as Biomarkers of Extraterrestrial Life - PMC. Available at: [Link]

  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed. Available at: [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC - PubMed Central. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

  • Intrinsic energy landscapes of amino acid side chains - PMC - PubMed Central. Available at: [Link]

  • for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE - European Union. Available at: [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchGate. Available at: [Link]

  • Characterizing Protein Stability by DSC - TA Instruments. Available at: [Link]

  • Effects of Amino Acid Side-Chain Length and Chemical Structure on Anionic Polyglutamic and Polyaspartic Acid Cellulose-Based Polyelectrolyte Brushes - MDPI. Available at: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Available at: [Link]

  • Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments - PubMed. Available at: [Link]

  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • STA or DSC and TGA – is Combination the Key? - NETZSCH Analyzing & Testing. Available at: [Link]

  • 2.2.56. Amino acid analysis - Print Preview - C:\DOCUME1\xpress\LOCALS1\Temp.aptcache\00b-prelim-roman-E/tfa03632. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

  • X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe) | Request PDF - ResearchGate. Available at: [Link]

  • Electronic Properties of the Amino Acid Side Chains Contribute to the Structural Preferences in Protein Folding - ResearchGate. Available at: [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - American Chemical Society. Available at: [Link]

  • ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled... - ResearchGate. Available at: [Link]

  • Dual protection of amino functions involving Boc - RSC Publishing. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis? - ResearchGate. Available at: [Link]

  • Annex 4 - World Health Organization (WHO). Available at: [Link]

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  • 1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 1236 SOLUBILITY MEASUREMENTS - ResearchGate. Available at: [Link]

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Appendix: Visualizations

G cluster_solubility Solubility Determination Workflow prep Preparation of Saturated Solution equil Equilibration at Constant Temperature prep->equil sample Sampling of Supernatant equil->sample filter Filtration to Remove Solids sample->filter evap Solvent Evaporation filter->evap weigh Drying and Weighing evap->weigh calc Calculation of Solubility weigh->calc

Caption: Experimental workflow for determining the solubility of N-Boc protected amino acids.

G Boc_AA N-Boc Amino Acid Protonated_Boc_AA Protonated N-Boc Amino Acid Boc_AA->Protonated_Boc_AA + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc_AA->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc_AA->tBu_cation Free_Amine Free Amino Acid Carbamic_Acid->Free_Amine CO2 Carbon Dioxide Carbamic_Acid->CO2 Isobutene Isobutene tBu_cation->Isobutene - H+

Sources

A Technical Guide to 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic Acid: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azepane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is relentless. Among these, the azepane ring system has emerged as a privileged scaffold, offering a flexible yet constrained seven-membered heterocyclic core. This structure is increasingly incorporated into a new generation of therapeutic agents, demonstrating its value in modulating biological targets with high affinity and selectivity.[1][2] This guide focuses on a key derivative, 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid (CAS No. 1027512-23-7), a versatile building block that provides medicinal chemists with a strategic tool for accessing novel chemical space. Its unique substitution pattern, featuring a protected amine, a carboxylic acid handle for further elaboration, and a methyl group for conformational restriction, makes it an attractive starting material for the synthesis of complex molecules, particularly in the realm of protein kinase inhibitors.[1][3]

Chemical Identity and Properties

This compound is a white to off-white solid at room temperature. The presence of the tert-butoxycarbonyl (Boc) protecting group on the azepane nitrogen enhances its stability and solubility in common organic solvents, facilitating its use in a wide range of chemical transformations.

PropertyValue
CAS Number 1027512-23-7
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
IUPAC Name This compound
Storage Conditions 2-8°C, under an inert atmosphere

Commercial Availability: A Comparative Overview of Leading Suppliers

The accessibility of high-quality starting materials is paramount for reproducible and successful research and development. This compound is available from a number of specialized chemical suppliers. Below is a comparative table of offerings from prominent vendors. Researchers are advised to request certificates of analysis (CoA) to verify purity and characterization data before purchase.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)
Chemenu CM200396≥97%1g, 5g, CustomPOA
AA Blocks AA00087LNot specifiedCustom SynthesisPOA
Life Chemicals F2412-0037≥95%250mg, 500mg, 1g, 5gPOA

Price (POA - Price on Application) and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

The Role in Drug Discovery: A Scaffold for Potent and Selective Kinase Inhibitors

The azepane moiety is a key feature in a number of approved drugs and clinical candidates, valued for its ability to impart favorable pharmacokinetic properties and to orient substituents in a well-defined three-dimensional space.[1][2] Substituted azepanes, such as the title compound, are of particular interest in the design of protein kinase inhibitors. The conformational flexibility of the seven-membered ring allows for optimal binding to the ATP-binding pocket of various kinases, while the substituents can be tailored to achieve high potency and selectivity.[3]

While specific examples detailing the direct use of this compound in publicly disclosed drug candidates are emerging, the broader class of substituted azepane carboxylic acids is well-documented in patent literature for the synthesis of inhibitors of key oncology targets like Protein Kinase B (PKB/Akt).[3] The carboxylic acid functionality serves as a convenient attachment point for coupling to other fragments, while the Boc-protected amine can be deprotected at a later stage for further functionalization, enabling the construction of complex and diverse libraries of potential drug molecules.

Experimental Section: Synthesis and Characterization

Synthesis of this compound

A common synthetic route to 4-substituted azepane-4-carboxylic acids involves the multi-step conversion from readily available starting materials. A generalized, representative synthetic protocol is outlined below. It is important to note that specific reaction conditions, such as solvents, temperatures, and reaction times, may require optimization.

Step 1: Synthesis of a Suitable Azepanone Precursor The synthesis often commences with the construction of a suitably substituted azepan-4-one. This can be achieved through various methods, including ring-closing metathesis or Dieckmann condensation.

Step 2: Introduction of the Carboxylic Acid Moiety The carboxylic acid group can be introduced at the 4-position of the azepanone via a Strecker or a similar reaction, followed by hydrolysis of the resulting nitrile.

Step 3: N-Protection and Methylation The secondary amine of the azepane ring is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O). Subsequent methylation at the 4-position can be achieved using a suitable methylating agent, such as methyl iodide, in the presence of a strong base.

Step 4: Hydrolysis to the Final Product Finally, if the carboxylic acid is in an ester form from a previous step, it is hydrolyzed under basic conditions to yield this compound.

Quality Control and Characterization

Ensuring the identity and purity of this compound is critical for its application in synthesis. The following analytical techniques are routinely employed for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The characteristic peaks for the Boc group (a singlet at ~1.4 ppm in ¹H NMR) and the methyl group, along with the signals from the azepane ring protons and the carboxylic acid proton, provide a definitive fingerprint of the compound.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the compound. The observation of the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight provides strong evidence for the identity of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands for the carbonyl groups of the carbamate and the carboxylic acid, as well as the O-H stretch of the carboxylic acid, are expected.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. By using a suitable column and mobile phase, the percentage of the desired product can be accurately quantified.

Application Protocol: A Representative Use in Amide Coupling

The carboxylic acid functionality of this compound makes it an ideal substrate for amide bond formation, a cornerstone reaction in the synthesis of bioactive molecules. Below is a general protocol for the coupling of this building block with a primary amine.

Objective: To synthesize the corresponding amide derivative by coupling this compound with a representative primary amine (e.g., benzylamine).

Materials:

  • This compound

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the primary amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Visualization of Key Concepts

Figure 1. Chemical structure of this compound.

workflow cluster_synthesis Synthetic Application Workflow A 1-(tert-Butoxycarbonyl)-4- methylazepane-4-carboxylic acid C Amide Coupling Reaction (e.g., EDC, HOBt) A->C B Amine Substrate B->C D Purification (Chromatography) C->D E Bioactive Molecule (e.g., Kinase Inhibitor Precursor) D->E

Figure 2. A generalized workflow illustrating the use of the title compound in amide synthesis.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its unique structural features provide a platform for the creation of molecules with desirable three-dimensional conformations and physicochemical properties. As the importance of saturated heterocyclic scaffolds in drug discovery continues to grow, the demand for well-characterized and readily available building blocks like this azepane derivative is expected to increase. Future work will likely focus on expanding the diversity of substituents on the azepane ring and exploring its application in the synthesis of a wider range of biologically active compounds beyond kinase inhibitors.

References

  • Google Patents. (n.d.). Preparation and use of novel protein kinase inhibitors.
  • AA Blocks. (n.d.). 1-BOC-4-METHYLAZEPANE-4-CARBOXYLIC ACID. Retrieved January 22, 2026, from [Link]

  • MDPI. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved January 22, 2026, from [Link]

  • Nature. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved January 22, 2026, from [Link]

  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved January 22, 2026, from [Link]

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The Strategic Synthesis of 4-Substituted Azepanes: A Technical Guide for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] The conformational flexibility inherent to this larger ring system allows for a thorough exploration of chemical space, often leading to enhanced target binding and improved pharmacokinetic profiles.[2] Among azepane derivatives, those substituted at the 4-position are of particular strategic importance, as this position allows for the introduction of diverse functionalities that can significantly modulate biological activity. This in-depth technical guide provides a comprehensive literature review of the core synthetic strategies for accessing 4-substituted azepanes, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for key synthetic transformations, including ring expansion reactions, ring-closing metathesis, cycloaddition strategies, and the direct functionalization of the azepane core. Each section will feature detailed, step-by-step methodologies for pivotal experiments, comparative data in structured tables, and mechanistic diagrams to provide a self-validating and authoritative resource for the synthesis of these crucial building blocks.

Introduction: The Azepane Moiety in Modern Drug Design

The underrepresentation of seven-membered rings like azepane in medicinal chemistry libraries, compared to their five- and six-membered counterparts, presents a significant opportunity for innovation in drug discovery.[3][4] The increased conformational flexibility of the azepane ring can be a double-edged sword; while offering the potential for novel interactions with biological targets, it also presents a synthetic challenge.[2] Strategic substitution at the C4 position can help to constrain the conformational landscape, biasing the molecule towards a bioactive conformation and thereby improving potency and selectivity.[2] This guide will equip the medicinal chemist with a robust toolkit of synthetic methodologies to confidently access and explore the rich chemical space offered by 4-substituted azepanes.

Ring Expansion Strategies: Building the Azepane Core from Smaller Rings

One of the most common and powerful approaches to constructing the azepane skeleton involves the expansion of more readily available five- and six-membered ring systems. These methods often leverage classic name reactions and modern photochemical techniques to achieve the desired one-carbon insertion.

Beckmann and Schmidt Rearrangements of 4-Substituted Cyclohexanones

The Beckmann and Schmidt rearrangements are venerable yet reliable methods for the synthesis of lactams, which can be subsequently reduced to the corresponding cyclic amines. These reactions are particularly well-suited for the synthesis of 4-substituted azepan-2-ones from readily available 4-substituted cyclohexanones.

The Beckmann rearrangement proceeds via the acid-catalyzed rearrangement of an oxime.[5] The choice of acid catalyst is critical, with reagents like sulfuric acid, oleum, and more recently, solid acid catalysts and cyanuric chloride being employed.[6] The reaction is initiated by protonation of the oxime's hydroxyl group, converting it into a good leaving group. A concerted migration of the alkyl group anti-periplanar to the leaving group to the nitrogen atom results in the formation of a nitrilium ion, which is then trapped by water to yield the lactam.[6]

The Schmidt reaction offers a direct conversion of a ketone to a lactam using hydrazoic acid (HN₃) in the presence of a strong acid.[7] The mechanism involves the initial formation of an azidohydrin intermediate, which then undergoes a rearrangement with loss of dinitrogen gas to form the lactam.[7] While effective, the use of highly toxic and explosive hydrazoic acid necessitates careful handling and consideration of safer alternatives.

Experimental Protocol: Beckmann Rearrangement of 4-Phenylcyclohexanone Oxime

  • Step 1: Oxime Formation. To a solution of 4-phenylcyclohexanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours, monitoring by TLC. After completion, cool the reaction mixture and pour it into ice-water. Collect the precipitated oxime by filtration, wash with water, and dry under vacuum.

  • Step 2: Rearrangement. In a round-bottom flask, carefully add polyphosphoric acid (PPA) or a mixture of sulfuric acid and oleum. Heat the acid to the desired temperature (e.g., 120-130 °C). Add the 4-phenylcyclohexanone oxime (1.0 eq) portion-wise with vigorous stirring. The reaction is often exothermic. After the addition is complete, maintain the temperature for a specified time (e.g., 15-30 minutes).

  • Step 3: Work-up and Isolation. Carefully pour the hot reaction mixture onto crushed ice. Neutralize the acidic solution with a strong base (e.g., concentrated sodium hydroxide solution) while cooling in an ice bath. The lactam product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Photochemical Dearomative Ring Expansion of Nitroarenes

A recent and powerful innovation in azepane synthesis is the photochemical dearomative ring expansion of nitroarenes.[3][4] This method allows for the direct conversion of readily available substituted nitroaromatics into polysubstituted azepanes, including 4-substituted derivatives, in a two-step sequence.[3] The key transformation involves the blue light-mediated conversion of the nitro group into a singlet nitrene, which then undergoes an intramolecular cyclization and ring expansion to form a 3H-azepine intermediate.[3][4] Subsequent hydrogenation of the diene system and hydrogenolysis of the amidine furnishes the saturated azepane ring.[3]

Experimental Protocol: Photochemical Synthesis of a 4-Substituted Azepane from a para-Substituted Nitroarene [3]

  • Step 1: Photochemical Ring Expansion. In a suitable photoreactor equipped with a blue LED light source (e.g., 427 nm), a solution of the para-substituted nitroarene (1.0 eq), diethylamine (4.0 eq), and triisopropyl phosphite (2.0 eq) in isopropanol is irradiated at room temperature. The reaction is monitored by TLC or GC-MS until complete consumption of the starting material. The solvent is then removed under reduced pressure.

  • Step 2: Hydrogenation. The crude 3H-azepine intermediate is dissolved in a suitable solvent such as ethanol or methanol. A hydrogenation catalyst (e.g., 10 mol% Pd/C or PtO₂) is added. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-100 atm) and stirred at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude 4-substituted azepane, which can be further purified by column chromatography.

Ring-Closing Metathesis (RCM): A Convergent Approach

Ring-closing metathesis has emerged as a highly versatile and reliable method for the construction of a wide variety of cyclic structures, including azepanes.[8] This strategy relies on the intramolecular cyclization of a diene precursor catalyzed by a ruthenium-based catalyst, such as the Grubbs or Hoveyda-Grubbs catalysts.[9] For the synthesis of 4-substituted azepanes, a suitably substituted diallylamine derivative is required. The substitution at the central carbon of the diallylamine backbone directly translates to the C4-position of the resulting azepine ring.

The choice of catalyst is crucial for the success of the RCM reaction, with second-generation catalysts generally offering higher activity and broader functional group tolerance.[10] The reaction is typically carried out in a non-polar solvent like dichloromethane or toluene at room temperature or with gentle heating.

Diagram: General Workflow for RCM Synthesis of 4-Substituted Azepanes

RCM_Workflow Start Substituted Diallylamine Precursor RCM Ring-Closing Metathesis Start->RCM Catalyst Grubbs or Hoveyda-Grubbs Catalyst Catalyst->RCM Unsaturated Unsaturated 4-Substituted Azepine RCM->Unsaturated Hydrogenation Hydrogenation (e.g., H2, Pd/C) Unsaturated->Hydrogenation Final Saturated 4-Substituted Azepane Hydrogenation->Final

Caption: RCM workflow for 4-substituted azepanes.

Experimental Protocol: RCM Synthesis of a 4-Substituted N-Boc-Azepine

  • Step 1: Synthesis of the Diallylamine Precursor. A suitable precursor, such as a substituted malonic ester, is reduced to the corresponding diol. The diol is then converted to a dibromide or ditosylate. Reaction with a primary amine (e.g., benzylamine) followed by N-protection (e.g., with Boc₂O) yields the required N-protected, 4-substituted diallylamine.

  • Step 2: Ring-Closing Metathesis. The diallylamine precursor (1.0 eq) is dissolved in degassed dichloromethane to a concentration of approximately 0.01-0.1 M. The second-generation Grubbs catalyst (1-5 mol%) is added, and the reaction mixture is stirred at room temperature or refluxed under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • Step 3: Purification and Reduction. The crude product is purified by flash column chromatography. The resulting unsaturated azepine can then be hydrogenated using standard conditions (e.g., H₂, Pd/C in ethanol or methanol) to afford the saturated 4-substituted azepane.

Cycloaddition Reactions: Building Complexity in a Single Step

Cycloaddition reactions offer an elegant and atom-economical approach to the synthesis of cyclic systems. For the construction of the seven-membered azepane ring, [5+2] cycloaddition strategies are particularly attractive.

A notable example is a formal two-step [5+2] cycloaddition involving a photochemical rearrangement of N-vinylpyrrolidinones.[11] This method allows for the construction of functionalized azepin-4-ones from readily available aldehydes and pyrrolidinones.

Diagram: [5+2] Cycloaddition Strategy

Cycloaddition Pyrrolidinone Pyrrolidinone Condensation Condensation Pyrrolidinone->Condensation Aldehyde Aldehyde Aldehyde->Condensation Vinylpyrrolidinone N-Vinylpyrrolidinone Condensation->Vinylpyrrolidinone Photochemistry Photochemical Rearrangement (hν) Vinylpyrrolidinone->Photochemistry Azepinone Azepin-4-one Photochemistry->Azepinone Reduction Reduction Azepinone->Reduction Azepane 4-Substituted Azepane Reduction->Azepane

Caption: A formal [5+2] cycloaddition approach.

Direct Functionalization of the Azepane Core

In some instances, it is more efficient to introduce the desired substituent at the C4 position of a pre-formed azepane ring. This is typically achieved through the functionalization of an azepan-4-one intermediate.

Alkylation of Azepan-4-one

N-protected azepan-4-one can be deprotonated at the α-position with a suitable base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then be trapped with a variety of electrophiles, including alkyl halides, to introduce a substituent at the C4 position. The stereoselectivity of this alkylation can often be controlled by the choice of protecting group on the nitrogen and the reaction conditions.

Experimental Protocol: α-Alkylation of N-Boc-Azepan-4-one [12]

  • Step 1: Enolate Formation. A solution of N-Boc-azepan-4-one (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Step 2: Alkylation. The desired alkyl halide (1.2 eq) is added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Step 3: Work-up and Purification. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the 4-alkylated azepan-4-one.

Case Studies: Synthesis of Bioactive 4-Substituted Azepanes

The synthetic methodologies described above have been successfully applied to the synthesis of several biologically active molecules.

Balanol

Balanol is a natural product that exhibits potent inhibitory activity against protein kinase C (PKC).[13] Its structure features a 4-hydroxy-3-aminoazepane core. Several total syntheses of Balanol have been reported, often employing a ring expansion strategy or a radical cyclization approach to construct the azepane ring.[13][14][15]

Azelastine

Azelastine is a potent antihistamine used for the treatment of allergic rhinitis.[16] Its structure contains a 4-(4-chlorobenzyl)azepane moiety. The synthesis of Azelastine often involves the construction of the azepane ring via ring expansion of an N-methyl-4-piperidone precursor.[16]

Conclusion and Future Outlook

The synthesis of 4-substituted azepanes remains a vibrant and important area of research in organic and medicinal chemistry. While classical methods such as the Beckmann and Schmidt rearrangements continue to be valuable tools, recent advances in photochemical ring expansion and ring-closing metathesis have significantly expanded the synthetic chemist's arsenal. The ability to efficiently and stereoselectively introduce a wide range of substituents at the C4 position of the azepane ring will undoubtedly continue to fuel the discovery of novel therapeutics with improved efficacy and safety profiles. Future efforts in this field will likely focus on the development of even more efficient and enantioselective catalytic methods, as well as the application of these strategies to the synthesis of increasingly complex and biologically relevant molecules.

References

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A Technical Guide to the Spectroscopic Characterization of 1-Boc-4-methylazepane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, N-protected heterocyclic scaffolds are indispensable building blocks. Among these, the seven-membered azepane ring offers a flexible and three-dimensional framework that can be crucial for optimizing ligand-receptor interactions. This guide focuses on 1-Boc-4-methylazepane-4-carboxylic acid, a derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and a quaternary center at the 4-position, incorporating both a methyl and a carboxylic acid group. Such structures are of significant interest for introducing constrained, non-planar motifs into peptide mimics and small molecule therapeutics[1].

The unambiguous structural confirmation and purity assessment of such intermediates are paramount to the success of a synthetic campaign. Spectroscopic analysis provides the definitive data required for this validation. This technical document serves as an in-depth guide for researchers and drug development professionals, detailing the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Boc-4-methylazepane-4-carboxylic acid. The analysis herein is built upon foundational spectroscopic principles and comparative data from structurally related N-Boc protected heterocyclic systems[2][3].

Molecular Structure and Key Features

A thorough understanding of the molecule's topology is the first step in interpreting its spectral data. The key structural features include the azepane ring, the sterically demanding Boc group, a quaternary carbon, a carboxylic acid, and a methyl group.

  • IUPAC Name: 1-(tert-butoxycarbonyl)-4-methylazepane-4-carboxylic acid

  • Molecular Formula: C₁₃H₂₃NO₄

  • Molecular Weight: 257.33 g/mol

Below is a diagram of the structure with systematic numbering to facilitate the discussion of NMR assignments.

Caption: Molecular structure of 1-Boc-4-methylazepane-4-carboxylic acid.

Proton (¹H) NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons in a molecule. Chemical shifts are indicative of the electronic environment, while splitting patterns reveal neighboring protons.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Incorporate a relaxation delay (D1) of at least 2 seconds to ensure quantitative integration.

  • Validation: The presence of the characteristic solvent peak serves as an internal reference. The integration of well-resolved peaks should correspond to the number of protons in the proposed structure. An optional D₂O exchange experiment can be performed to confirm the identity of the carboxylic acid proton.

Predicted ¹H NMR Data and Interpretation

The spectrum is expected to show distinct signals for the Boc group, the C4-methyl group, the carboxylic acid proton, and a series of complex multiplets for the azepane ring protons.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Carboxylic Acid (-COOH)10.0 - 12.5Broad Singlet1HThe acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. Its position is solvent and concentration-dependent.
Azepane Ring (N-CH₂)3.2 - 3.6Multiplet4HProtons on carbons C2 and C7, adjacent to the electron-withdrawing nitrogen of the Boc-amide, are shifted downfield. The conformational flexibility of the 7-membered ring leads to complex splitting.
Azepane Ring (-CH₂-)1.5 - 2.1Multiplet6HProtons on carbons C3, C5, and C6 reside in a typical aliphatic environment. Overlapping signals and complex coupling are expected due to the ring's flexibility.
Boc Group (-C(CH₃)₃)1.40 - 1.50Singlet9HThe nine equivalent protons of the tert-butyl group give rise to a strong, sharp singlet, a hallmark signature of the Boc protecting group[2].
Methyl Group (C4-CH₃)1.20 - 1.35Singlet3HThis methyl group is attached to a quaternary carbon and therefore appears as a singlet. Its chemical shift is in the standard aliphatic range.

Carbon-¹³ (¹³C) NMR Spectroscopy

Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing a "carbon fingerprint." The chemical shift of each carbon is highly sensitive to its electronic environment.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial due to the low natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel.

  • Acquisition Parameters:

    • Employ broadband proton decoupling to ensure all carbon signals appear as singlets.

    • Set the spectral width to cover 0-200 ppm.

    • A longer acquisition time and more scans are required compared to ¹H NMR.

  • Validation: The number of observed peaks should correspond to the number of chemically non-equivalent carbons in the molecule. The use of distortionless enhancement by polarization transfer (DEPT) experiments (DEPT-90, DEPT-135) can be used to definitively assign CH, CH₂, and CH₃ groups, validating the assignments.

Predicted ¹³C NMR Data and Interpretation

The structure possesses 13 carbon atoms. Due to the conformational dynamics of the azepane ring, some ring carbons may not be perfectly equivalent, but for practical purposes, we can predict the key chemical shift regions.

Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
Carboxylic Acid (C=O)175 - 180The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield[4][5].
Boc Group (C=O)154 - 156The urethane carbonyl carbon is also deshielded, but typically appears upfield relative to a carboxylic acid carbonyl.
Boc Group (-C(CH₃)₃)79 - 82The quaternary carbon of the tert-butyl group is characteristic and appears in this region.
Azepane Ring (C2, C7)45 - 55These carbons are adjacent to the nitrogen atom and are shifted downfield.
Quaternary Ring Carbon (C4)45 - 50The quaternary carbon within the ring, substituted with two electron-withdrawing groups.
Azepane Ring (C3, C5, C6)25 - 40These are standard aliphatic sp³ hybridized carbons within the ring structure[6].
Boc Group (-C(CH₃)₃)28 - 29The three equivalent methyl carbons of the Boc group give a strong signal in the aliphatic region.
Methyl Group (C4-CH₃)20 - 25The methyl group attached to the C4 quaternary center.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which is the most common and straightforward method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan the range from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to obtain a high-quality spectrum.

    • Perform a background scan immediately prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

  • Validation: The presence of multiple characteristic bands corresponding to all expected functional groups provides a high degree of confidence in the structural assignment.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by absorptions from the carboxylic acid and the Boc group.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity/Shape Assignment
O-H Stretch2500 - 3300Very Broad, StrongThe carboxylic acid O-H stretch is famously broad due to extensive hydrogen bonding[7][8].
C-H Stretch2850 - 2980Medium-StrongAliphatic C-H stretching from the azepane ring, methyl, and Boc groups.
C=O Stretch (Acid)1700 - 1725Strong, SharpThe carbonyl stretch of the hydrogen-bonded carboxylic acid dimer[9][10].
C=O Stretch (Boc)1680 - 1700Strong, SharpThe carbonyl stretch of the tert-butyl carbamate group.
C-O Stretch1100 - 1300StrongC-O stretching vibrations from both the carboxylic acid and the Boc group contribute to this region[10].

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this molecule, Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique that typically keeps the molecule intact, allowing for the determination of the molecular weight. Fragmentation patterns provide further structural clues.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

  • Instrumentation: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Acquisition Parameters:

    • Acquire spectra in both positive and negative ion modes.

    • Scan a mass range appropriate to observe the molecular ion and key fragments (e.g., m/z 50-500).

  • Validation: The observed mass of the molecular ion should match the calculated theoretical mass within a narrow tolerance (typically <5 ppm for high-resolution MS), confirming the elemental composition. Tandem MS (MS/MS) can be used to isolate the molecular ion and induce fragmentation, confirming the predicted fragmentation pathways.

Predicted Mass Spectrum Data and Interpretation
  • Molecular Ion:

    • Positive Mode: Expect a strong signal for the protonated molecule, [M+H]⁺, at m/z 258.17. Sodium adducts, [M+Na]⁺, at m/z 280.15 are also common.

    • Negative Mode: Expect the deprotonated molecule, [M-H]⁻, at m/z 256.15.

  • Key Fragmentation Pathways: The fragmentation is predictable and highly informative. The Boc group and carboxylic acid moiety are prone to characteristic losses.

G M_H [M+H]⁺ m/z 258.17 frag1 Loss of isobutylene (-56 Da) m/z 202.11 M_H->frag1 - C₄H₈ frag3 Loss of Boc group (-100 Da) m/z 158.12 M_H->frag3 - C₅H₈O₂ frag4 Loss of COOH (-45 Da) m/z 213.17 M_H->frag4 - HCOOH frag2 Loss of CO₂ (-44 Da) m/z 158.12 frag1->frag2 - CO₂

Caption: Predicted ESI-MS fragmentation pathways in positive ion mode.

  • Loss of Isobutylene (56 Da): A primary fragmentation for Boc-protected amines is the loss of isobutylene (C₄H₈) to give an ion at m/z 202.11.

  • Loss of the entire Boc group (100 Da): Cleavage of the N-C bond of the carbamate can result in the loss of the entire Boc group, yielding a fragment at m/z 158.12[11][12].

  • Decarboxylation (-44 Da): Following the loss of isobutylene, the resulting intermediate can readily lose carbon dioxide to also yield the fragment at m/z 158.12.

  • Loss of the Carboxyl Group (-45 Da): Direct loss of the carboxyl radical is also a possible fragmentation pathway for carboxylic acids[12].

Conclusion

The structural verification of 1-Boc-4-methylazepane-4-carboxylic acid is unequivocally achieved through a multi-technique spectroscopic approach. The ¹H NMR spectrum will confirm the presence and ratio of all proton types, with characteristic singlets for the Boc and methyl groups. The ¹³C NMR spectrum provides a carbon count and confirms the chemical environments, particularly the downfield shifts of the two carbonyl carbons. IR spectroscopy serves as a rapid check for the key functional groups, identified by the very broad O-H stretch and two distinct C=O stretching bands. Finally, high-resolution mass spectrometry validates the molecular formula, while its fragmentation pattern confirms the connectivity of the Boc and carboxylic acid moieties. Together, these spectroscopic data form a robust and self-validating dossier for the definitive identification and quality assessment of this valuable synthetic building block.

References

  • Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic analysis of small organic molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic, and molecular structure characterizations of some azo derivatives of 2-hydroxyacetophenone. Retrieved from [Link]

  • MDPI. (2023). Insights on Potential Photoprotective Activity of Two Butylchalcone Derivatives: Synthesis, Spectroscopic Characterization and Molecular Modeling. Retrieved from [Link]

  • PubMed Central. (n.d.). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic and molecular docking studies on N, N-Di- tert -butoxycarbonyl (Boc)-2-amino pyridine. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • OpenStax. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubMed. (2008). Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids. Retrieved from [Link]

  • OpenStax. (2023). Uses of 13C NMR Spectroscopy. Retrieved from [Link]

  • PubMed Central. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl biphenyl-4-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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Methodological & Application

Synthesis Protocol for 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid is a valuable saturated heterocyclic building block in medicinal chemistry and drug discovery. The azepane scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of a methyl and a carboxylic acid group at the 4-position, combined with the Boc-protected nitrogen, provides a versatile handle for further chemical modifications. This application note provides a detailed, three-step synthesis protocol for this target molecule, starting from the commercially available ethyl azepane-4-carboxylate. The described methodology is designed to be robust and scalable for laboratory settings.

Scientific Rationale and Strategy

The synthetic strategy is centered around a three-step sequence: α-alkylation of an ester, N-protection, and saponification. This approach was chosen for its efficiency and the use of well-established and reliable chemical transformations.

  • Step 1: α-Alkylation of Ethyl Azepane-4-carboxylate. The introduction of the methyl group at the C4 position is achieved through the formation of a lithium enolate from ethyl azepane-4-carboxylate using lithium diisopropylamide (LDA) as a strong, non-nucleophilic base. The subsequent reaction with methyl iodide, an electrophilic source of a methyl group, yields the desired α-methylated product. The use of LDA at low temperatures is crucial to ensure regioselective deprotonation and minimize side reactions.

  • Step 2: N-Protection with a Boc Group. The secondary amine of the azepane ring is protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide and heterocyclic chemistry to prevent the amine from participating in subsequent reactions and to increase the compound's solubility in organic solvents.[1] The reaction is carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base, such as triethylamine, to neutralize the acid generated during the reaction.

  • Step 3: Saponification of the Ethyl Ester. The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is achieved through saponification using a strong base, such as sodium hydroxide, in a mixed solvent system of water and methanol to ensure the solubility of the substrate.[2][3] Subsequent acidification protonates the carboxylate salt to yield the final product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: α-Alkylation cluster_1 Step 2: N-Protection cluster_2 Step 3: Saponification A Ethyl azepane-4-carboxylate B LDA, THF, -78 °C A->B Deprotonation C Methyl Iodide B->C Enolate Formation D Ethyl 4-methylazepane-4-carboxylate C->D Methylation E Ethyl 4-methylazepane-4-carboxylate F Boc₂O, Et₃N, DCM E->F Reaction G Ethyl 1-(tert-butoxycarbonyl)-4-methylazepane-4-carboxylate F->G Boc Protection H Boc-protected Ester I 1. NaOH, MeOH/H₂O 2. HCl (aq) H->I Hydrolysis J This compound I->J Acidification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-methylazepane-4-carboxylate
  • Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • LDA Formation: Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) to a solution of diisopropylamine (5.56 g, 55 mmol) in anhydrous THF (50 mL) at -78 °C. Stir the mixture for 30 minutes at this temperature to form lithium diisopropylamide (LDA).

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of ethyl azepane-4-carboxylate hydrochloride (10.38 g, 50 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • Alkylation: Add methyl iodide (7.81 g, 55 mmol) to the reaction mixture dropwise. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:4) to afford ethyl 4-methylazepane-4-carboxylate as a colorless oil.

Step 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-methylazepane-4-carboxylate
  • Reaction Setup: Dissolve ethyl 4-methylazepane-4-carboxylate (from Step 1, assuming 80% yield, ~7.4 g, 40 mmol) in dichloromethane (DCM, 150 mL) in a round-bottom flask. Add triethylamine (6.07 g, 60 mmol).

  • Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 9.6 g, 44 mmol) portion-wise at room temperature. Stir the reaction mixture overnight.

  • Work-up: Wash the reaction mixture with 1 M hydrochloric acid (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography (eluent: ethyl acetate/hexanes, 1:9).

Step 3: Synthesis of this compound
  • Saponification: Dissolve the crude ethyl 1-(tert-butoxycarbonyl)-4-methylazepane-4-carboxylate (from Step 2, assuming quantitative yield, ~11.4 g, 40 mmol) in a mixture of methanol (100 mL) and water (50 mL). Add sodium hydroxide (3.2 g, 80 mmol) and heat the mixture to reflux for 4 hours.

  • Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M hydrochloric acid.

  • Extraction and Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid.

Quantitative Data Summary

StepStarting MaterialReagentsProductExpected Yield
1Ethyl azepane-4-carboxylate HClLDA, Methyl IodideEthyl 4-methylazepane-4-carboxylate75-85%
2Ethyl 4-methylazepane-4-carboxylateBoc₂O, Et₃NEthyl 1-(tert-butoxycarbonyl)-4-methylazepane-4-carboxylate>95% (crude)
3Boc-protected EsterNaOH, HClThis compound85-95%

Conclusion

This application note outlines a reliable and high-yielding three-step synthesis of this compound. The protocol utilizes standard organic chemistry techniques and commercially available starting materials, making it accessible for researchers in drug discovery and organic synthesis. The causality behind each experimental choice has been explained to provide a deeper understanding of the process.

References

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Google Patents. (n.d.). Method for preparing 4-cyanopiperidine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation Reactions of Azodicarboxylate Esters with 4-Alkyl-1,4-Dihydropyridines under Catalyst-Free Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). A convenient synthesis of N-Boc-4-formylpiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
  • ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]

  • Chemdad. (n.d.). 1-Boc-4-cyanopiperidine. Retrieved from [Link]

  • Eagle Scholar. (2022). Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Retrieved from [Link]

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Application Note & Protocol: Efficient N-Boc Protection of 4-Methylazepane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-tert-butoxycarbonyl (Boc) protection of 4-methylazepane-4-carboxylic acid, a key step in the synthesis of complex molecules for pharmaceutical and materials science research. We detail a robust and optimized protocol, discuss the underlying chemical principles, and provide in-depth guidance on reaction setup, monitoring, work-up, and product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for protecting this sterically hindered cyclic amino acid derivative.

Introduction: The Strategic Importance of Boc Protection

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide chemistry and the development of nitrogen-containing pharmaceuticals.[1][2] Its popularity stems from a unique combination of stability and controlled lability. The Boc group is remarkably stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[3] However, it can be cleanly and efficiently removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), which produces volatile byproducts and facilitates purification.[1][4] This "orthogonal" stability makes it an ideal choice in multi-step syntheses where other functional groups require manipulation.[5]

4-Methylazepane-4-carboxylic acid presents a unique synthetic challenge. As a cyclic secondary amine with a quaternary carbon alpha to the nitrogen, steric hindrance can influence the kinetics of the N-acylation reaction. This guide provides a protocol specifically tailored to address these structural features, ensuring high yields and purity.

Mechanistic Rationale: The Acylation of the Amine

The Boc protection of an amine is fundamentally an acylation reaction. The most common reagent, di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), serves as an activated source of the Boc group.[5] The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.

The mechanism can be summarized in the following steps:

  • Nucleophilic Attack: The secondary amine of 4-methylazepane-4-carboxylic acid attacks a carbonyl group of the Boc anhydride.[4][6]

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.[6]

  • Deprotonation & Decomposition: The tert-butyl carbonate anion is basic enough to deprotonate the now-protonated amine. This resulting tert-butyl bicarbonate is unstable and decomposes into gaseous carbon dioxide and tert-butanol.[6]

The presence of a base is crucial for this reaction, especially when the starting material is an amino acid salt (e.g., hydrochloride) or to neutralize the carboxylic acid proton, thereby ensuring the amine remains a free, potent nucleophile.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Key Steps cluster_products Products & Byproducts Amine 4-Methylazepane- 4-carboxylic Acid Attack Nucleophilic Attack Amine->Attack Boc2O Boc Anhydride (Boc₂O) Boc2O->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Formation Collapse Collapse & Proton Transfer Intermediate->Collapse Boc_Product N-Boc Protected Product Collapse->Boc_Product tBuOH tert-Butanol Collapse->tBuOH CO2 Carbon Dioxide (gas) Collapse->CO2

Figure 1. General workflow for the Boc protection reaction.

Experimental Protocol

This protocol is designed for a ~10 mmol scale reaction. Reagent quantities should be adjusted proportionally for different scales.

Materials and Reagents
ReagentMolecular Wt.Amount (10 mmol scale)Molar Eq.Notes
4-Methylazepane-4-carboxylic acid157.21 g/mol 1.57 g1.0Ensure starting material is dry.
Di-tert-butyl dicarbonate (Boc₂O)218.25 g/mol 2.40 g1.1Solid at room temp. Can be gently warmed to melt for easier handling.
Sodium Hydroxide (NaOH)40.00 g/mol 0.44 g1.1Used to deprotonate the carboxylic acid and neutralize any HCl salt.
Dioxane-20 mL-Reagent grade.
Water (Deionized)-20 mL-
Ethyl Acetate (EtOAc)-~150 mL-For extraction.
1 M Hydrochloric Acid (HCl)-As needed-For acidification during work-up.
Brine (Saturated NaCl solution)-~30 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-For drying the organic phase.
Step-by-Step Procedure
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylazepane-4-carboxylic acid (1.57 g, 10 mmol) and sodium hydroxide (0.44 g, 11 mmol) in a mixture of deionized water (20 mL) and dioxane (20 mL). Stir at room temperature until all solids have dissolved. The solution should be basic.

    • Scientist's Insight: The use of a dioxane/water solvent system is a classic and effective choice for Boc protections of amino acids.[7] Dioxane helps to solubilize the organic Boc anhydride, while water solubilizes the amino acid salt. The base ensures the amine is in its free, nucleophilic form.

  • Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (2.40 g, 11 mmol) portion-wise over 5 minutes. The reaction is exothermic, and gas (CO₂) evolution will be observed.[6] It is advisable to perform this addition at room temperature or in a cool water bath to maintain control.

    • Scientist's Insight: A slight excess (1.1 eq) of Boc anhydride ensures the reaction goes to completion. Adding it in portions prevents a rapid temperature increase and excessive frothing from CO₂ evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).

    • TLC System: A typical mobile phase is 10% Methanol in Dichloromethane.

    • Visualization: Stain with ninhydrin. The starting material (a free amine) will produce a colored spot (typically yellow or purple), while the Boc-protected product will not. The reaction is complete when the starting material spot is no longer visible. The reaction is typically complete within 2-4 hours.

  • Work-up - Quenching and Solvent Removal: Once the reaction is complete, carefully concentrate the mixture in vacuo using a rotary evaporator to remove the dioxane.

  • Work-up - Acidification and Extraction: a. Cool the remaining aqueous solution in an ice bath. b. Slowly acidify the solution to a pH of ~3 by adding 1 M HCl dropwise with vigorous stirring. The product will likely precipitate or form an oil. c. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). d. Combine the organic layers.

    • Scientist's Insight: Acidification protonates the carboxylate, rendering the product more soluble in organic solvents and less soluble in water, which is key for efficient extraction.[8]

  • Work-up - Washing and Drying: a. Wash the combined organic layers with brine (1 x 30 mL). This helps to remove residual water and inorganic salts. b. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). c. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product, which is typically a white solid or a viscous oil.

Purification

The crude product is often of high purity. If further purification is required, recrystallization from a solvent system like ethyl acetate/hexanes is recommended.[7] If the product is an oil, column chromatography on silica gel can be employed.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the N-Boc-4-methylazepane-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most telling sign of a successful reaction is the appearance of a large singlet at approximately 1.45 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protector.[9] The signals corresponding to the azepane ring protons will also experience a shift compared to the starting material.

  • ¹³C NMR: Look for the appearance of two new signals in the carbonyl region: one around 155 ppm for the carbamate carbonyl and another around 80 ppm for the quaternary carbon of the tert-butyl group.[10] The carboxylic acid carbonyl will remain around 175-180 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product.

  • Expected Mass: For C₁₃H₂₃NO₄, the calculated molecular weight is 257.33 g/mol .

  • Observed Ions: Look for [M+H]⁺ at m/z 258.3, [M+Na]⁺ at m/z 280.3, or [M-H]⁻ at m/z 256.3.

Infrared (IR) Spectroscopy

A successful reaction will show the appearance of a strong carbamate carbonyl (C=O) stretch at approximately 1680-1700 cm⁻¹. The carboxylic acid C=O stretch will also be present around 1700-1725 cm⁻¹.

Characterization_Workflow Start Crude Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS IR IR Spectroscopy Start->IR NMR_Result ¹H: Singlet at ~1.45 ppm (9H) ¹³C: Signals at ~155 & ~80 ppm NMR->NMR_Result MS_Result Confirm MW = 257.33 (e.g., [M+H]⁺ at 258.3) MS->MS_Result IR_Result Strong C=O stretch at ~1690 cm⁻¹ IR->IR_Result Conclusion Pure, Confirmed Product NMR_Result->Conclusion MS_Result->Conclusion IR_Result->Conclusion

Figure 2. Workflow for product validation and characterization.

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, ensure the starting material was fully dissolved and the pH was basic before adding the Boc anhydride. In cases of particularly stubborn or sterically hindered amines, adding a catalytic amount (0.05 - 0.1 eq) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[2][11]

  • Incomplete Reaction: If TLC shows remaining starting material after several hours, add an additional portion (0.1-0.2 eq) of Boc anhydride and continue stirring.

  • Product is an Oil: Some Boc-protected amino acids are oils at room temperature.[7] If this occurs, purification by column chromatography may be necessary. Alternatively, conversion to a dicyclohexylamine (DCHA) salt can produce a stable, crystalline solid.[7]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dioxane is a suspected carcinogen and should be handled with care.

  • Di-tert-butyl dicarbonate can cause skin and eye irritation.

  • Handle all acids and bases with caution.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups". Available at: [Link]

  • Ashenhurst, J. (2018). "Protecting Groups for Amines: Carbamates". Master Organic Chemistry. Available at: [Link]

  • Google Patents. "Process for preparing Boc protected amino acid by (Boc)2O". CN1793110A.
  • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O)". Available at: [Link]

  • Greger, H., et al. (2013). "Dual protection of amino functions involving Boc". RSC Publishing. Available at: [Link]

  • Ashenhurst, J. "Amine Protection and Deprotection". Master Organic Chemistry. Available at: [Link]

  • Wikipedia. "Di-tert-butyl dicarbonate". Available at: [Link]

  • Gruber, T., et al. (2014). "¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)...". ResearchGate. Available at: [Link]

  • Hassner, A., et al. (2000). "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols". The Journal of Organic Chemistry. Available at: [Link]

  • Basu, B., et al. (2000). "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols". ResearchGate. Available at: [Link]

  • PubChem. "1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid". CID 392871. Available at: [Link]

  • Lee, S., et al. (2017). "¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions". MDPI. Available at: [Link]

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Application Notes and Protocols for 1-Boc-4-methylazepane-4-carboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Peptide Chemist

In the landscape of contemporary drug discovery, the peptide modality has undergone a profound resurgence. No longer confined to the realm of natural amino acids, the modern peptide therapeutic is an intricate, molecularly engineered entity, designed for enhanced potency, stability, and target specificity. The strategic incorporation of non-natural, conformationally constrained amino acids is a cornerstone of this revolution.[1][2] This guide is dedicated to one such building block: 1-Boc-4-methylazepane-4-carboxylic acid .

While direct literature on this specific derivative is emerging, its structural motifs—the Boc-protected amine, the quaternary α-carbon, and the seven-membered azepane ring—place it at the intersection of several powerful strategies in medicinal chemistry.[3][4] This document serves as both a theoretical treatise and a practical handbook for researchers, scientists, and drug development professionals. We will explore the causal biochemistry that makes this scaffold a compelling choice and provide robust, field-tested protocols for its seamless integration into your synthetic workflows.

Part 1: Application Notes - The "Why" and "How" of the Azepane Scaffold

The therapeutic potential of many peptides is often hampered by two primary liabilities: rapid proteolytic degradation and inherent conformational flexibility, which can lead to diminished receptor affinity and selectivity. The introduction of constrained building blocks like 1-Boc-4-methylazepane-4-carboxylic acid directly addresses these challenges.

The Azepane Ring: Engineering Conformational Rigidity

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4] Its incorporation into a peptide backbone imparts significant local conformational constraint.[1][2]

  • Pre-organization for Enhanced Binding: By locking a portion of the peptide into a more defined three-dimensional structure, the entropic penalty upon binding to a biological target is reduced. This pre-organization can lead to a significant increase in binding affinity (lower Kd) and, consequently, higher potency (lower IC50/EC50).

  • Inducing Specific Secondary Structures: The torsion angles imposed by the azepane ring can force the peptide chain to adopt specific secondary structures, such as β-turns or helical motifs. This is critical for mimicking the bioactive conformation of a natural peptide ligand or for disrupting a protein-protein interaction surface.[5]

The Quaternary α-Carbon: A Shield Against Degradation

The methyl group at the C4 position creates a quaternary α-carbon, a feature that provides steric hindrance.

  • Proteolytic Resistance: Proteases, the enzymes responsible for peptide degradation, often have specific recognition pockets that accommodate the side chains of natural amino acids. The bulky, cyclic nature of the 1-Boc-4-methylazepane-4-carboxylic acid residue, particularly the quaternary center, sterically blocks the approach of these enzymes, significantly increasing the peptide's in vivo half-life.

The Boc Protecting Group: A Classic Strategy for Stepwise Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of solid-phase peptide synthesis (SPPS).[6][7] Its key advantage lies in its stability to the basic conditions used for peptide coupling and its clean removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[8][9][10] This orthogonality allows for the stepwise, controlled assembly of the peptide chain from the C-terminus to the N-terminus.

Below is a diagram illustrating the core principles of incorporating this constrained amino acid into a growing peptide chain.

G cluster_0 Rationale for Use cluster_1 Engineered Peptide Solution cluster_2 Resulting Improvements A High Conformational Flexibility (Low Receptor Affinity) C Incorporate 1-Boc-4-methylazepane-4-carboxylic acid A->C B Rapid Proteolytic Degradation (Short In Vivo Half-Life) B->C D Constrained Conformation (Increased Binding Affinity & Selectivity) C->D E Steric Shielding (Enhanced Proteolytic Stability) C->E

Caption: Rationale for incorporating constrained amino acids.

Part 2: Experimental Protocols

The following protocols are designed for standard manual or automated solid-phase peptide synthesis (SPPS) using Boc chemistry. The unique structure of 1-Boc-4-methylazepane-4-carboxylic acid, particularly its steric bulk, necessitates careful consideration of coupling conditions to ensure high efficiency.

Materials and Reagents

A summary of typical reagents and their recommended specifications is provided below.

ReagentPurity/GradeSupplier RecommendationPurpose
1-Boc-4-methylazepane-4-carboxylic acid≥97%Specialty ChemicalConstrained non-natural amino acid
Merrifield or PAM Resin100-200 meshPeptide Synthesis GradeSolid support for Boc-SPPS
Dichloromethane (DCM)Anhydrous, ≥99.8%ACS GradeSolvent for swelling, washing, reactions
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%ACS GradeSolvent for coupling and washing
Trifluoroacetic acid (TFA)≥99%Reagent GradeBoc deprotection
Diisopropylethylamine (DIEA)≥99.5%Peptide Synthesis GradeBase for neutralization and coupling
HBTU / HATU≥98%Peptide Synthesis GradeCoupling reagent
Anhydrous Hydrofluoric Acid (HF)N/AN/ACleavage from resin (requires special setup)
Diethyl EtherAnhydrousACS GradePeptide precipitation
Acetonitrile (ACN)HPLC GradeHPLC GradeRP-HPLC mobile phase
WaterHPLC Grade / 18 MΩHPLC GradeRP-HPLC mobile phase
Step-by-Step Synthesis Workflow

The following diagram outlines the iterative cycle of Boc-SPPS for incorporating our target amino acid.

SPPS_Workflow Start Start: Resin-Bound Peptide Chain (with N-terminal Boc group) Swell 1. Swell Resin (DCM) Start->Swell Deprotect 2. Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash1 3. Wash (DCM) Deprotect->Wash1 Neutralize 4. Neutralization (10% DIEA in DCM/DMF) Wash1->Neutralize Wash2 5. Wash (DCM/DMF) Neutralize->Wash2 Couple 6. Coupling Reaction (Boc-Azepane-AA, HBTU/HATU, DIEA in DMF) Wash2->Couple Wash3 7. Wash (DMF, DCM) Couple->Wash3 NextCycle Repeat for next amino acid Wash3->NextCycle NextCycle->Deprotect Yes Cleave Final Cleavage & Deprotection (Anhydrous HF) NextCycle->Cleave No

Caption: Iterative cycle of Boc solid-phase peptide synthesis.

Protocol 2.2.1: Coupling of 1-Boc-4-methylazepane-4-carboxylic acid

This protocol assumes a starting scale of 0.25 mmol on a pre-loaded Merrifield or PAM resin. All volumes are per gram of resin.

  • Resin Preparation:

    • Swell the N-terminal deprotected peptide-resin in DCM (15 mL) for 30 minutes in a reaction vessel.

    • Drain the DCM. Wash the resin with DMF (2 x 15 mL).

  • Activation of the Amino Acid:

    • In a separate vial, dissolve 1-Boc-4-methylazepane-4-carboxylic acid (3 equivalents, 0.75 mmol) and HBTU or HATU (2.9 equivalents, 0.725 mmol) in a minimal volume of DMF (approx. 5 mL).[11][12][13]

    • Add DIEA (6 equivalents, 1.5 mmol) to the activation mixture.[9][14] The solution should change color (typically to yellow). Allow the pre-activation to proceed for 2-5 minutes.

    • Causality Note: Pre-activation is crucial. HBTU/HATU converts the carboxylic acid into a highly reactive OBt/OAt ester, which readily reacts with the free amine on the resin. Due to the steric hindrance of the quaternary carbon, using a highly efficient coupling reagent like HATU is recommended over standard carbodiimides.[11]

  • Coupling Reaction:

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is a precaution against the steric bulk of the incoming residue.

    • Self-Validation: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete. In this case, drain the vessel and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin thoroughly to remove excess reagents and byproducts:

      • DMF (3 x 15 mL)

      • DCM (3 x 15 mL)

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2.2.2: Peptide Cleavage and Final Deprotection

This protocol uses anhydrous hydrofluoric acid (HF), a highly corrosive and toxic substance that requires a specialized apparatus and experienced personnel.

  • Preparation:

    • Dry the final peptide-resin under high vacuum for at least 4 hours.

    • Place the dried resin in a Teflon HF reaction vessel. Add a scavenger, such as anisole (10% v/v), to trap reactive carbocations generated during cleavage.

  • HF Cleavage:

    • Cool the vessel to 0 °C in an ice bath.

    • Carefully condense anhydrous HF into the vessel (approx. 10 mL per gram of resin).

    • Stir the mixture at 0 °C for 1-2 hours.

  • Work-up:

    • Remove the HF by evaporation under a stream of nitrogen.

    • Wash the remaining resin/peptide mixture with cold, anhydrous diethyl ether (3 x 20 mL) to remove the scavenger and other organic-soluble impurities.

    • Precipitate the crude peptide by trituration with cold diethyl ether.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid or 0.1% TFA in water).

    • Filter to remove the resin beads.

    • Freeze the aqueous solution and lyophilize to obtain the crude peptide as a fluffy powder.

Quality Control: Purification and Analysis

The final product must be purified and characterized to ensure identity and purity.

TechniquePurpose
RP-HPLC Purification & Purity Assessment: Reversed-phase high-performance liquid chromatography is the standard method for purifying peptides.[15][16][17] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. Purity is determined by integrating the area of the product peak relative to all other peaks.
Mass Spectrometry Identity Confirmation: Mass spectrometry (e.g., ESI-MS or MALDI-TOF) is used to confirm the molecular weight of the synthesized peptide.[18][19][20] The observed mass should match the calculated theoretical mass of the desired peptide sequence, confirming the successful incorporation of the 1-Boc-4-methylazepane-4-carboxylic acid residue.

References

  • Vertex AI Search. (2026). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid.
  • SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Overview of peptide and protein analysis by mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Interchim – Blog. (n.d.). Peptides purification development in Reverse Phase. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Portland Press. (2020). A beginner's guide to mass spectrometry–based proteomics. Retrieved from [Link]

  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • PubMed. (n.d.). Reversed-phase isolation of peptides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Boc-4-Methylpiperidine. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]

  • PubMed Central. (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Retrieved from [Link]

  • Wikipedia. (n.d.). HBTU. Retrieved from [Link]

  • PubMed Central. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]

  • ResearchGate. (2025). Constrained Peptides in Drug Discovery and Development. Request PDF.
  • Kappe, C. O. (2011). Peptide Coupling Reagents, More than a Letter Soup.
  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Baitai Paike Biotechnology. (n.d.). Peptide Mass Spectrometry Analysis Principle. Retrieved from [Link]

  • Ontores. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Retrieved from [Link]

  • ResearchGate. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Request PDF.
  • ResearchGate. (n.d.). (PDF) Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. Retrieved from [Link]

  • PubMed Central. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. Retrieved from [Link]

  • PubMed. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Retrieved from [Link]

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Application Notes and Protocols for Amide Coupling Reactions with 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Azepane Scaffold in Modern Drug Discovery

The azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for the presentation of substituents in diverse spatial arrangements, making it a valuable component in the design of novel therapeutics. Azepane-based compounds have demonstrated a wide range of pharmacological activities, including roles as anti-cancer, anti-tubercular, and anti-Alzheimer's disease agents. The incorporation of the 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid moiety into a molecule can impart unique physicochemical properties, influencing factors such as solubility, metabolic stability, and target engagement.

However, the synthetic utility of this building block is not without its challenges. The quaternary carbon at the 4-position, bearing both a methyl group and a carboxylic acid, presents significant steric hindrance. This steric congestion can render standard amide coupling reactions sluggish and low-yielding. Therefore, a careful selection of coupling reagents and optimization of reaction conditions are paramount to successfully incorporate this valuable motif into target molecules.

This guide provides a detailed examination of amide coupling reactions involving this compound, offering field-proven insights and step-by-step protocols for researchers in drug development.

The Challenge of Steric Hindrance in Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, typically achieved by activating a carboxylic acid to facilitate nucleophilic attack by an amine. While a plethora of coupling reagents have been developed, their efficacy can be significantly diminished when dealing with sterically encumbered substrates. In the case of this compound, the bulky tert-butoxycarbonyl (Boc) group and the adjacent methyl group shield the carboxylic acid, impeding the approach of both the activating agent and the incoming amine. This can lead to slow reaction rates, incomplete conversions, and the formation of undesired byproducts.

To overcome these hurdles, coupling reagents with high reactivity and/or mechanisms that are less sensitive to steric bulk are required. Furthermore, optimization of reaction parameters such as solvent, temperature, and stoichiometry is crucial for achieving high yields and purity.

Recommended Coupling Reagents and Mechanistic Considerations

Based on extensive experience with sterically hindered substrates, two primary classes of coupling reagents are recommended for reactions with this compound: aminium/uronium salts and carbodiimides with activating additives .

Aminium/Uronium Salts: The HATU Approach

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective coupling reagent known for its rapid reaction kinetics and success with challenging substrates.

Mechanism of Action: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. This intermediate readily reacts with the amine to form the desired amide, releasing 1-hydroxy-7-azabenzotriazole (HOAt). The presence of the HOAt moiety accelerates the reaction and suppresses racemization.

HATU_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU Base Base (DIPEA) Amide Amide Product ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ Byproducts Tetramethylurea + HOAt EDC_Mechanism RCOOH R-COOH O_acylisourea O-acylisourea (unstable) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-Active Ester (more stable) O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide Amide Product HOBt_ester->Amide + R'-NH₂ Amine R'-NH₂ Urea EDC-Urea

Caption: EDC/HOBt-mediated amide coupling workflow.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally the first choice for sterically hindered substrates due to its high efficiency and rapid reaction times.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM (concentration typically 0.1-0.5 M).

  • Add HATU (1.1-1.2 eq) to the solution and stir for 5 minutes.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir for a further 15-20 minutes for pre-activation.

  • In a separate flask, dissolve the amine (1.0-1.1 eq) in a minimal amount of anhydrous DMF or DCM.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expert Insights:

  • The pre-activation step is crucial for ensuring the formation of the highly reactive OAt-active ester before the addition of the amine.

  • The choice of solvent can influence the reaction rate and solubility of the reagents. DMF is generally a good choice for a wide range of substrates.

  • For particularly challenging couplings, the reaction temperature can be gently elevated to 30-40 °C.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a reliable and cost-effective alternative to HATU, particularly for larger-scale syntheses.

Materials:

  • This compound

  • Amine of interest

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA or Triethylamine (Et3N)

  • Anhydrous DCM (Dichloromethane) or DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (concentration typically 0.1-0.5 M).

  • Add the amine (1.0-1.1 eq) to the solution.

  • Add DIPEA or Et3N (2.0-3.0 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC.HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expert Insights:

  • Adding EDC at 0 °C helps to control the initial exotherm and minimize side reactions.

  • The water-soluble urea byproduct of EDC can be effectively removed during the aqueous workup, simplifying purification.

  • In some cases, using DMAP (4-Dimethylaminopyridine) as a catalyst (0.1 eq) in conjunction with EDC/HOBt can further accelerate the reaction, but care should be taken as it can increase the risk of racemization in chiral substrates.

Data Presentation: Comparison of Coupling Reagents

Coupling ReagentTypical EquivalentsBaseAdditiveAdvantagesDisadvantages
HATU 1.1 - 1.2DIPEA (2-3 eq)NoneHigh reactivity, fast reaction times, good for hindered substrates.Higher cost, potential for side reactions with unprotected functional groups.
EDC.HCl 1.2 - 1.5DIPEA/Et3N (2-3 eq)HOBt (1.2 eq)Cost-effective, water-soluble byproducts, widely available.Slower reaction times, potential for N-acylurea formation without additive.
PyBOP 1.1 - 1.2DIPEA (2-3 eq)NoneHigh efficiency, less hazardous byproducts than BOP.Higher cost than carbodiimides.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base. Elevating the reaction temperature or extending the reaction time may also be beneficial. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Incomplete Reaction: For very challenging couplings, switching to a more potent coupling reagent like PyBrOP may be necessary. Alternatively, converting the carboxylic acid to an acid chloride prior to reaction with the amine can be an effective, albeit more harsh, strategy.

  • Side Product Formation: The formation of N-acylurea with EDC can be minimized by ensuring the presence of HOBt and maintaining a low reaction temperature initially.

Conclusion

The successful amide coupling of this compound is a critical step in the synthesis of many promising drug candidates. While its sterically hindered nature presents a synthetic challenge, the use of highly reactive coupling reagents such as HATU or an optimized EDC/HOBt protocol can provide efficient and reliable access to the desired amides. The protocols and insights provided in this guide are intended to empower researchers to confidently utilize this valuable building block in their drug discovery efforts.

References

  • Jain, N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(45), 5981-5984. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Olsson, R., & Sundell, T. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13(47), 11464-11469. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • G, R. K., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 567-589. [Link]

  • Liu, R., & G, L. (2010). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. The Journal of Organic Chemistry, 75(3), 797-805. [Link]

  • Bon, R. S., & van den Berg, R. J. F. (2020). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Chemical Science, 11(46), 12517-12522. [Link]

Application Notes and Protocols for the Acidic Deprotection of 1-Boc-4-methylazepane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Boc Deprotection in Sterically Hindered Systems

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and academic research.[][2] Its widespread use stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions. However, the acidic deprotection of Boc-protected amines is not a one-size-fits-all process. The specific substrate's structural and electronic properties can significantly influence the reaction's outcome. This guide provides a detailed examination of the acidic deprotection of a structurally unique substrate, 1-Boc-4-methylazepane-4-carboxylic acid, a molecule that presents challenges due to steric hindrance around the nitrogen atom and the presence of a quaternary carbon.

The azepane ring, a seven-membered saturated heterocycle, and the quaternary center at the 4-position introduce considerable steric bulk. This can hinder the approach of the acid catalyst and slow the rate of deprotection.[3] Furthermore, the carboxylic acid moiety requires careful consideration of reaction conditions to prevent potential side reactions such as decarboxylation.[4][5]

This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic principles, practical experimental protocols, and critical considerations for the successful acidic deprotection of 1-Boc-4-methylazepane-4-carboxylic acid.

Mechanistic Insights: The Acid-Catalyzed Removal of the Boc Group

The acidic deprotection of a Boc-protected amine proceeds through a well-established E1 elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[6][7] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[7]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of tert-butyl cation cluster_step3 Step 3: Decarboxylation Boc_Amine R₂N-Boc Protonated_Boc R₂N-Boc(H⁺) Boc_Amine->Protonated_Boc + H⁺ Proton H⁺ Carbamic_Acid R₂N-COOH Protonated_Boc->Carbamic_Acid Slow tBu_cation (CH₃)₃C⁺ Protonated_Boc->tBu_cation Free_Amine R₂NH Carbamic_Acid->Free_Amine Fast CO2 CO₂ Carbamic_Acid->CO2 Experimental_Workflow cluster_protocol1 Protocol 1: TFA/DCM cluster_protocol2 Protocol 2: HCl/Dioxane P1_Start Dissolve Substrate in DCM P1_Cool Cool to 0 °C P1_Start->P1_Cool P1_Add_TFA Add TFA P1_Cool->P1_Add_TFA P1_React Stir & Monitor P1_Add_TFA->P1_React P1_Quench Quench with NaHCO₃ P1_React->P1_Quench P1_Extract Extract with DCM P1_Quench->P1_Extract P1_Wash Wash & Dry P1_Extract->P1_Wash P1_Concentrate Concentrate P1_Wash->P1_Concentrate P1_Product Free Amine Product P1_Concentrate->P1_Product P2_Start Dissolve Substrate in DCM/EtOAc P2_Add_HCl Add 4M HCl/Dioxane P2_Start->P2_Add_HCl P2_React Stir & Monitor P2_Add_HCl->P2_React P2_Isolate Isolate Precipitate or Concentrate P2_React->P2_Isolate P2_Triturate Triturate with Ether P2_Isolate->P2_Triturate P2_Product Hydrochloride Salt P2_Triturate->P2_Product

Sources

Application Note: Selective Removal of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Trifluoroacetic Acid (TFA) and HCl/Dioxane Protocols

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is fundamental to successful multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, valued for its stability to a wide range of nucleophilic and basic conditions. Its facile removal under acidic conditions, however, is a critical step that demands precision and a nuanced understanding of the available reagents.

This application note provides an in-depth guide to the two most common and powerful methods for Boc deprotection: treatment with trifluoroacetic acid (TFA) and 4M hydrogen chloride (HCl) in 1,4-dioxane. Moving beyond a simple recitation of steps, this document delves into the underlying mechanisms, comparative advantages, and practical considerations to empower scientists to make informed, causality-driven decisions for their specific synthetic challenges.

The Mechanism of Acid-Catalyzed Boc Deprotection

The acid lability of the Boc group stems from the stability of the tert-butyl cation, which is readily formed upon cleavage. The deprotection proceeds via a specific acid-catalyzed pathway.

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (H-A). This step activates the carbonyl group, making it a better leaving group.

  • Cleavage & Cation Formation: The C-O bond cleaves, leading to the formation of the resonance-stabilized and highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas and the desired free amine. The amine is then protonated by the acid in the medium to form its corresponding salt (e.g., ammonium trifluoroacetate or ammonium chloride).

This mechanism's cornerstone is the formation of the electrophilic tert-butyl cation. While essential for the deprotection, this cation is also the primary source of potential side reactions, a critical factor in protocol design and reagent selection.

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Pathway BocAmine R-NH-Boc Protonated Protonated Intermediate BocAmine->Protonated + H-A Carbocation tert-Butyl Cation (tBu+) + Carbamic Acid Protonated->Carbocation Cleavage Products Free Amine Salt (R-NH3+ A-) + CO2 + Isobutylene / tBu-A Carbocation->Products Decarboxylation & Protonation

Figure 1: General mechanism for the acid-catalyzed deprotection of a Boc-protected amine.

Comparative Analysis: TFA vs. HCl in Dioxane

The choice between TFA and HCl/dioxane is not arbitrary; it is a strategic decision based on substrate sensitivity, desired product form, and downstream processing.

FeatureTrifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Acidity & Strength Very strong (pKa ~0.5), highly efficient acidolysis reagent.Strong, but generally considered milder and more selective than neat TFA.
Typical Conditions 20-50% in Dichloromethane (DCM) or neat TFA for resistant substrates.Commercially available as a 4M solution. Used directly. Reaction time is typically 30 minutes.
Selectivity Less selective. Can cleave other acid-labile groups (t-butyl esters, some ethers, Trt).High selectivity for Nα-Boc groups in the presence of t-butyl esters and t-butyl ethers.
Product Salt Form Trifluoroacetate (TFA) salt, which is often an oil or sticky solid, making isolation challenging.Hydrochloride (HCl) salt, which frequently precipitates as a crystalline, free-flowing solid.
Work-up & Handling Volatile; easily removed by rotary evaporation. Co-evaporation with toluene helps remove final traces.Dioxane has a high boiling point (101 °C) and is more difficult to remove.
Key Side Reactions Alkylation of nucleophilic residues (Trp, Met) by the t-butyl cation is a significant concern.Less prone to alkylation side reactions due to milder conditions. Can cause amide bond cleavage with prolonged exposure.
Scavengers Often required. Common examples include water, triisopropylsilane (TIS), and thioanisole.Generally not required, but should be considered for highly sensitive substrates.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and product isolation. Always perform these operations inside a certified chemical fume hood.

Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA) in DCM

This method is ideal for robust substrates where high reactivity is desired and potential side reactions can be managed.

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM), anhydrous grade

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane, TIS), if required

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or pentane for precipitation/trituration

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard glassware for work-up

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask.

  • Cooling (Optional but Recommended): Cool the solution to 0 °C using an ice-water bath. This helps to control any exotherm and can minimize side reactions.

  • Addition of Reagents:

    • If using a scavenger (e.g., TIS for substrates with potential for alkylation), add it now (1.1–1.5 eq).

    • Slowly add TFA (5–10 eq, typically as a 25-50% v/v solution in DCM) to the stirring solution. A common ratio is 1:1 TFA:DCM.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Work-up Option A (Direct Evaporation):

    • Concentrate the reaction mixture under reduced pressure (rotary evaporation). Use a base trap (e.g., a flask with NaOH pellets) to neutralize the volatile TFA.

    • Co-evaporate the residue with toluene or DCM (2-3 times) to remove residual TFA.

    • The resulting TFA salt can often be used directly. For purification, triturate the oily residue with cold diethyl ether to induce precipitation of the amine salt.

  • Work-up Option B (Aqueous Wash):

    • Once the reaction is complete, carefully quench by slowly adding the reaction mixture to a stirring, cold, saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Selective Boc Deprotection with 4M HCl in 1,4-Dioxane

This is the method of choice for substrates containing other acid-sensitive functionalities, such as t-butyl esters, or when a crystalline hydrochloride salt is desired for easier handling.

Materials:

  • Boc-protected substrate

  • 4M solution of HCl in 1,4-dioxane (commercially available)

  • Anhydrous diethyl ether

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Filtration apparatus (Büchner funnel or similar)

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected compound (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if necessary, then add the 4M HCl/dioxane solution (10-20 eq of HCl). Alternatively, add the solid substrate directly to the HCl/dioxane solution. The reaction is typically run at a concentration of 0.1-0.5 M.

  • Reaction: Stir the mixture at room temperature. In many cases, the deprotected amine hydrochloride salt will begin to precipitate out of the solution.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 30-60 minutes. Avoid unnecessarily long reaction times to prevent potential side reactions like amide cleavage.

  • Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Alternatively, if a precipitate has formed, add an excess of anhydrous diethyl ether to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with copious amounts of cold, anhydrous diethyl ether to remove any residual dioxane and non-polar impurities.

    • Dry the resulting solid under high vacuum. The product is the amine hydrochloride salt, often obtained as a stable, crystalline solid.

Decision-Making Workflow

Choosing the optimal deprotection strategy is critical for maximizing yield and purity. The following workflow guides the decision process based on key substrate features and experimental goals.

Decision_Tree start Start: Boc Deprotection Needed acid_sensitive Other acid-labile groups (tBu esters, Trt, Pbf)? start->acid_sensitive product_form Is a crystalline solid product preferred? acid_sensitive->product_form No use_hcl Use 4M HCl / Dioxane. Monitor reaction time carefully. acid_sensitive->use_hcl Yes scavenger_needed Substrate contains Trp, Met, or other nucleophiles? product_form->scavenger_needed No product_form->use_hcl Yes use_tfa Use TFA / DCM. scavenger_needed->use_tfa No use_tfa_scavenger Use TFA / DCM with scavengers (e.g., TIS). scavenger_needed->use_tfa_scavenger Yes

Figure 2: Decision tree for selecting the appropriate Boc deprotection reagent.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient acid stoichiometry; short reaction time; low temperature.Increase equivalents of acid or reaction time. Allow the reaction to warm to room temperature if run at 0 °C.
Cleavage of Other Groups Reagent is too harsh (e.g., neat TFA). Reaction time is too long.Switch to a milder system (4M HCl/dioxane). Carefully monitor reaction progress and stop immediately upon consumption of starting material.
Alkylation Side Products tert-butyl cation reacting with nucleophilic sites (e.g., Trp, Met).Use TFA in the presence of a cation scavenger like triisopropylsilane (TIS), water, or thioanisole.
Product is an Oil/Gummy The TFA salt of the amine is not crystalline.Try converting to the HCl salt. After deprotection with TFA and evaporation, dissolve the residue and treat with a solution of HCl in ether or dioxane, then precipitate.
Low Recovery After Work-up The free amine or its salt is water-soluble.Avoid aqueous work-up. Use direct evaporation and trituration/precipitation. If an aqueous wash is necessary, saturate the aqueous phase with NaCl before extraction.

Safety & Reagent Handling

Trifluoroacetic Acid (TFA):

  • Hazards: Highly corrosive. Causes severe skin burns and eye damage. Toxic if inhaled. Harmful to aquatic life.

  • Handling: Always handle neat TFA and its concentrated solutions in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or laminate), safety goggles, and a lab coat. Ensure a safety shower and eyewash station are accessible.

  • Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, well-ventilated area away from bases and reactive metals.

4M HCl in 1,4-Dioxane:

  • Hazards: Flammable liquid and vapor. Corrosive; causes severe skin burns and eye damage. Harmful if swallowed or inhaled. 1,4-Dioxane is a suspected human carcinogen and can form explosive peroxides upon storage.

  • Handling: Handle exclusively in a chemical fume hood. Ground and bond containers when transferring to prevent static discharge. Avoid contact with skin and eyes. Wear appropriate PPE.

  • Storage: Store in a tightly sealed container in a flammable liquids cabinet, away from heat, sparks, and open flames. Check for peroxide formation periodically if the container has been opened.

References

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23841–23847. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Various Authors. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Various Authors. (2023). Boc De-protection. Reddit r/Chempros. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Various Authors. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Reddit r/chemistry. [Link]

  • Brza, V., et al. (1998). Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed. [Link]

  • Various Authors. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. [Link]

  • Rawat, M., et al. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved

Application Notes and Protocols for the Analytical Characterization of Substituted Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered saturated nitrogen heterocycle, the azepane ring, is an increasingly important structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility offer a unique chemical space for the design of novel therapeutic agents. Substituted azepanes are found in a variety of bioactive molecules with applications as antiviral, anticancer, and antidiabetic agents.[1] The precise substitution pattern and stereochemistry of these molecules are critical to their pharmacological activity and safety profile. Therefore, the comprehensive analytical characterization of substituted azepanes is a cornerstone of the drug discovery and development process.

This guide provides a detailed overview of the key analytical techniques and protocols for the thorough characterization of substituted azepanes, intended for researchers, scientists, and drug development professionals. The focus is not merely on the execution of these techniques but on understanding the rationale behind their application to this specific class of compounds.

A Multi-Modal Approach to Characterization

A single analytical technique is rarely sufficient to fully elucidate the structure and purity of a novel substituted azepane. A comprehensive understanding requires a multi-modal approach, integrating data from various spectroscopic and chromatographic methods. The typical workflow involves a combination of techniques to determine the molecular structure, stereochemistry, purity, and other physicochemical properties.

Figure 1: A typical analytical workflow for the characterization of a newly synthesized substituted azepane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for the structural elucidation of organic molecules, including substituted azepanes. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts, determining connectivity, and probing the stereochemistry and conformational dynamics of the flexible azepane ring.[2][3]

Causality Behind Experimental Choices

The choice of NMR experiments is dictated by the need to build a complete picture of the molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., aliphatic, olefinic, carbonyl).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms. COSY (Correlation Spectroscopy) identifies coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons.[4][5] HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular framework, especially for identifying quaternary carbons and linking different spin systems.[5]

  • NOESY/ROESY: These experiments are used to determine the spatial proximity of protons, which is critical for assigning relative stereochemistry and studying the conformation of the azepane ring.

Protocol for NMR Analysis of a Substituted Azepane

1.2.1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity, as impurities will complicate the spectra.

  • Solvent Selection: Dissolve 5-10 mg of the substituted azepane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the compound. Ensure the solvent does not have signals that overlap with key analyte signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm for ¹H and ¹³C).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

1.2.2. Data Acquisition

The following is a general set of parameters for a 400 MHz spectrometer. These may need to be optimized for specific instruments and samples.

Experiment Key Parameters Purpose
¹H NMR Spectral Width: 12 ppm, Number of Scans: 16-32, Relaxation Delay: 1-2 sTo obtain a high-resolution proton spectrum for integration and coupling constant analysis.
¹³C NMR Spectral Width: 220 ppm, Number of Scans: 1024-4096, Relaxation Delay: 2 sTo detect all carbon signals, including those with long relaxation times (e.g., quaternary carbons).
COSY Spectral Width (F1 & F2): 12 ppm, Number of Increments: 256-512To identify proton-proton spin coupling networks.
HSQC Spectral Width (F1): 220 ppm, Spectral Width (F2): 12 ppmTo correlate each proton with its directly attached carbon.
HMBC Spectral Width (F1): 220 ppm, Spectral Width (F2): 12 ppm, Long-range coupling delay optimized for 8-10 HzTo establish connectivity across multiple bonds, linking different spin systems.
NOESY/ROESY Mixing time: 300-800 ms (NOESY), 200-500 ms (ROESY)To determine through-space proximity of protons for stereochemical and conformational analysis.

1.2.3. Data Interpretation

A systematic approach is key to interpreting the NMR data:

  • Analyze the ¹H NMR spectrum: Determine the number of signals, their integration (proton count), multiplicity (splitting pattern), and coupling constants.

  • Analyze the ¹³C NMR spectrum: Determine the number of carbon signals and their approximate chemical shifts to identify the types of carbons present.

  • Use the HSQC spectrum: Correlate each proton signal to its directly attached carbon.

  • Use the COSY spectrum: Trace out the proton-proton coupling networks to identify structural fragments.

  • Use the HMBC spectrum: Connect the fragments identified from the COSY spectrum and assign quaternary carbons.

  • Use the NOESY/ROESY spectrum: Establish the relative stereochemistry of the substituents on the azepane ring.

Typical NMR Data for Substituted Azepanes

The chemical shifts of the azepane ring protons and carbons are influenced by the nature and position of the substituents.

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
N-H 1.0 - 3.0 (broad)-Highly variable, depends on solvent and concentration.
Ring CH₂ 1.5 - 3.525 - 60Protons and carbons adjacent to the nitrogen are typically deshielded.
Substituent Protons/Carbons Varies widelyVaries widelyDependent on the specific substituent.

Note: These are general ranges and can vary significantly based on the specific substitution pattern and conformation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a substituted azepane and for obtaining structural information through the analysis of its fragmentation patterns.[1][6] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its identity.

Causality Behind Experimental Choices
  • Ionization Technique: Electrospray ionization (ESI) is the most common ionization technique for substituted azepanes as they are typically polar and can be readily protonated to form [M+H]⁺ ions.[7] Atmospheric pressure chemical ionization (APCI) can be an alternative for less polar derivatives.

  • Mass Analyzer: Quadrupole and time-of-flight (TOF) analyzers are commonly used. TOF analyzers are particularly well-suited for HRMS measurements.

  • Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate a characteristic fragmentation spectrum. This is invaluable for structural elucidation and for distinguishing between isomers. The fragmentation of cyclic amines is often dominated by alpha-cleavage.[8][9]

Protocol for LC-MS Analysis of a Substituted Azepane

2.2.1. Sample Preparation

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC-MS system.

2.2.2. LC-MS Parameters

Parameter Typical Setting Rationale
LC Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmProvides good separation for a wide range of polar and non-polar compounds.
Mobile Phase A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acidFormic acid aids in the ionization of the amine.
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the compound.A gradient is often necessary to elute compounds with varying polarities and to clean the column.
Flow Rate 0.2 - 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 1 - 5 µLTo avoid overloading the column and the mass spectrometer.
Ionization Mode Positive ESIAzepanes readily form positive ions.
Scan Range m/z 100 - 1000To cover the expected molecular weight of the compound and its fragments.
Capillary Voltage 3-4 kVTo generate a stable electrospray.

2.2.3. Data Interpretation

  • Identify the Molecular Ion: Look for the [M+H]⁺ ion in the mass spectrum. For HRMS data, compare the measured mass to the calculated mass for the expected elemental composition.

  • Analyze the Fragmentation Pattern (MS/MS): The fragmentation of the azepane ring often involves cleavage of the bonds alpha to the nitrogen atom.[8][10] The substituents on the ring will direct the fragmentation pathways, providing valuable structural information.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Chirality

HPLC is the workhorse for determining the purity of substituted azepanes and for separating enantiomers in the case of chiral compounds.[11][12]

Causality Behind Experimental Choices
  • Reversed-Phase HPLC: This is the most common mode for purity analysis, using a non-polar stationary phase (e.g., C18) and a polar mobile phase.

  • Chiral HPLC: For chiral substituted azepanes, enantiomeric purity is a critical parameter. This is determined using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of chiral amines.[13] The separation is based on the differential interaction of the enantiomers with the chiral selector on the stationary phase.[13][14]

Protocol for Reversed-Phase HPLC Purity Analysis

3.2.1. Sample Preparation

Prepare a sample solution at a concentration of approximately 0.1-1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

3.2.2. HPLC Parameters

Parameter Typical Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water, B: 0.1% TFA in acetonitrile
Gradient A suitable gradient from low to high organic content.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm or 254 nm if an aromatic substituent is present).
Column Temperature 25-30 °C
Protocol for Chiral HPLC Enantiomeric Purity Analysis

3.3.1. Method Development

Chiral separations often require empirical method development. Screen different polysaccharide-based chiral columns (e.g., cellulose or amylose-based) with various mobile phases (normal-phase or reversed-phase).

3.3.2. Typical Chiral HPLC Parameters (Normal Phase)

Parameter Typical Setting
Column Chiralpak® IA, IB, or IC
Mobile Phase Hexane/Isopropanol with a small amount of an amine modifier (e.g., diethylamine)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at a suitable wavelength

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15] For substituted azepanes, it can confirm the presence of N-H bonds, carbonyl groups, aromatic rings, and other substituents.

Protocol for FTIR Analysis

4.1.1. Sample Preparation

  • Neat Liquid: A drop of the liquid sample can be placed between two KBr or NaCl plates.

  • Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent pellet.[15]

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is often the simplest method.[15]

4.1.2. Data Interpretation

Analyze the spectrum for characteristic absorption bands.

Functional Group Characteristic Absorption (cm⁻¹)
N-H (secondary amine) 3300 - 3500 (weak to medium, sharp)
C-H (aliphatic) 2850 - 3000 (strong)
C=O (amide, ketone, etc.) 1650 - 1750 (strong)
C-N 1000 - 1350
Aromatic C=C 1450 - 1600

X-ray Crystallography: The Definitive Stereochemical Assignment

For crystalline substituted azepanes, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry if a chiral auxiliary is not used in the synthesis.[16][17]

Protocol for Growing X-ray Quality Crystals

Growing suitable single crystals is often the most challenging step.

  • Purification: The compound must be of very high purity.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble.

  • Crystal Growth Techniques:

    • Slow Evaporation: Slowly evaporate the solvent from a saturated solution.

    • Vapor Diffusion: Diffuse a volatile anti-solvent into a solution of the compound.

    • Slow Cooling: Slowly cool a saturated solution.

Once a suitable crystal is obtained, it is mounted on a goniometer and analyzed using an X-ray diffractometer. The resulting diffraction pattern is used to solve the crystal structure.

Conclusion

The comprehensive characterization of substituted azepanes is a critical and multi-faceted process in drug discovery and development. By employing a synergistic combination of advanced analytical techniques, researchers can confidently determine the structure, purity, and stereochemistry of these important molecules. The protocols and guidelines presented here provide a robust framework for the successful characterization of novel substituted azepanes, ensuring the quality and integrity of the data generated.

References

  • Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Available at: [Link]

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Mastering the Signature of Stability: A Guide to Interpreting NMR Spectra of Boc-Protected Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its widespread use stems from its remarkable stability to a broad range of reaction conditions and its facile, clean removal under specific acidic conditions. This protecting group is instrumental in orchestrating complex synthetic routes, enabling chemists to selectively shield amine functionalities while other parts of a molecule undergo transformation. Given its ubiquity, the ability to rapidly and accurately confirm the presence and integrity of the Boc group is a critical skill for any research scientist. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.[1]

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to interpreting both ¹H and ¹³C NMR spectra of Boc-protected compounds. Moving beyond a simple recitation of chemical shifts, this document delves into the underlying principles, offers field-proven insights for troubleshooting, and provides a robust protocol for obtaining high-quality data.

The Structural Basis of the Boc Group's NMR Signature

The unique structure of the Boc group, with its nine equivalent methyl protons and distinct carbonyl and quaternary carbons, gives rise to a highly characteristic and easily identifiable set of signals in NMR spectra. Understanding the origin of these signals is fundamental to their confident assignment.

Boc_Structure cluster_Boc Boc (tert-butyloxycarbonyl) Group cluster_tertbutyl tert-Butyl Group C_quat C O_ether O C_quat->O_ether CH3_1 CH₃ C_quat->CH3_1 CH3_2 CH₃ C_quat->CH3_2 CH3_3 CH₃ C_quat->CH3_3 C_carbonyl C O_ether->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl N N C_carbonyl->N R R N->R

Caption: Structure of a Boc-protected amine.

Interpreting ¹H NMR Spectra: The Unmistakable Singlet

The most prominent and diagnostic feature in the ¹H NMR spectrum of a Boc-protected compound is a sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group.

  • Chemical Shift (δ): This singlet typically appears in the upfield region of the spectrum, generally between 1.40 and 1.50 ppm .[2] In the example of N-Boc glutamic acid, the methyl protons of the Boc group were observed at 1.38 ppm.[3]

  • Integration: The integral of this peak should correspond to nine protons or a multiple thereof, providing a valuable internal reference for quantifying other signals in the spectrum.

  • Multiplicity: Due to the absence of adjacent protons, the signal is a sharp singlet.

The proton attached to the nitrogen of the carbamate (N-H) is also observable.

  • Chemical Shift (δ): The chemical shift of the N-H proton is more variable and can range from 4.5 to 6.5 ppm . For instance, in N-Boc glutamic acid, the -NH proton signal was assigned at 5.25 ppm.[3]

  • Appearance: This peak is often broad due to quadrupole broadening from the adjacent nitrogen atom and can participate in hydrogen bonding. Its position and sharpness can be influenced by solvent, concentration, and temperature. In some cases, it may be a broad singlet or a doublet if coupled to a neighboring C-H proton.

Interpreting ¹³C NMR Spectra: A Quartet of Diagnostic Signals

The ¹³C NMR spectrum provides complementary and equally definitive evidence for the presence of the Boc group. Four distinct signals are typically observed:

Carbon AtomTypical Chemical Shift (δ) Range (ppm)Notes
Methyl Carbons (-CH₃)28.0 - 29.0An intense signal due to the nine equivalent methyl groups. A characteristic signal for the tert-butyl residue is seen at 28.5 ppm.[2]
Quaternary Carbon (-C(CH₃)₃)78.0 - 82.0A signal of lower intensity due to the lack of an attached proton. A typical signal for the quaternary carbon is observed at 80.4 ppm.[2]
Carbonyl Carbon (-C=O)152.0 - 157.0The chemical shift of the carbonyl carbon can be influenced by the electronic environment and solvent polarity.[4][5] A characteristic signal is seen at 152.6 ppm.[2]

The solvent can have a notable effect on the chemical shifts of the carbonyl carbons in the Boc group. For instance, in N-Boc-L-alanine-OH, the chemical shifts of the carbonyl carbons in both the carboxylic acid and the N-Boc group show downfield shifts as the solvent polarity increases.[4]

Experimental Protocol: Acquiring High-Quality NMR Spectra

Adherence to a standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

1. Sample Preparation:

  • Analyte Concentration: Aim for a concentration of 5-10 mg of the Boc-protected compound dissolved in 0.6-0.7 mL of deuterated solvent. For larger molecules like peptides, a concentration of at least 1 mM is recommended to ensure a good signal-to-noise ratio.[6]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic compounds. For more polar molecules or to observe exchangeable protons like the N-H, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred.[7] Ensure the solvent is of high purity to avoid interfering signals.[8]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR. Often, the residual solvent peak is used as a secondary internal standard.[9]

  • Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter that could degrade spectral resolution.

2. NMR Data Acquisition:

  • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion and sensitivity.

  • ¹H NMR Acquisition Parameters:

    • Spectral Width: A standard spectral width of -1 to 9 ppm is generally sufficient.[9]

    • Number of Scans: For a typical sample concentration, 8 to 16 scans are usually adequate.

    • Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.

  • ¹³C NMR Acquisition Parameters:

    • Spectral Width: A typical spectral width of -10 to 180 ppm will cover the expected range of signals.[9]

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128, 256, or more) is required to achieve a good signal-to-noise ratio.

    • Proton Decoupling: Use standard proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve 5-10 mg in 0.6-0.7 mL of deuterated solvent Filter Filter if necessary Dissolve->Filter Transfer Transfer to NMR tube Filter->Transfer Tune Tune and shim the spectrometer Transfer->Tune Acquire_H1 Acquire ¹H NMR spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C NMR spectrum Acquire_H1->Acquire_C13 Process Fourier transform and phase correction Acquire_C13->Process Reference Reference spectra (TMS or solvent) Process->Reference Integrate Integrate ¹H signals Reference->Integrate Assign Assign peaks Integrate->Assign

Caption: Workflow for NMR analysis of Boc-protected compounds.

Troubleshooting and Advanced Considerations

  • Duplicate Boc Signals: The appearance of two sets of signals for the Boc group can sometimes be observed.[10] This phenomenon is often due to the presence of rotational isomers (rotamers) around the N-C(O) amide bond, which interconvert slowly on the NMR timescale.[10] Acquiring the spectrum at a higher temperature can often cause these signals to coalesce into a single set of averaged peaks.

  • Broad Signals: Broadening of NMR signals can be caused by several factors, including sample aggregation, the presence of paramagnetic impurities, or chemical exchange.[6][11] Ensure your sample is fully dissolved and consider filtration. If aggregation is suspected, acquiring the spectrum at a lower concentration or in a different solvent may help.

  • Overlapping Signals: In complex molecules, the Boc group signals may overlap with other resonances. In such cases, two-dimensional (2D) NMR experiments, such as COSY and HSQC, can be invaluable for unambiguously assigning the signals.

  • Deprotection Confirmation: To confirm the removal of a Boc group, look for the disappearance of the characteristic ¹H singlet around 1.4-1.5 ppm and the corresponding ¹³C signals. The appearance of a new N-H signal, often at a different chemical shift, will also be indicative of successful deprotection.

Conclusion

The Boc protecting group presents a clear and unambiguous signature in both ¹H and ¹³C NMR spectra. By understanding the characteristic chemical shifts, multiplicities, and integration patterns, researchers can confidently verify the successful installation and integrity of this vital protecting group. The protocols and troubleshooting tips provided in this application note serve as a comprehensive resource for obtaining and interpreting high-quality NMR data, ultimately accelerating research and development in the chemical sciences.

References

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • ¹H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

  • Peptide NMR. University of Zurich. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Spectral characteristics by ¹H NMR analysis of the Boc-AMST monomer. ResearchGate. [Link]

  • NMR Guidelines for ACS Journals. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]

  • Determine the structure of Boc amino acids. Cheminfo.org. [Link]

  • ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

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Purification methods for 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid

Introduction: The Strategic Importance of Purity

This compound is a key heterocyclic building block in modern medicinal chemistry and drug development. Its substituted azepane scaffold is of significant interest for creating novel therapeutics.[1][2] The purity of this intermediate is paramount, as residual impurities can introduce downstream synthetic complications, generate difficult-to-remove byproducts, and ultimately compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API).

This guide provides a detailed technical overview and actionable protocols for the purification of this compound. We will explore the foundational physicochemical properties that govern purification strategies and detail methodologies ranging from fundamental extraction techniques to advanced chromatographic separations. The causality behind each step is explained to empower researchers to adapt and troubleshoot these methods effectively.

Physicochemical Profile & Impurity Landscape

Understanding the molecule's characteristics is the cornerstone of designing a logical purification strategy.

Table 1: Physicochemical Properties of 1-(Boc)-4-methylazepane-4-carboxylic acid and Analogs

Property Value Implication for Purification Source
Molecular Formula C₁₃H₂₃NO₄ - [1]
Molecular Weight 257.33 g/mol Influences chromatographic behavior and diffusion rates. [1]
Acidity (pKa) ~4-5 (Est.) The carboxylic acid moiety is readily deprotonated under basic conditions, a key feature for acid-base extraction. [3]
Lipophilicity (LogP) ~2.1-2.7 (Est.) Moderately lipophilic, soluble in organic solvents like DCM, EtOAc, but the carboxylate salt is water-soluble. [4][5]

| Key Functional Groups| Carboxylic Acid, Boc-protected Amine | The Boc group is stable to basic and nucleophilic conditions but labile in strong acid.[6][7] | - |

Common Impurity Profile

A robust purification strategy must account for the potential impurities arising from the synthesis. Common synthetic routes, such as the protection of the parent amino acid with di-tert-butyl dicarbonate (Boc₂O), may introduce the following:

  • Unreacted Starting Materials: Residual 4-methylazepane-4-carboxylic acid.

  • Reagent-Derived Impurities: Excess Boc₂O and its hydrolysis byproduct, tert-butanol.

  • Reaction Byproducts: Di-acylated species or other side-reaction products.[8]

Purification Methodologies: From Work-up to High Purity

The purification of this compound is typically a multi-step process. The initial crude product is first subjected to a bulk purification technique like extraction, followed by a fine purification method such as crystallization or chromatography.

Purification_Workflow cluster_0 Initial Purification (Bulk) cluster_1 Fine Purification cluster_2 Final Product & Analysis Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (Acid-Base) Crude->LLE Removes ionic impurities & unreacted base Crystallization Crystallization / Precipitation LLE->Crystallization If solid & moderately pure Chromatography Flash Column Chromatography LLE->Chromatography If oily or complex mixture PureProduct Pure Product Crystallization->PureProduct Chromatography->PureProduct QC Purity Assessment (NMR, LC-MS, HPLC) PureProduct->QC

Caption: General purification workflow for the target compound.

Foundational Purification: Acid-Base Liquid-Liquid Extraction (LLE)

Principle: This technique leverages the acidic nature of the carboxylic acid group. By manipulating the pH of the aqueous phase, the compound can be selectively moved between aqueous and organic layers, leaving neutral or basic impurities behind.[9]

LLE_Principle cluster_Base cluster_Acid Base_Org Organic Layer (EtOAc) - Neutral Impurities - Excess Boc₂O Base_Org->Base_Org Base_Aq Aqueous Layer (aq. NaHCO₃) - Product as Salt (R-COO⁻ Na⁺) Base_Org->Base_Aq Extract Aqueous_Waste Aqueous Waste Acid_Aq Aqueous Layer (aq. HCl) - Salt Byproducts (NaCl) Base_Aq->Acid_Aq Add Acid Acid_Org Organic Layer (EtOAc) - Purified Product (R-COOH) Acid_Aq->Acid_Org Extract Crude Crude Product in Organic Solvent Crude->Base_Org Add Base

Caption: Principle of acid-base liquid-liquid extraction.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1M sodium hydroxide (NaOH) solution. The target compound will deprotonate and move into the aqueous layer. Repeat the extraction of the organic layer to ensure complete transfer.

    • Causality: Basifying the solution deprotonates the carboxylic acid (pKa ~4-5) to its highly polar carboxylate salt, rendering it soluble in the aqueous phase. Neutral organic impurities (like excess Boc₂O) remain in the organic layer.[9]

  • Layer Separation: Combine the aqueous layers. The initial organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify to a pH of 2-3 using 1M HCl or a saturated solution of sodium bisulfate.[8] The product will often precipitate as a white solid or oil.

    • Causality: Re-protonation of the carboxylate salt returns the compound to its neutral, less water-soluble form, causing it to separate from the aqueous phase.[9]

  • Re-extraction: Extract the acidified aqueous phase multiple times with fresh EtOAc or DCM to recover the purified product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

Fine Purification: Crystallization / Precipitation

Principle: This method is ideal if the product obtained from LLE is a solid or a viscous oil that can be solidified. It relies on the differential solubility of the compound and impurities in a chosen solvent system. Many Boc-protected amino acids are notoriously difficult to crystallize, often remaining as oils.[10] A trituration or anti-solvent precipitation approach is often successful.

Protocol:

  • Solvent Selection: Dissolve the semi-purified product in a minimal amount of a good solvent (e.g., DCM, diethyl ether, or EtOAc).

  • Induce Precipitation: Slowly add a poor solvent (an "anti-solvent"), such as hexanes or pentane, with vigorous stirring until the solution becomes persistently cloudy.[8]

    • Causality: The target compound is less soluble in the non-polar anti-solvent and will selectively precipitate out, while more soluble impurities remain in the solvent mixture.

  • Seeding (Optional but Recommended): If crystallization is slow or fails, add a few seed crystals of pure product to induce nucleation. If no crystals are available, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.[8][11]

  • Maturation: Allow the mixture to stand, often at a reduced temperature (e.g., 4°C or in a refrigerator), to maximize crystal growth and yield.[8]

  • Isolation: Collect the resulting solid by vacuum filtration, wash with a small amount of the cold anti-solvent (hexanes), and dry under vacuum to a constant weight.

High-Purity Method: Flash Column Chromatography

Principle: When the product is an inseparable oil or contains impurities with similar properties, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., EtOAc). A small amount of acetic acid (0.5-1%) is often added to the mobile phase.

    • Causality: The acidic modifier suppresses the deprotonation of the carboxylic acid on the slightly acidic silica surface, reducing band tailing and leading to sharper peaks and better separation.

    • Target Rf: Aim for an Rf (retention factor) of ~0.3-0.4 for the target compound for optimal separation.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder.

  • Elution: Run the column by passing the mobile phase through the silica gel under positive pressure. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified compound.

Table 2: Comparison of Purification Methods

Method Purity Scale Speed Pros Cons
Acid-Base Extraction Moderate Large Fast Removes ionic impurities effectively; high capacity. Does not remove neutral impurities with similar solubility.
Crystallization High Med-Large Medium Potentially yields very high purity material; cost-effective. Can be difficult to induce crystallization; may result in lower yield.[10]

| Flash Chromatography | Very High | Small-Med | Slow | Excellent for separating complex mixtures and oils; provides high purity. | Consumes significant solvent; more labor-intensive. |

Purity Assessment

After any purification protocol, the purity of the final product must be rigorously assessed.

  • Thin-Layer Chromatography (TLC): A quick check showing a single spot (under UV light and/or after staining) is a good indicator of purity.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides structural confirmation and reveals the presence of proton- or carbon-containing impurities. The characteristic singlet of the tert-butyl group around δ 1.4 ppm should be clean and integrate to 9 protons.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound and provides a more sensitive assessment of purity than TLC.

By applying these detailed protocols and understanding the scientific principles behind them, researchers can confidently and effectively purify this compound to the high standard required for drug discovery and development.

References

  • Wuts, P. G. M., & Greene, T. W. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Referenced via Organic Chemistry Portal Summary]
  • Organic Syntheses Procedure for N-tert-Butoxycarbonyl-L-phenylalanine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • PubChem Compound Summary for CID 131733615, 1-(Tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Alzeer, J., & Vummaleti, S. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Iranian Chemical Society.
  • CN112661672A - Crystallization method of Boc-amino acid. (2021). Google Patents.
  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. (2012). Google Patents.
  • Singh, S. K., et al. (2011). One-Step Synthesis and Isolation of N-(tert-Butoxycarbonyl)-N′-methylthiourea on a Large Scale. ResearchGate. Retrieved from [Link]

  • Discussion on ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

  • Pérez-González, A., et al. (2020). Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. PubMed. Retrieved from [Link]

  • ResearchGate Image. (n.d.). Physicochemical and pharmacological characteristics of carboxylic acids. Retrieved from [Link]

  • Mlinarič, M., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedure: Synthesis of Boc-NH protected PEG carboxylate. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Preparing Carboxylic Acids. Retrieved from [Link]

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]

  • Parlow, J. J., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.
  • ResearchGate Publication. (2020). Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. Retrieved from [Link]

  • Breitenlechner, C. B., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Jasperse, C. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses Procedure. (2009). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. Retrieved from [Link]

  • Organic Syntheses Procedure. (2002). PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Retrieved from [Link]

  • ResearchGate Publication. (2003). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

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Application Note: A Scalable, Multi-Step Synthesis of 1-Boc-4-methylazepane-4-carboxylic acid for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered azepane ring system is an increasingly important "privileged scaffold" in medicinal chemistry.[1] Moving beyond the more common five- and six-membered nitrogen heterocycles, such as pyrrolidines and piperidines, azepanes offer access to a less-explored area of three-dimensional chemical space.[2][3] This unique conformational flexibility can lead to novel interactions with biological targets and improved pharmacokinetic properties.[4][5][6] Specifically, 1-Boc-4-methylazepane-4-carboxylic acid is a valuable building block for diversity-oriented synthesis, enabling the construction of compound libraries with a spirocyclic, C4-quaternary substituted core.[7][] This application note details a robust and scalable synthetic route to this key intermediate, designed for implementation in drug discovery and library synthesis workflows.

While numerous strategies exist for the synthesis of substituted azepanes, including ring-closing metathesis and Beckmann rearrangements, these methods can be limited by high step counts or functional group intolerance.[2] The protocol described herein is a multi-step sequence designed for scalability and reproducibility, commencing from commercially available starting materials.

Overall Synthetic Strategy

The proposed synthesis follows a logical progression: construction of a linear precursor, formation of the azepane ring via a Dieckmann condensation, introduction of the key methyl group, and finally, functional group manipulations to yield the target acid.

G A Diethyl azelate B N-Benzylation A->B C Diethyl N-benzyl-4,4-dicarboxylate intermediate B->C D Dieckmann Condensation C->D E Ethyl 1-benzyl-4-oxoazepane-5-carboxylate D->E F Decarboxylation E->F G 1-Benzylazepan-4-one F->G H Strecker Reaction G->H I 1-Benzyl-4-cyano-4-methylazepane H->I J Nitrile Hydrolysis I->J K 1-Benzyl-4-methylazepane-4-carboxylic acid J->K L Debenzylation & Boc Protection K->L M 1-Boc-4-methylazepane-4-carboxylic acid (Target) L->M

Caption: Proposed synthetic workflow for 1-Boc-4-methylazepane-4-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of 1-Benzylazepan-4-one

This initial three-step sequence constructs the core azepanone ring structure.

Step 1a: Synthesis of Diethyl N-benzyliminodiacetate

  • Rationale: This step creates the nitrogen-containing backbone of the azepane ring. Benzyl protection is chosen for its stability under the subsequent basic and acidic conditions, and its facile removal via hydrogenolysis.

  • Procedure:

    • To a solution of diethyl iminodiacetate (1.0 equiv.) in acetonitrile (5 mL/g), add potassium carbonate (2.5 equiv.).

    • Add benzyl bromide (1.1 equiv.) dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or used directly in the next step if purity is >95%.

Step 1b: Dieckmann Condensation to form Ethyl 1-benzyl-4-oxoazepane-3-carboxylate

  • Rationale: The Dieckmann condensation is a classic and effective method for forming five- and six-membered rings via intramolecular Claisen condensation of a diester.[9][10] Here, it is adapted for the formation of the seven-membered azepane ring. Sodium ethoxide is used as the base to prevent transesterification.

  • Procedure:

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide (1.5 equiv.) in anhydrous toluene (10 mL/g of diester).

    • Heat the solution to 90 °C.

    • Add a solution of diethyl N-benzyl-4,4-dicarboxylate intermediate (1.0 equiv.) in anhydrous toluene dropwise over 1 hour.

    • After the addition is complete, maintain the temperature and stir for an additional 4 hours.

    • Cool the reaction to room temperature and quench by carefully adding 1 M aqueous HCl until the pH is ~5-6.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL/g of starting material).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude β-keto ester.

Step 1c: Decarboxylation to 1-Benzylazepan-4-one

  • Rationale: The β-keto ester formed in the Dieckmann condensation is readily decarboxylated under acidic conditions to yield the desired ketone.

  • Procedure:

    • To the crude ethyl 1-benzyl-4-oxoazepane-3-carboxylate, add a 3:1 mixture of acetic acid and concentrated hydrochloric acid (10 mL/g).

    • Heat the mixture to reflux (approx. 110 °C) for 8 hours.

    • Cool to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 15 mL/g).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-benzylazepan-4-one.

Part 2: Introduction of the Methyl and Carboxyl Groups

This part of the synthesis installs the key functionalities at the C4 position.

Step 2a: Synthesis of 1-Benzyl-4-methylazepane-4-carbonitrile (via Strecker-type reaction)

  • Rationale: A Strecker-type synthesis provides an efficient route to α-amino nitriles from ketones.[11] This reaction introduces both the methyl group (from methylamine) and a nitrile, which serves as a precursor to the carboxylic acid.

  • Procedure:

    • To a solution of 1-benzylazepan-4-one (1.0 equiv.) in methanol, add methylamine (1.2 equiv., as a solution in THF or methanol) and sodium cyanide (1.2 equiv.).

    • Cool the mixture to 0 °C and add acetic acid (2.0 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by adding water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • The crude nitrile can be purified by chromatography.

Step 2b: Hydrolysis to 1-Benzyl-4-methylazepane-4-carboxylic acid

  • Rationale: The nitrile is a stable functional group that can be hydrolyzed to a carboxylic acid under forcing acidic or basic conditions.[12] Acidic hydrolysis is chosen here to be compatible with the benzyl-protected amine.

  • Procedure:

    • Suspend the nitrile from the previous step in a 6 M aqueous HCl solution.

    • Heat the mixture to reflux for 12-18 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture and adjust the pH to ~4 with a 5 M NaOH solution, which should cause the product to precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the product.

Part 3: Deprotection and Final Boc-Protection

Step 3a: Synthesis of 1-Boc-4-methylazepane-4-carboxylic acid

  • Rationale: The final step involves the removal of the benzyl protecting group and the simultaneous or subsequent installation of the Boc group. Catalytic hydrogenation is a clean and efficient method for debenzylation. The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O) and is crucial for many applications in library synthesis due to its stability and orthogonal deprotection conditions.[13][14][15][16]

  • Procedure:

    • Dissolve 1-benzyl-4-methylazepane-4-carboxylic acid (1.0 equiv.) in methanol.

    • Add Palladium on carbon (10 wt%, 0.05 equiv.).

    • Hydrogenate the mixture under a balloon of H₂ or in a Parr shaker at 50 psi for 16 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

    • Dissolve the crude amino acid in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 equiv.) followed by di-tert-butyl dicarbonate (1.2 equiv.).

    • Stir vigorously at room temperature for 12 hours.

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the final product, 1-Boc-4-methylazepane-4-carboxylic acid.[17]

Data Summary and Expected Outcomes

StepTransformationKey ReagentsTypical YieldPurity Target
1aN-BenzylationBenzyl bromide, K₂CO₃>90%>95%
1bDieckmann CondensationSodium ethoxide, Toluene60-70%Crude
1cDecarboxylationHCl, Acetic Acid80-90% (over 2 steps)>98%
2aStrecker ReactionMethylamine, NaCN70-80%>95%
2bNitrile Hydrolysis6 M HCl85-95%>97%
3aDebenzylation/Boc-protectionH₂, Pd/C, Boc₂O80-90% (over 2 steps)>99%

Troubleshooting and Optimization

  • Low yield in Dieckmann Condensation: Ensure strictly anhydrous conditions. The presence of water will consume the base and hydrolyze the ester. The reaction is also sensitive to stoichiometry; ensure accurate measurement of the sodium ethoxide.

  • Incomplete Decarboxylation: The reaction may require longer reflux times or the use of stronger acid conditions. Monitor by TLC or LC-MS until the intermediate is fully consumed.

  • Side reactions during Boc-protection: Ensure the pH is maintained in the basic range during the reaction with Boc₂O to ensure the amine is sufficiently nucleophilic. Careful acidification during workup is necessary to protonate the carboxylate for extraction without cleaving the acid-labile Boc group.[15]

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 1-Boc-4-methylazepane-4-carboxylic acid. By employing robust and well-understood chemical transformations, this guide is intended to empower researchers in drug discovery and chemical biology to access this valuable building block for the creation of novel and diverse chemical libraries.

References

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available at: [Link]

  • László, K., et al. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • Gevorgyan, V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Xu, R., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed. Available at: [Link]

  • Houghten, R. A., & Pinilla, C. (2012). Privileged Scaffolds for Library Design and Drug Discovery. Journal of Combinatorial Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Gogoi, P., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1-Boc-4-methylpiperazine. PubChem. Available at: [Link]

  • Aeyad, T. (2013). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of unsaturated esters (4a-4d) and carboxylic acids (3d-3g). ResearchGate. Available at: [Link]

  • Lindsley, C. W., et al. (2020). Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI. Available at: [Link]

  • Request PDF. (n.d.). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann- Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. ResearchGate. Available at: [Link]

  • El-Faham, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. Available at: [Link]

  • Donohoe, T. J., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. Available at: [Link]

  • Request PDF. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. ResearchGate. Available at: [Link]

  • Lahna, A., et al. (2022). Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]

  • Spring, D. R., et al. (2009). Synthesis of Unprecedented Scaffold Diversity. Angewandte Chemie International Edition. Available at: [Link]

  • Asymmetric Synthesis. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Andries, K., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Beak, P., et al. (2006). and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. PubChem. Available at: [Link]

  • Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses. Available at: [Link]

  • Katritzky, A. R., & Pleynet, D. P. M. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]

  • Global Online University. (2017). Dieckmann condensation/Reaction, Mechanism, Synthetic Application. YouTube. Available at: [Link]

  • Journal of Combinatorial Chemistry. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Journal of Combinatorial Chemistry. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and characterization of carboxylic acid‐terminated polyisobutylenes. ResearchGate. Available at: [Link]

  • Leah4sci. (2018). Carboxylic Acid Derivatives Overview and Reaction Map. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Organic Letters. (2022). Reagent-Based Scaffold Diversity for DNA-Encoded Library Design: Solid Phase Synthesis of DNA-Tagged sp3-Rich Heterocycles by SnAP Chemistry. ACS Publications. Available at: [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Available at: [Link]

  • Leonori, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. Available at: [Link]

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The Strategic Utility of 1-Boc-4-methylazepane-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space with Azepane Scaffolds

In the landscape of contemporary medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. Saturated heterocyclic scaffolds are foundational to this endeavor, and among them, the azepane ring system has garnered significant interest. Azepanes, as seven-membered saturated nitrogen-containing heterocycles, offer a three-dimensional architecture that can effectively probe the binding pockets of biological targets. The strategic incorporation of substitution on the azepane core can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

This guide focuses on the application of 1-Boc-4-methylazepane-4-carboxylic acid , a versatile building block for the synthesis of novel chemical entities. The presence of a quaternary center at the 4-position, bearing both a methyl and a carboxylic acid group, introduces a unique conformational constraint and a vector for further chemical elaboration. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen ensures controlled reactivity during synthetic transformations. This application note will provide detailed protocols and expert insights into the effective use of this building block in organic synthesis and drug development programs.

Physicochemical Properties and Handling

PropertyValue
CAS Number 1027512-23-7
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, dichloromethane, DMF
Storage Store at 2-8 °C under an inert atmosphere

Handling Recommendations: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 1-Boc-4-methylazepane-4-carboxylic acid. The compound should be handled in a well-ventilated area or a fume hood. Due to its carboxylic acid functionality, it may be corrosive and irritating upon contact with skin or eyes.

Core Synthetic Transformations: Detailed Protocols and Mechanistic Insights

The primary utility of 1-Boc-4-methylazepane-4-carboxylic acid lies in its carboxylic acid moiety, which serves as a handle for amide bond formation, and the Boc-protected amine, which can be deprotected to allow for further functionalization of the azepane nitrogen.

Amide Bond Formation: Coupling with Amines

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[1] The choice of coupling reagent and reaction conditions is critical, especially when dealing with sterically hindered carboxylic acids like 1-Boc-4-methylazepane-4-carboxylic acid. The quaternary center adjacent to the carboxyl group can impede the approach of the amine nucleophile. Therefore, highly efficient coupling reagents are recommended.

Workflow for Amide Bond Formation

G cluster_0 Activation cluster_1 Coupling Start 1-Boc-4-methylazepane-4-carboxylic acid + Amine Coupling_Reagent Add Coupling Reagent (e.g., HATU, HBTU) and Base (e.g., DIPEA) in an aprotic solvent (e.g., DMF, DCM) Start->Coupling_Reagent Active_Ester Formation of Activated Intermediate (e.g., O-acylisourea or active ester) Coupling_Reagent->Active_Ester Nucleophilic_Attack Nucleophilic attack by the amine Active_Ester->Nucleophilic_Attack Tetrahedral_Intermediate Formation of tetrahedral intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Product Formation of Amide Product Tetrahedral_Intermediate->Product

Caption: General workflow for the amide coupling reaction.

Recommended Coupling Reagents for Sterically Hindered Acids:

Coupling ReagentAcronymKey Advantages
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATUHigh efficiency, low racemization, suitable for hindered substrates.
(O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) HBTUWidely used, effective, and cost-efficient.
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) PyBOPGood for hindered couplings, though can be less reactive than HATU.
Propylphosphonic Anhydride T3P®Excellent for hindered systems, byproducts are water-soluble.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDCOften used with an additive like HOBt or Oxyma Pure to improve efficiency and reduce side reactions.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of amines, including those that are electron-deficient or sterically demanding.

  • Materials:

    • 1-Boc-4-methylazepane-4-carboxylic acid (1.0 eq)

    • Amine (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Ethyl acetate

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a solution of 1-Boc-4-methylazepane-4-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).

    • Stir the solution for 5 minutes at room temperature.

    • Add HATU (1.2 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Expert Insights: The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the coupling reagent. HATU is particularly effective for hindered systems as it rapidly forms the activated HOBt ester, minimizing the opportunity for side reactions of the carboxylic acid.

Boc-Deprotection: Unveiling the Azepane Nitrogen

The removal of the Boc protecting group is a standard transformation in multi-step synthesis, typically achieved under acidic conditions.[2] The choice of acid and solvent system is important to ensure complete deprotection without affecting other acid-labile functional groups that may be present in the molecule.

Workflow for Boc-Deprotection

G Start Boc-protected Azepane Derivative Acid Add Acid (e.g., TFA in DCM or HCl in Dioxane) Start->Acid Protonation Protonation of the carbamate oxygen Acid->Protonation Loss_of_tBu Loss of tert-butyl cation to form carbamic acid Protonation->Loss_of_tBu Decarboxylation Decarboxylation to yield the free amine salt Loss_of_tBu->Decarboxylation Product Azepane Amine Salt Decarboxylation->Product

Caption: General workflow for the acidic deprotection of a Boc group.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

This is a robust and generally applicable method for Boc deprotection.

  • Materials:

    • Boc-protected azepane derivative (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve the Boc-protected azepane derivative (1.0 eq) in DCM (typically a 0.1 M to 0.5 M solution).

    • Add TFA (5-10 equivalents) to the solution at room temperature. Note: The reaction can be exothermic. For sensitive substrates, the addition can be performed at 0 °C.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Be cautious of CO₂ evolution.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to yield the deprotected amine. The product may be isolated as the free base or converted to a desired salt.

Protocol 3: Deprotection using HCl in Dioxane

This method is useful when TFA-lability of other functional groups is a concern. It provides the hydrochloride salt of the amine directly.

  • Materials:

    • Boc-protected azepane derivative (1.0 eq)

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve the Boc-protected azepane derivative (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if necessary.

    • Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

    • Stir the reaction mixture for 1-4 hours. Often, the hydrochloride salt will precipitate from the solution.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the precipitate can be collected by filtration and washed with diethyl ether to afford the pure hydrochloride salt. Alternatively, the solvent can be removed under reduced pressure.

  • Expert Insights: When choosing a deprotection method, consider the overall stability of your molecule. TFA is a strong acid and can sometimes cause side reactions. HCl in dioxane is generally milder. The resulting amine salt is often used directly in subsequent reactions without neutralization.

Applications in Drug Discovery

The 4-methylazepane-4-carboxylic acid scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The azepane core is a known constituent of several biologically active molecules.[3] The introduction of a methyl group at the 4-position can influence the conformational preference of the seven-membered ring, potentially leading to enhanced binding affinity and selectivity for a target protein.

The deprotected azepane nitrogen can be further functionalized through reactions such as:

  • Reductive amination

  • Acylation

  • Alkylation

  • Sulfonylation

  • Urea and thiourea formation

This allows for the exploration of a wide range of chemical space around the azepane core, making 1-Boc-4-methylazepane-4-carboxylic acid a powerful tool for lead optimization in drug discovery programs targeting various disease areas, including central nervous system disorders, oncology, and infectious diseases.

Conclusion

1-Boc-4-methylazepane-4-carboxylic acid is a strategically designed building block that offers synthetic chemists a reliable and versatile entry point into novel azepane-based chemical matter. The protocols outlined in this guide provide a solid foundation for the successful application of this compound in the synthesis of complex molecules. By understanding the nuances of its reactivity and employing the appropriate synthetic methodologies, researchers can effectively leverage this building block to accelerate their drug discovery efforts.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • US20100311968A1 - Deprotection of boc-protected compounds. Google Patents.
  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents.
  • 1027512-23-7,1-Boc-4-methylazepane-4-carboxylic Acid-AccelaChem|AccelaChemBio. AccelaChem. Available at: [Link]

  • A Zinc Catalyzed C(sp3)@C(sp2) Suzuki–Miyaura Cross-Coupling Reaction Mediated by Aryl-Zincates. AA Blocks. Available at: [Link]

  • 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid1027512-23-7. ChemSrc. Available at: [Link]

  • Azepanes/Diazepanes - Labnovo category online. LabNovo. Available at: [Link]

  • Angene Chemical CAS number page 1. Angene Chemical. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • US Patent for Boric acid catalyzed amide formation from carboxylic acids and amines. Googleapis. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Boc Deprotection of Tertiary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of Boc deprotection in tertiary amines. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this common yet sometimes problematic transformation. Here, we move beyond standard protocols to address specific side reactions and troubleshooting scenarios in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction is complete, but I've isolated a byproduct that is ~56 mass units heavier than my expected tertiary amine. What is happening?

Answer: This is a classic sign of tert-butylation , the most common side reaction during the acidic deprotection of a Boc group.

The Underlying Chemistry: Mechanism of Deprotection and Side Reaction

The standard mechanism for acid-catalyzed Boc deprotection involves two key steps. First, the carbonyl oxygen of the Boc group is protonated by the acid (e.g., Trifluoroacetic Acid - TFA). This is followed by the collapse of the protonated intermediate to release the free amine, carbon dioxide, and, crucially, a tert-butyl cation ().

This tert-butyl cation is a potent electrophile. If your substrate or even the newly formed tertiary amine product contains a nucleophilic site, the cation can be "trapped," leading to the formation of an unwanted tert-butylated byproduct. Common nucleophiles include electron-rich aromatic rings (Friedel-Crafts alkylation), indoles, phenols, and thiols.

Below is a diagram illustrating the desired deprotection pathway and the competing tert-butylation side reaction.

Boc_Deprotection Start N-Boc Tertiary Amine (R3N-Boc) Protonated Protonated Intermediate Start->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Bu+ tBu_Cation tert-Butyl Cation (t-Bu+) Protonated->tBu_Cation Product Desired Tertiary Amine (R3N) CarbamicAcid->Product - CO2 SideProduct tert-Butylated Byproduct tBu_Cation->SideProduct Alkylation Side Reaction Nucleophile Nucleophilic Site (Nu-H) Nucleophile->SideProduct Alkylation Side Reaction

Caption: Boc deprotection pathway and tert-butylation side reaction.

Troubleshooting Protocol: Employing Cation Scavengers

To prevent this side reaction, the tert-butyl cation must be intercepted by a sacrificial agent known as a "scavenger" before it can react with your molecule of interest.

Step-by-Step Protocol for Scavenger Use:

  • Dissolve Substrate: Dissolve your N-Boc protected tertiary amine in a suitable anhydrous solvent (e.g., Dichloromethane - DCM).

  • Add Scavenger: Prior to adding the acid, add 5-10 equivalents of a scavenger to the solution.

  • Cool the Reaction: Cool the mixture to 0 °C in an ice bath. This reduces the rate of side reactions.

  • Add Acid: Slowly add the deprotection acid (e.g., TFA) to the cooled solution.

  • Monitor and Work-up: Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC or LC-MS. Once complete, proceed with your standard aqueous work-up.

Table 1: Common Cation Scavengers and Their Applications

ScavengerTypical EquivalentsRecommended ForNotes
Anisole 5-10General purpose, good for moderately activated aromatics.Volatile and easily removed under vacuum.
Thioanisole 5-10Highly effective, especially for tryptophan-containing peptides.Strong odor; handle in a fume hood.
Triethylsilane (TES) 3-5Reduces the tert-butyl cation to isobutane.Can sometimes reduce other sensitive functional groups.
1,3,5-Trimethoxybenzene 3-5Very effective for highly activated aromatic systems.Less volatile than anisole.
Question 2: My deprotection is very slow or incomplete, even with a large excess of TFA. Forcing the conditions seems to be causing degradation. What should I do?

Answer: This issue often arises with sterically hindered tertiary amines or when the nitrogen lone pair is electronically deactivated. Simply increasing the acid concentration or temperature can lead to unintended side reactions. A more effective strategy is to switch to a different deprotection method.

The Underlying Chemistry: Factors Affecting Deprotection Rate

  • Steric Hindrance: Bulky groups on the tertiary amine or adjacent to it can shield the Boc group from the acid, slowing down the initial protonation step.

  • Electronic Effects: Electron-withdrawing groups near the nitrogen can decrease its basicity, making protonation less favorable. Conversely, electron-donating groups can accelerate the reaction.

Troubleshooting Workflow: Selecting an Alternative Deprotection Method

If standard TFA/DCM is failing, consider the following alternatives, starting with the mildest.

Troubleshooting_Workflow Start Incomplete Deprotection with TFA/DCM Method1 Try 4M HCl in Dioxane/MeOH Start->Method1 Is the product acid-stable? Method2 Use Aqueous Phosphoric Acid Method1->Method2 No, degradation observed Success Successful Deprotection Method1->Success Yes Method3 Consider Thermal Deprotection Method2->Method3 No, or substrate is water-insoluble Method2->Success Yes Method4 Employ Lewis Acids (e.g., ZnBr2) Method3->Method4 No, substrate is thermally labile Method3->Success Yes Method4->Success

Caption: Decision workflow for alternative Boc deprotection methods.

Step-by-Step Protocol for an Alternative Method: 4M HCl in Dioxane This method is often effective for stubborn deprotections and has the advantage that the hydrochloride salt of the product often precipitates, simplifying isolation.

  • Dissolve Substrate: Dissolve the N-Boc tertiary amine in a minimal amount of a co-solvent like Methanol or DCM if necessary.

  • Add Reagent: Add a solution of 4M HCl in 1,4-dioxane (typically 10 equivalents of HCl).

  • Stir: Stir the reaction at room temperature. A precipitate of the amine hydrochloride salt should begin to form.

  • Monitor: Check for completion by TLC or LC-MS (you may need to quench a small aliquot with base to analyze the free amine).

  • Isolate: Once complete, the product can often be isolated by simple filtration, followed by washing with a non-polar solvent like diethyl ether to remove non-polar impurities.

Table 2: Comparison of Alternative Deprotection Reagents

Reagent/ConditionSolventTemperatureKey AdvantageMain Limitation
4M HCl in Dioxane Dioxane, MeOHRoom Temp.Product often precipitates as HCl salt.Dioxane is a peroxide-former and suspected carcinogen.
Aqueous Phosphoric Acid THF / WaterRoom Temp.Environmentally benign and mild.Requires substrate solubility in aqueous media.
Thermal (No Acid) High-boiling solvents (e.g., Toluene, DMF)>100 °CAvoids strong acids entirely.Not suitable for thermally sensitive molecules.
Zinc Bromide (ZnBr2) DCMRoom Temp.Mild Lewis acid conditions.Can be slower than strong Brønsted acids.
Question 3: I am trying to deprotect an N-Boc tertiary amine that also has a benzyl group on the nitrogen (R1R2N(Bn)-Boc). Am I at risk of losing the benzyl group?

Answer: While standard Boc deprotection conditions (TFA/DCM at 0 °C to RT) are generally selective for the Boc group, there is a potential risk of N-debenzylation, especially under harsh conditions (prolonged reaction times, elevated temperatures). The N-benzyl group is more acid-labile than a simple N-alkyl group.

The Underlying Chemistry: Competing N-C Bond Cleavage

The C-N bond of a benzylamine is susceptible to cleavage under acidic conditions, proceeding through a stable benzyl cation intermediate. While the N-Boc group is specifically designed to be the most acid-labile group on the nitrogen, forcing the reaction conditions can provide enough energy to initiate cleavage of other N-substituents.

Troubleshooting Protocol: Favoring Selective Boc Removal

  • Use Milder Conditions: Opt for the mildest possible conditions that still effect Boc removal. Start with a lower concentration of TFA (e.g., 20% in DCM) at 0 °C and carefully monitor the reaction.

  • Choose a Milder Acid: Consider switching from TFA to a milder acid like aqueous phosphoric acid, which is less likely to promote N-dealkylation.

  • Avoid Hydrogenolysis: It is critical to remember that if you have a benzyl group on your nitrogen, you must avoid deprotection methods that utilize catalytic hydrogenation (e.g., H2, Pd/C), as these conditions are designed to cleave benzyl groups.

Question 4: My product seems unstable after deprotection and work-up. I see decomposition over time. What could be the cause?

Answer: The free tertiary amine product can sometimes be less stable than its protected precursor or its salt form. The free lone pair of the nitrogen can participate in degradation pathways, especially if the molecule contains other reactive functional groups.

The Underlying Chemistry: Product Stability

Once the electron-withdrawing Boc group is removed, the resulting tertiary amine is more basic and nucleophilic. This increased reactivity can, in some cases, lead to intramolecular reactions or air oxidation, particularly with complex or strained molecules.

Troubleshooting Protocol: Isolation as a Stable Salt

The most straightforward way to enhance the stability of the final product is to isolate it as a salt.

  • Acidic Deprotection: If you use TFA or HCl for deprotection, do not perform a basic work-up. Instead, after the reaction is complete, concentrate the reaction mixture in vacuo.

  • Trituration: Add a non-polar solvent in which your product salt is insoluble (e.g., diethyl ether or pentane). This will cause the salt to precipitate or become a solid.

  • Isolation: Collect the solid by filtration and dry under vacuum. The resulting TFA or HCl salt is typically a stable, crystalline solid that can be stored long-term.

  • Free Base Generation (Optional): If the free base is required for the next step, it can be generated immediately before use by dissolving the salt in a suitable solvent and neutralizing with a mild base (e.g., NaHCO3 solution) during an extractive work-up.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Campbell, A. D., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Aouad, F., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Zhang, Z., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Zare, A., et al. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

Improving the solubility of Boc-protected carboxylic acids in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boc-Protected Carboxylic Acids

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers facing a common yet frustrating hurdle: the poor solubility of tert-butoxycarbonyl (Boc)-protected carboxylic acids. This guide is designed to provide you with not just solutions, but a fundamental understanding of why these issues arise and how to systematically overcome them.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during your workflow. The key is a stepwise approach, starting with the mildest intervention.

Q1: My Boc-protected starting material won't fully dissolve in my reaction solvent (e.g., DCM, THF). What should I do?

This is a classic scenario. Your Boc-protected acid contains both a greasy, nonpolar Boc group and a polar, hydrogen-bonding carboxylic acid. This dual nature can make finding a suitable solvent challenging.[1][2]

Answer: Follow this sequential troubleshooting workflow. Do not jump to the most aggressive method first, as it can complicate your reaction or workup.

  • Initial Attempt: Begin with your planned solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), at your target concentration (e.g., 0.1-0.5 M).[3] Stir for 5-10 minutes at room temperature.

  • Gentle Physical Methods: If solubility is poor, gently warm the mixture to 30-40°C. A warm water bath is ideal. Concurrently, or alternatively, place the flask in an ultrasonic bath for 5-15 minute intervals. Sonication can help break up solid aggregates.[1]

  • Introduce a Polar Aprotic Co-Solvent: If the solid persists, add a small amount of a more powerful, polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

    • Start by adding the co-solvent dropwise or in 5% (v/v) increments.

    • For example, to 10 mL of a DCM suspension, add 0.5 mL of DMF, stir, and observe. Repeat as necessary. Often, only a small percentage is needed to achieve full dissolution.

  • Final Option - In Situ Salt Formation: If the compound remains insoluble, the final step before considering a complete solvent system change is to add a tertiary amine base.

    • Add 1.0-1.1 equivalents of a hindered base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

    • This deprotonates the carboxylic acid, forming an ammonium salt in situ. This salt is significantly more polar and often more soluble than the parent acid. This is a common technique in peptide synthesis.[4]

Q2: I'm running a peptide coupling reaction. My Boc-amino acid dissolved initially, but the mixture became a thick slurry after adding the coupling reagent (e.g., HBTU, HATU). Why?

Answer: This is a very common observation. The issue is often not the starting acid itself, but the solubility of the intermediates and byproducts of the coupling reaction.

  • Causality: When you add a coupling reagent and a base (like DIPEA), several things happen: the Boc-amino acid is activated (often as an active ester), and salt byproducts are formed (e.g., tetramethylurea from HBTU, DIPEA-hydrochloride). These newly formed species can be much less soluble than your starting materials in less polar solvents like DCM, causing them to precipitate and create a thick, difficult-to-stir slurry. Poor solubility can significantly reduce coupling efficiency.[]

  • Solution: The most reliable solution is to choose a more robustly polar solvent from the beginning.

    • Primary Recommendation: DMF is the workhorse solvent for peptide coupling for this very reason. It excels at solvating the protected amino acids, the activated intermediates, the growing peptide chain, and the reaction byproducts.

    • Alternatives: NMP and Dimethyl sulfoxide (DMSO) are also excellent options, particularly for notoriously difficult or aggregation-prone sequences.[6]

Frequently Asked Questions (FAQs)

This section delves into the chemical principles behind the solubility challenges, empowering you to make informed decisions in your experimental design.

Q3: What makes Boc-protected carboxylic acids so difficult to dissolve?

Answer: The poor solubility arises from a molecular tug-of-war between two competing structural features. The principle of "like dissolves like" dictates that polar solvents are best for dissolving polar molecules, and nonpolar solvents for nonpolar ones.[7][8] Our molecule of interest has both characteristics.

  • The Nonpolar Contributor (The "Greasy" Part): The tert-butyl group of the Boc protector is large, bulky, and hydrophobic (lipophilic). It repels polar solvents.[1]

  • The Polar Contributor (The "Sticky" Part): The carboxylic acid group is highly polar and is a hydrogen bond donor and acceptor. In the solid state, these molecules often arrange themselves in a stable crystal lattice, forming strong intermolecular hydrogen bonds with each other (often as dimers).

A solvent must be able to disrupt these strong intermolecular forces and effectively solvate both the nonpolar Boc group and the polar acid group. This is a difficult task for any single, simple solvent.

G cluster_0 Two Boc-Amino Acid Molecules in Solid State cluster_1 Hydrophobic Region cluster_2 Polar Region cluster_3 Hydrophobic Region cluster_4 Polar Region Mol1 Molecule 1 Boc1 Bulky Boc Group Acid1 Carboxylic Acid (R-COOH) Mol2 Molecule 2 Boc2 Bulky Boc Group Acid2 Carboxylic Acid (R-COOH) Boc1->Boc2 van der Waals Interactions Acid1->Acid2 Strong H-Bonding (Dimerization)

Figure 1. Intermolecular forces hindering dissolution.

Q4: How does adding a tertiary amine base like DIPEA improve solubility?

Answer: Adding a non-nucleophilic base like DIPEA or NMM performs an acid-base reaction, converting the neutral carboxylic acid into an ammonium carboxylate salt.

R-COOH (sparingly soluble) + (i-Pr)₂NEt (DIPEA) → [R-COO⁻][HNEt(i-Pr)₂⁺] (more soluble salt)

This transformation dramatically improves solubility for two key reasons:

  • Disruption of the Crystal Lattice: The strong, directional hydrogen bonding that holds the carboxylic acid molecules together in a solid crystal is broken.

  • Introduction of Ionic Character: The newly formed salt is an ionic compound (an ion pair). Polar solvents, especially polar aprotic ones like DMF, are highly effective at solvating ions, surrounding the charged carboxylate and ammonium centers and readily pulling them into solution. Organic salts generally have much better solubility in polar organic solvents than their neutral acid counterparts.[9]

G cluster_troubleshooting Troubleshooting Flow start Insoluble Boc-Acid in DCM/THF step1 Is the acid soluble? start->step1 proceed Reaction Proceeds step1->proceed Yes heat Try Gentle Heating (30-40°C) / Sonication step1->heat No end End proceed->end cosolvent Add Polar Aprotic Co-Solvent (e.g., DMF) in 5% increments heat->cosolvent Still Insoluble base Form Salt In Situ (Add 1.1 eq. DIPEA) cosolvent->base Still Insoluble rethink Re-evaluate: - Change primary solvent to DMF/NMP - Consult literature for this specific acid base->rethink Still Insoluble rethink->end

Figure 2. A logical workflow for troubleshooting solubility.

Q5: Which solvents are best, and what are their pros and cons?

Answer: The choice of solvent is critical and depends on the specific reaction conditions (e.g., temperature) and the nature of your substrate.

SolventTypeDielectric Constant (ε)Use Case & Comments
Dichloromethane (DCM) Nonpolar9.1Pros: Volatile, easy to remove, good for many organic reactions. Cons: Often a poor solvent for Boc-acids, environmental concerns.[10]
Tetrahydrofuran (THF) Polar Aprotic7.5Pros: Ethereal solvent, useful for reactions involving organometallics. Cons: Can be problematic for solubility; peroxide formation risk.
Acetonitrile (ACN) Polar Aprotic37.5Pros: Highly polar, useful in chromatography. Cons: Not always a strong enough solvent for complex Boc-protected structures.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Pros: Excellent solvating power for polar and ionic species, high boiling point. The standard for peptide synthesis.[2] Cons: High boiling point makes it difficult to remove, hygroscopic.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic32.2Pros: Extremely powerful solvent, even better than DMF for some aggregation-prone systems. Cons: Very high boiling point, reprotoxic concerns.
Dimethyl sulfoxide (DMSO) Polar Aprotic46.7Pros: Superb solvating power. Cons: Very high boiling point, can interfere with some reactions (e.g., oxidations), hygroscopic.

Data sourced from multiple chemistry resources for general reference.[11][12]

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific Application Notes. [Link]

  • Surfactant Chemical. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety. [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Foley, D. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Kamal, A. et al. (2010). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry Journal. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Gentile, F. et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]

  • ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. [Link]

  • Chemistry LibreTexts. (2023). Solubility - What dissolves in What?. [Link]

  • ResearchGate. (2019). Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. [Link]

  • ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group. Organic Letters. [Link]

  • Wikipedia. (n.d.). Solvent. [Link]

Sources

Technical Support Center: Purification of Polar Azepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the unique challenges encountered during the purification of polar azepane derivatives. The inherent basicity and high polarity of the azepane scaffold frequently lead to complex purification issues. This resource is structured in a question-and-answer format to directly address these problems with practical, field-tested solutions.

Section 1: Foundational Challenges & FAQs

This section addresses the most common issues rooted in the fundamental physicochemical properties of polar azepanes.

Q1: My azepane derivative is streaking badly on a silica gel TLC plate and I get poor recovery from my flash column. What's happening?

A1: This is a classic problem caused by strong, undesirable interactions between the basic azepane nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.

  • Causality: The lone pair of electrons on the azepane's nitrogen atom acts as a Lewis base, forming a strong ionic or hydrogen-bond interaction with the acidic protons of the silica's silanol groups. This interaction is often so strong that it leads to irreversible adsorption, causing significant product loss on the column. On a TLC plate, this manifests as pronounced "streaking" or tailing, where the compound moves unevenly up the plate instead of forming a compact spot.[1][2]

  • Troubleshooting Steps:

    • Mobile Phase Modification: The most direct solution is to add a competitive base to your eluent to "mask" the acidic silanol sites.[3]

      • Add 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase.[1][4] The amine additive will preferentially interact with the silanol groups, allowing your azepane derivative to elute more symmetrically.

    • Stationary Phase Deactivation: Before loading your sample, you can pre-treat the column. Flush the packed silica gel column with 2-3 column volumes of your starting eluent that already contains the basic additive (e.g., 1% TEA in ethyl acetate/hexane).[4] This ensures the stationary phase is neutralized before your compound is introduced.

    • Alternative Stationary Phases: If basic modifiers are not sufficient or compatible with your molecule's stability, consider switching to a less acidic stationary phase.

      • Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds.

      • Bonded Silica: Columns with bonded phases like Diol or Amino can offer different selectivity and reduce the harsh acidic interactions.[4]

Q2: I'm using reverse-phase (RP) HPLC, but my highly polar azepane derivative elutes in the void volume. How can I get it to retain on a C18 column?

A2: This occurs because your highly polar analyte has very little affinity for the non-polar (hydrophobic) C18 stationary phase and is swept off the column with the mobile phase front. [5]

  • Causality: Reverse-phase chromatography separates compounds based on hydrophobicity. Highly polar molecules, like many azepane derivatives, are more soluble in the polar mobile phase (e.g., water/acetonitrile) than they are attracted to the greasy C18 chains of the stationary phase.[6] Consequently, they do not retain and elute at or near the solvent front, making separation impossible.[5]

  • Troubleshooting Strategies:

    • Use a Highly Aqueous Mobile Phase: Start with a mobile phase containing a very low percentage of organic solvent (e.g., 95-100% water). Some modern C18 columns are designed to be "aqueous stable" and will not undergo phase collapse under these conditions.

    • Consider an Alternative Stationary Phase: If high aqueous conditions don't work, a standard C18 is not the right tool.

      • Polar-Embedded Phases: These columns have polar groups (e.g., amide, carbamate) embedded within the alkyl chains. This allows the stationary phase to be more wettable and provides an alternative interaction mechanism for retaining polar compounds.

      • Polar-Endcapped Phases: These columns have undergone a secondary silanization process to cap residual silanols with short, polar functional groups, which can help in retaining polar analytes.

    • Switch to a Different Chromatographic Mode: For very polar compounds, reverse-phase is often not the optimal technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for this purpose.[5][7]

Section 2: Advanced Chromatographic Troubleshooting

This section provides detailed guides for alternative and advanced purification techniques better suited for polar azepanes.

Q3: What is HILIC, and how can it help me purify my polar azepane derivative?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating and purifying very polar compounds that are poorly retained in reverse-phase. [7][8]

  • Mechanism Explained: HILIC uses a polar stationary phase (like bare silica, diol, or amide phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[5][7] The water forms an enriched layer on the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of water in the mobile phase, which makes the mobile phase more polar and elutes the compounds.[5]

  • Key Advantages for Azepanes:

    • Excellent Retention: Provides strong retention for compounds that would otherwise elute in the void of an RP system.[7][9]

    • Orthogonal Selectivity: Separates compounds based on their hydrophilicity, offering a different separation mechanism compared to RP chromatography.

    • MS-Friendly: The high organic content of the mobile phase is advantageous for electrospray ionization (ESI) in mass spectrometry, often leading to enhanced sensitivity.

Experimental Protocol: HILIC Method Development for a Polar Azepane
  • Column Selection: Begin with a bare silica or an amide-based HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate. (Ammonium formate acts as a buffer and improves peak shape).

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

  • Column Equilibration: It is critical to properly equilibrate the HILIC column to establish the aqueous layer. Flush the column with the initial mobile phase conditions (e.g., 95% A) for at least 10-15 column volumes before the first injection.

  • Gradient Elution:

    • Start with a shallow gradient: 5% to 40% B over 15 minutes.

    • Hold at 40% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 5-7 minutes.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune the separation and improve peak shape.[4]

Q4: My peaks are tailing in reverse-phase HPLC even with a buffer. Should I use TFA or Formic Acid?

A4: The choice between Trifluoroacetic Acid (TFA) and Formic Acid (FA) depends on your downstream application (especially MS) and the mechanism of tailing. Peak tailing with basic compounds in RP-HPLC is often caused by secondary interactions with residual, deprotonated silanol groups on the silica backbone.[2]

  • Formic Acid (FA): Typically used at 0.1%, FA lowers the mobile phase pH. This protonates the basic azepane (giving it a positive charge) and also neutralizes many of the acidic silanol groups, reducing the unwanted ionic interaction.[10] However, it may not be acidic enough to protonate all silanols, so some tailing can persist.[11] It is generally preferred for LC-MS applications as it is less likely to cause ion suppression.[12]

  • Trifluoroacetic Acid (TFA): Also used at 0.1%, TFA is a much stronger acid and a powerful ion-pairing agent.[12]

    • pH Effect: It lowers the mobile phase pH more effectively than FA, neutralizing more surface silanols.

    • Ion-Pairing: The trifluoroacetate anion pairs with the protonated (positively charged) azepane. This masks the positive charge of the analyte and increases its overall hydrophobicity, improving retention and peak shape dramatically.[11]

    • Major Drawback: TFA is a notorious ion-suppressing agent in ESI-MS and can permanently contaminate the system.[12][13] Use it only if you are not using MS detection or if you have a dedicated system.

AdditiveTypical Conc.ProsCons
Formic Acid 0.1%Excellent for LC-MS compatibility[12], moderately improves peak shape.Weaker acid, may not fully eliminate tailing from silanol interactions.[11]
TFA 0.05 - 0.1%Excellent peak shape due to strong ion-pairing[11], increases retention.Strong ion suppression in MS[13], can contaminate the LC-MS system.[12]
Q5: Are there any other chromatography techniques I should consider?

A5: Yes. For particularly challenging separations, Supercritical Fluid Chromatography (SFC) is an excellent alternative.

  • Mechanism Explained: SFC uses supercritical CO₂ as the primary mobile phase, which is non-polar.[14] A polar organic co-solvent (modifier), such as methanol, is added to increase the mobile phase's polarity and elute compounds from a polar stationary phase (similar to normal-phase).[14][15] For polar azepanes, SFC offers a unique selectivity profile.

  • Key Advantages:

    • High Speed: The low viscosity of supercritical CO₂ allows for very fast separations and rapid column equilibration.[14]

    • Reduced Solvent Usage: SFC is considered a "green" technique as it significantly reduces the consumption of organic solvents.[16]

    • Orthogonal Selectivity: It often provides separations that are impossible to achieve with HPLC.

    • Concentrated Fractions: After purification, the CO₂ evaporates, leaving the compound in the small volume of modifier, simplifying downstream processing.[17]

Section 3: Non-Chromatographic & Final Step Purification

Sometimes, the best approach is to avoid chromatography altogether or use it as a final polishing step.

Q6: My compound is too polar for any type of chromatography. What are my options?

A6: When chromatography fails, classic chemistry techniques like salt formation and recrystallization are invaluable. This is particularly effective for basic compounds like azepanes.

  • Causality: The basic nitrogen of the azepane can be protonated with an acid to form a salt. This salt will have drastically different physical properties—particularly solubility—compared to the freebase.[18] You can exploit this difference to separate your desired compound from neutral or acidic impurities.

Experimental Protocol: Purification via Salt Formation & Recrystallization
  • Dissolution: Dissolve your crude azepane derivative in a suitable solvent where it is highly soluble (e.g., methanol, ethyl acetate, or diethyl ether).

  • Acid Addition: Slowly add a solution of a suitable acid. Common choices include:

    • HCl (in diethyl ether or dioxane)

    • p-Toluenesulfonic acid (TsOH)

    • Trichloroacetic acid (TCA)[19]

    • Oxalic acid[20]

  • Precipitation: The corresponding salt of your azepane will often be insoluble in the chosen solvent and will precipitate out of the solution. Impurities that do not form salts will remain in the solvent.

  • Isolation: Collect the precipitated salt by filtration and wash it with a small amount of the cold solvent to remove any remaining impurities.

  • Recrystallization (Optional): To achieve higher purity, dissolve the salt in a minimal amount of a hot solvent in which it has moderate solubility and allow it to cool slowly. This will form high-purity crystals.

  • Liberation of Freebase (If needed): If the freebase form is required for the next step, the purified salt can be dissolved in water and basified (e.g., with NaHCO₃ or NaOH solution), followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for a polar azepane derivative.

Sources

Technical Support Center: Troubleshooting Boc Group Removal and Minimizing Side Product Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyloxycarbonyl (Boc) protecting group strategies. As Senior Application Scientists, we understand that while Boc is a cornerstone of modern organic synthesis for amine protection, its removal is not always straightforward. Standard deprotection protocols using strong acids like trifluoroacetic acid (TFA) can often lead to undesired side reactions, complicating purifications and reducing yields, especially when working with complex, multifunctional molecules.

This guide is designed to provide researchers, scientists, and drug development professionals with a detailed, troubleshooting-focused resource. We will move beyond simple protocols to explain the mechanistic origins of common problems and offer a suite of validated alternative methods. Our goal is to empower you to select the optimal deprotection strategy for your specific substrate, ensuring high yields and product purity.

Section 1: The Root Cause of Side Products: Understanding the tert-Butyl Cation

The first step in troubleshooting is understanding the fundamental chemistry. The majority of issues encountered during Boc deprotection stem from the mechanism of acid-mediated cleavage.

Q: Why does standard Boc deprotection with strong acids (TFA, HCl) frequently lead to side products?

A: The core issue is the formation of a highly stable and reactive intermediate: the tert-butyl cation (t-Bu⁺).[1][2] The standard mechanism involves protonation of the carbamate carbonyl, followed by the loss of carbon dioxide and the formation of the free amine. This process releases the tert-butyl group as a carbocation.[3]

This reactive carbocation is a potent electrophile and will readily react with any available nucleophile in the reaction mixture. If the nucleophile is part of your desired product or another starting material molecule, this results in the formation of a t-butylated side product.[1][2]

Figure 1: Acid-mediated Boc deprotection mechanism. The process generates a reactive t-butyl cation, which can lead to side product formation.

Q: What are the most common side reactions and which functional groups are most at risk?

A: The primary side reaction is electrophilic alkylation by the t-butyl cation.[1] Substrates containing electron-rich, nucleophilic moieties are particularly susceptible. Common functional groups at risk include:

  • Thiols: The sulfur in cysteine and other thiols is highly nucleophilic and readily alkylated.[1][2]

  • Thioethers: The sulfur in methionine can be alkylated to form sulfonium salts.

  • Indoles: The electron-rich ring of tryptophan is highly prone to t-butylation.[1]

  • Phenols: The hydroxyl group of tyrosine can undergo O-alkylation or C-alkylation on the activated ring.

  • Guanidines and Amidines: These functionalities are also known to be susceptible to alkylation.[1][2]

Furthermore, the t-butyl cation can react with halide or sulfonate counter-ions present in the reaction, potentially forming tert-butyl halides or sulfonates. These byproducts can themselves be classified as potentially genotoxic impurities (PGIs), a significant concern in pharmaceutical development.[1][2]

Section 2: Troubleshooting Guide & Alternative Protocols

This section addresses common experimental challenges with specific, actionable solutions and detailed protocols.

Problem 1: My substrate contains other acid-labile groups and degrades under standard conditions.

This is a frequent challenge when a molecule contains multiple protecting groups that must be removed selectively (orthogonal strategy). Groups like tert-butyl esters, acetals, or ketals can be cleaved by the strong acids typically used for Boc removal.

A: The key is to use milder acidic conditions or an entirely different mechanistic pathway that does not rely on strong Brønsted acids.

Solution A: Milder Brønsted Acids

Aqueous phosphoric acid has been shown to be a mild, effective, and environmentally benign reagent for the deprotection of Boc groups while leaving other sensitive groups like Cbz carbamates, benzyl esters, and TBDMS ethers intact.[4]

► Experimental Protocol: Deprotection with Aqueous Phosphoric Acid

  • Preparation: Prepare an 85% aqueous solution of phosphoric acid (H₃PO₄).

  • Reaction: Dissolve the Boc-protected substrate in a suitable solvent (e.g., toluene, ethyl acetate).

  • Addition: Add the aqueous phosphoric acid (typically 5-10 equivalents) to the solution.

  • Monitoring: Heat the reaction mixture (e.g., to 50-80 °C) and monitor by TLC or LC-MS until completion.

  • Work-up: Cool the reaction, dilute with water, and neutralize with a base (e.g., NaHCO₃, NaOH). Extract the product with an organic solvent.

Solution B: Lewis Acids

Lewis acids offer an alternative mechanism for cleavage. They coordinate to the carbonyl oxygen of the Boc group, weakening the C-O bond without requiring strongly acidic protons. This can provide excellent selectivity.[1]

► Experimental Protocol: Deprotection with Zinc Bromide

  • Preparation: Ensure all glassware is dry. Use an inert atmosphere (N₂ or Ar).

  • Reaction: Dissolve the Boc-protected substrate in a dry, non-coordinating solvent like dichloromethane (DCM).

  • Addition: Add zinc bromide (ZnBr₂, typically 1.5-3 equivalents) portion-wise.

  • Monitoring: Stir the reaction at room temperature. The reaction can take from a few hours to 24 hours.[5] Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction with an aqueous solution of a chelating agent (e.g., Rochelle's salt, EDTA) or a mild base (e.g., NaHCO₃). Extract the product with an organic solvent.

Solution C: In Situ Acid Generation

A recently reported mild method uses oxalyl chloride in methanol.[6][7][8] This system is thought to generate a reactive electrophilic species in situ that facilitates deprotection under non-harsh conditions, proving effective even for substrates with acid-labile functionalities.[8]

► Experimental Protocol: Deprotection with Oxalyl Chloride/Methanol

  • Preparation: In a well-ventilated fume hood, dissolve the Boc-protected substrate in anhydrous methanol.

  • Addition: Cool the solution to 0 °C. Slowly add oxalyl chloride (1-3 equivalents) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[8]

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo. The resulting product is often the hydrochloride salt, which can be used directly or neutralized with a mild base.

Method Reagent(s) Typical Solvent Conditions Advantages Limitations
Mild Brønsted Acid 85% H₃PO₄ (aq.)Toluene, EtOAc50-80 °CGreen reagent, good selectivity over Cbz, Bn-esters.[4]Requires heating; may not be suitable for thermally sensitive compounds.
Lewis Acid ZnBr₂ or TMSIDCM, CH₃CNRoom TempHighly selective, non-protic conditions.[5]Stoichiometric metal salts required; TMSI is moisture-sensitive.
In Situ Acid (COCl)₂ / MeOHMethanol0 °C to RTVery mild, rapid (1-4h), tolerates acid-labile groups.[8]Oxalyl chloride is toxic and moisture-sensitive.
Problem 2: My product is being alkylated by the tert-butyl cation.

This is the most common side reaction, leading to a mixture of products and difficult purification.

A: The strategy here is to intercept the tert-butyl cation before it can react with your molecule. This is achieved by adding a "scavenger" to the reaction.

Solution: Using Scavengers with Standard Acids

Scavengers are nucleophilic compounds added in excess to the reaction mixture. They are designed to be more reactive towards the t-butyl cation than your substrate, effectively trapping it and preventing side reactions.[4]

Commonly Used Scavengers:

  • Triethylsilane (TES): Reduces the t-butyl cation to isobutane.

  • Anisole or Thioanisole: Act as nucleophilic aromatic traps.

  • Water: Can trap the cation to form t-butanol.

  • Thiophenol: A highly effective trap for sulfur-containing substrates.[4]

Scavenger_Workflow Start Boc Deprotection with Strong Acid (e.g., TFA) Cation t-Butyl Cation (tBu+) Generated Start->Cation Decision Is a Scavenger Present? Cation->Decision Alkylation Alkylation of Substrate (Side Product Formation) Decision->Alkylation No Scavenging tBu+ is Trapped by Scavenger Decision->Scavenging Yes NoScavenger No YesScavenger Yes CleanProduct Clean Deprotected Product Scavenging->CleanProduct

Figure 2: The role of scavengers in preventing side product formation during Boc deprotection.

► Experimental Protocol: TFA Deprotection with a Scavenger

  • Preparation: Dissolve the Boc-protected substrate in dry DCM.

  • Scavenger Addition: Add the chosen scavenger (e.g., triethylsilane, 5-10% v/v).

  • Deprotection: Cool the solution to 0 °C. Add TFA (typically 20-50% v/v in DCM) dropwise.

  • Monitoring: Stir at 0 °C or allow to warm to room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene or another solvent to remove excess TFA. The resulting amine is typically obtained as the TFA salt.

Problem 3: My synthesis requires the complete avoidance of acidic reagents.

In some cases, even the mildest acids are incompatible with the substrate. For these highly sensitive molecules, non-acidic methods are required.

A: Yes, though they are generally less common and may require more optimization. Thermal and certain catalytic methods can be effective.

Solution A: Thermal Deprotection

The Boc group can be removed by heating, either neat or in a high-boiling inert solvent like diphenyl ether.[9] This method is clean as the byproducts are gaseous (isobutylene, CO₂). However, it is only suitable for substrates that are stable at high temperatures (typically >150 °C).

► Experimental Protocol: Thermal Deprotection

  • Reaction: Place the Boc-protected substrate in a flask equipped with a condenser or distillation head.

  • Heating: Heat the substrate neat or in a high-boiling solvent (e.g., diphenyl ether) to 180-200 °C.[9]

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete in under an hour.

  • Work-up: Cool the reaction mixture. If a solvent was used, the product can be isolated by crystallization or chromatography. If neat, the crude product can be directly purified.

Solution B: Iodine-Mediated Deprotection

Catalytic amounts of iodine in a non-polar solvent have been reported to cleave Boc groups under neutral conditions.[7][9] The mechanism is not fully elucidated but provides a mild, non-acidic alternative.

► Experimental Protocol: Iodine-Mediated Deprotection

  • Reaction: Dissolve the Boc-protected substrate in a solvent like acetonitrile or even under solvent-free conditions.[6]

  • Catalyst Addition: Add a catalytic amount of iodine (I₂, typically 10-20 mol%).

  • Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine. Extract the product with an organic solvent.

Section 3: Decision-Making Workflow for Boc Deprotection

Choosing the right method from the start can save significant time and resources. Use the following flowchart to guide your decision based on the properties of your specific substrate.

Decision_Tree Start Start: Choose Boc Deprotection Method AcidLabile Does the substrate have other acid-labile groups? Start->AcidLabile Nucleophilic Does the substrate have nucleophilic sites (Trp, Cys, etc.)? AcidLabile->Nucleophilic No Method_MildAcid Use Mild/Lewis Acids: - H3PO4 (aq) - ZnBr2/DCM - (COCl)2/MeOH AcidLabile->Method_MildAcid Yes Method_TFA Use TFA/DCM. Monitor carefully. Nucleophilic->Method_TFA No Method_TFA_Scav Use TFA/DCM with Scavengers (TES, Anisole). Nucleophilic->Method_TFA_Scav Yes ThermallyStable Is the substrate thermally stable (>150°C)? Method_Thermal Use Thermal Deprotection (Neat or High-Boiling Solvent). ThermallyStable->Method_Thermal Yes Method_Iodine Consider Iodine-Mediated Deprotection. ThermallyStable->Method_Iodine No Method_MildAcid->ThermallyStable If Mild Acids Fail

Figure 3: A decision-making flowchart to select the appropriate Boc deprotection strategy.

References
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2013). BOC Deprotection. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24632–24638. Retrieved from [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

Sources

Technical Support Center: Preventing Epimerization at the Alpha-Carbon

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a critical challenge in peptide synthesis: preventing epimerization at the alpha-carbon during coupling reactions. The stereochemical integrity of your peptide is paramount to its biological activity and therapeutic efficacy.[1][2] This guide provides in-depth troubleshooting advice, scientifically-grounded protocols, and answers to frequently asked questions to help you maintain the chiral purity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of peptide synthesis?

A1: Epimerization is a chemical process where the configuration at one of several stereogenic centers in a molecule is inverted.[1] In peptide synthesis, this typically refers to the inversion of the stereochemistry at the alpha-carbon of an amino acid residue during the coupling reaction, converting an L-amino acid to a D-amino acid, or vice versa. This unwanted side reaction can significantly impact the peptide's final conformation and biological function.[1][2]

Q2: What is the primary mechanism causing epimerization during peptide coupling?

A2: The predominant mechanism involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3][4] This occurs when the carboxyl group of the N-protected amino acid is activated. The activated carbonyl is susceptible to intramolecular attack by the oxygen of the preceding amide bond, forming the planar, achiral oxazolone ring. A base present in the reaction mixture can then abstract the proton from the alpha-carbon, leading to a loss of stereochemical information. Subsequent attack by the amine component on this intermediate can result in a mixture of L- and D-isomers.[3][4]

Q3: Are all amino acids equally susceptible to epimerization?

A3: No. Amino acids with side chains that can stabilize the enolate intermediate formed after proton abstraction are more prone to racemization. Phenylglycine, for instance, has an aryl side chain that can stabilize the anion, increasing the likelihood of epimerization.[1] Histidine (His) and Cysteine (Cys) are also notoriously susceptible to racemization under standard coupling conditions.[5][6] Conversely, proline is not prone to this type of racemization due to its cyclic structure.

Q4: How do urethane-based protecting groups like Fmoc and Boc help prevent epimerization?

A4: Standard urethane-based protecting groups such as Fmoc, Boc, and Z are crucial in maintaining the optical purity of the amino acid upon activation.[3] The electron-donating nature of the urethane linkage disfavors the formation of the oxazolone intermediate, which is the primary pathway for racemization.[3] However, when coupling peptide fragments, the activating group is an acyl or peptidyl group, which is electron-withdrawing and significantly increases the tendency to racemize.[3]

Troubleshooting Guides

Issue 1: Significant Epimerization Detected with Standard Carbodiimide Coupling (DCC/DIC)

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used for their efficiency in forming peptide bonds.[3][7] However, their use without additives can lead to substantial epimerization.[3][7]

Causality: The highly reactive O-acylisourea intermediate formed during carbodiimide activation is prone to cyclizing into an oxazolone, leading to racemization.[1]

Solutions:

  • Incorporate Additives: The most effective strategy is to use additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt).[3][5] These additives react with the O-acylisourea intermediate to form an active ester that is less prone to racemization and more reactive towards the incoming amine.[7] OxymaPure, a non-explosive alternative to HOBt and HOAt, also provides high coupling rates with low racemization.[3]

  • Optimize the Base: If the amino acid derivative is provided as a salt (e.g., hydrochloride), one equivalent of a tertiary base is required.[3] However, excess or a strongly basic environment can promote epimerization.[8][9] For sensitive couplings, consider using a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of N,N-diisopropylethylamine (DIPEA).[3][8] In many cases, carbodiimide-mediated couplings with additives do not require an additional base, which helps to keep racemization to a minimum.[3]

  • Control the Temperature: Lowering the reaction temperature can sometimes reduce the rate of racemization.[3]

Issue 2: Epimerization Observed with Onium Salt-Based Coupling Reagents (HBTU, HATU, PyBOP)

Onium salt reagents like HBTU, HATU, and PyBOP are popular for their rapid coupling times and high efficiency.[3][10] However, improper use can still lead to epimerization.

Causality: These reagents require the presence of a base for the activation of the carboxylic acid.[3] The choice and amount of base can significantly influence the extent of epimerization.[1]

Solutions:

  • Base Selection: The basicity and steric hindrance of the base are critical factors.[8] While DIPEA is commonly used, its strong basicity can increase the risk of racemization.[8] For problematic couplings, switching to a weaker base like NMM or the sterically hindered 2,4,6-collidine is recommended.[3][8]

  • Reagent Choice for Sensitive Residues: For amino acids that are particularly prone to racemization, such as His and Cys, consider using specialized reagents.[5][8] DEPBT is known for its remarkable resistance to racemization and is an excellent choice for coupling Fmoc-His(Trt)-OH.[3] HATU, which is based on the more reactive HOAt, generally leads to less epimerization than HBTU.[7]

  • Solvent Considerations: The choice of solvent can impact the reaction outcome. While DMF is a standard solvent for peptide synthesis, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) have been shown to be compatible with reagents like COMU, an Oxyma-based coupling reagent.[11] In some cases, a mixture of solvents can be beneficial; for example, a 1:1 mixture of 2,3-butanediol and dichloromethane (DCM) with DIEA as the base has been shown to suppress epimerization.[12]

Data-Driven Decisions: Comparing Coupling Reagents and Conditions

To aid in your experimental design, the following tables summarize key data on the performance of various coupling reagents and the influence of reaction parameters.

Table 1: Relative Epimerization Potential of Common Coupling Reagents

Coupling Reagent/MethodAdditiveRelative Epimerization RiskKey Considerations
DCC or DICNoneHighProne to oxazolone formation.[1] Not recommended without additives.
DCC or DICHOBt or OxymaPureLowA standard and effective method for minimizing racemization.[3][7]
HBTUNone (contains HOBt moiety)Moderate to LowGenerally low racemization, but base selection is crucial.[10]
HATUNone (contains HOAt moiety)LowGenerally lower racemization than HBTU due to the HOAt component.[7][10]
PyBOPNone (contains HOBt moiety)Moderate to LowEfficient coupling, but byproducts can be hazardous.[7]
DEPBTNoneVery LowExcellent for racemization-prone amino acids like Histidine.[3]
COMUNone (contains Oxyma moiety)LowWater-soluble byproducts make it a "greener" option.[11]

This table provides a general comparison. Actual epimerization levels can vary based on the specific amino acid sequence, base, solvent, and temperature.

Table 2: Influence of Tertiary Bases on Racemization

BasepKaSteric HindranceGeneral Recommendation for Racemization Suppression
Triethylamine (TEA)~10.7LowNot recommended due to high basicity and low steric hindrance.[8]
N,N-Diisopropylethylamine (DIPEA)~10.1HighCommonly used, but may increase racemization with sensitive residues.[8]
N-Methylmorpholine (NMM)~7.4ModerateA good alternative to DIPEA for reducing racemization.[3][8]
2,4,6-Collidine~7.4HighRecommended for cases with a high risk of racemization due to its weak basicity and high steric hindrance.[3][8]

Visualizing the Mechanism and Workflow

Diagram 1: The Oxazolone Mechanism of Epimerization

This diagram illustrates the primary pathway for racemization during peptide coupling.

Epimerization_Mechanism cluster_0 Activation & Cyclization cluster_1 Racemization cluster_2 Peptide Bond Formation Activated_AA Activated N-Protected Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone -HX Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ Peptide_Mix Epimeric Peptide Mixture (L & D) Enolate->Peptide_Mix + H-AA-OR'

Caption: The formation of a planar oxazolone intermediate is a key step leading to epimerization.

Diagram 2: Decision Workflow for Minimizing Epimerization

This workflow provides a logical approach to selecting the appropriate coupling strategy.

Coupling_Strategy_Workflow Start Start: Select Amino Acid Is_Sensitive Is the C-terminal residue racemization-prone? (e.g., His, Cys, Phg) Start->Is_Sensitive Standard_Coupling Use standard conditions: - DIC/OxymaPure or HATU - Base: NMM or DIPEA - Solvent: DMF Is_Sensitive->Standard_Coupling No Specialized_Coupling Use specialized conditions: - Reagent: DEPBT (for His) - Base: Collidine - Low Temperature Is_Sensitive->Specialized_Coupling Yes Check_Purity Analyze product for epimeric purity (e.g., HPLC) Standard_Coupling->Check_Purity Specialized_Coupling->Check_Purity

Caption: A decision tree to guide the selection of coupling reagents and conditions.

Recommended Experimental Protocol: Low-Epimerization Coupling for a Sensitive Amino Acid

This protocol is designed for coupling a racemization-prone amino acid, such as Fmoc-His(Trt)-OH, during solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-His(Trt)-OH

  • Resin-bound peptide with a free N-terminal amine

  • 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

  • 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Pre-activation Solution: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading) and DEPBT (3 equivalents) in DMF.

  • Initiate Coupling: Add the pre-activation solution to the swollen resin.

  • Base Addition: Add 2,4,6-collidine (6 equivalents) to the reaction vessel.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Proceed to the next step in your SPPS workflow (e.g., Fmoc deprotection).

Causality of Protocol Choices:

  • DEPBT: This reagent is specifically chosen for its proven ability to mediate amide bond formation with minimal epimerization, particularly for sensitive residues like histidine.[3]

  • 2,4,6-Collidine: The use of this weak, sterically hindered base minimizes the risk of base-catalyzed proton abstraction from the alpha-carbon, which is a key step in the racemization pathway.[3][8]

  • Pre-activation: While not strictly necessary with DEPBT, ensuring all components are well-dissolved before adding to the resin can improve reaction kinetics and consistency.

By understanding the mechanisms of epimerization and making informed choices about coupling reagents, bases, and reaction conditions, you can significantly improve the stereochemical purity of your synthetic peptides.

References

  • Molecules. (n.d.). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Retrieved from [Link]

  • DilunBio Peptide Synthesizer. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • YouTube. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Formation in t-Butyl Group Removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of t-butyl protecting group removal. This resource is designed for researchers, chemists, and drug development professionals who utilize t-butyl ethers, esters, or the tert-butyloxycarbonyl (Boc) group and encounter challenges with byproduct formation during the critical deprotection step. Our goal is to provide not just protocols, but a deep, mechanistic understanding that empowers you to troubleshoot and optimize your synthetic workflows.

Frequently Asked Questions: The "Why" Behind Byproduct Formation

This section addresses the fundamental chemical principles that lead to the formation of common impurities during acid-catalyzed deprotection.

Q1: What is the primary root cause of side reactions during the removal of t-butyl protecting groups?

A1: The central issue is the generation of a highly stable, and therefore highly reactive, tert-butyl cation (t-Bu⁺) .[1] When a strong acid like trifluoroacetic acid (TFA) is used to cleave a t-butyl ether, ester, or a Boc-protected amine, the t-butyl group is released as this carbocation. Being a potent electrophile, the t-butyl cation will aggressively seek out any available nucleophile in the reaction mixture. If the most available nucleophile is a sensitive functional group on your desired molecule, an unwanted side reaction will occur.[1][2]

Deprotection_Mechanism cluster_0 Deprotection Step Protected_Substrate R-O-tBu (or R-NHBoc) Protonation Protonation Protected_Substrate->Protonation + H+ (from TFA) Protonated_Intermediate R-O(H+)-tBu Protonation->Protonated_Intermediate Cleavage Cleavage Protonated_Intermediate->Cleavage Deprotected_Substrate R-OH (or R-NH2) Cleavage->Deprotected_Substrate tBu_Cation tert-Butyl Cation (t-Bu+) Cleavage->tBu_Cation

Caption: Initial acid-catalyzed cleavage of a t-butyl group.

Q2: My mass spectrometry results show a +56 Da adduct on my product. What is this and which residues are most susceptible?

A2: A mass increase of 56 Da is the classic signature of tert-butylation—the covalent attachment of a t-butyl group (C₄H₈) to your molecule. This occurs when the t-butyl cation reacts with nucleophilic side chains of certain amino acids.

The most vulnerable residues, in descending order of reactivity, are:

  • Cysteine (Cys): The highly nucleophilic thiol (-SH) side chain is extremely prone to S-tert-butylation.[3]

  • Tryptophan (Trp): The electron-rich indole ring is readily attacked, leading to N-tert-butylation at various positions. This side reaction is well-documented and can be a significant source of impurities.[4][5][6][7]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium ion.[4]

  • Tyrosine (Tyr): The phenolic ring can undergo C-alkylation or O-alkylation, although it is less reactive than the indole ring of Tryptophan.

Q3: Besides direct alkylation, what other byproducts can the t-butyl cation generate?

A3: The t-butyl cation can participate in two other key reactions:

  • Reaction with the Acid Counter-ion: In the presence of trifluoroacetic acid (TFA), the t-butyl cation can react with the trifluoroacetate anion to form tert-butyl trifluoroacetate (t-Bu-TFA) .[4] This ester is itself a potent alkylating agent and can contribute to the unwanted tert-butylation of your product.[4] The formation of t-Bu-TFA is an equilibrium reaction, meaning a reservoir of this reactive byproduct is present throughout the deprotection.[4]

  • Elimination to Isobutylene: The t-butyl cation can lose a proton to form isobutylene gas.[8][9] While this is often a desired pathway as it removes the reactive species from the solution, isobutylene can polymerize under strongly acidic conditions, leading to oligomeric byproducts that can complicate purification.[9]

Byproduct_Pathways cluster_byproducts Undesired Byproduct Pathways cluster_scavenging Desired Scavenging Pathway tBu_Cation tert-Butyl Cation (t-Bu+) Alkylation Re-alkylation of Product (e.g., Trp, Cys) tBu_Cation->Alkylation + Nucleophilic Residue TFA_Reaction Formation of t-Bu-TFA (Alkylating Agent) tBu_Cation->TFA_Reaction + CF3COO- Isobutylene Isobutylene (Gas) tBu_Cation->Isobutylene - H+ Scavenged_Product Trapped, Inert Product tBu_Cation->Scavenged_Product + Scavenger Polymerization Isobutylene Polymerization Isobutylene->Polymerization

Caption: Competing fates of the tert-butyl cation.

Troubleshooting Guide: Strategic Use of Scavengers

The key to preventing byproduct formation is to introduce a "scavenger"—a molecule that preferentially reacts with and neutralizes the t-butyl cation and its byproducts.[1][2] The choice of scavenger is critical and depends entirely on the specific functional groups present in your molecule.

Scenario 1: My peptide contains Tryptophan and/or Methionine.
  • Problem: You observe significant +56 Da peaks in your LC-MS, corresponding to tert-butylated Tryptophan.

  • Causality: The indole ring of Tryptophan is highly susceptible to electrophilic alkylation.[6]

  • Solution: Employ a scavenger cocktail designed to protect electron-rich aromatic systems.

    • Recommended Cocktail: TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) .[1]

    • Mechanism of Action:

      • Water: Acts as a simple nucleophile to hydrate the t-butyl cation to tert-butanol.

      • Triisopropylsilane (TIS): A bulky silane that acts as a hydride donor, reducing the t-butyl cation to the inert gas isobutane. Its steric hindrance prevents it from attacking other sensitive groups.[10]

    • Critical Note on Silanes: Avoid using less hindered silanes like triethylsilane (TES) with Tryptophan-containing peptides. TES has been shown to reduce the indole ring itself, leading to another set of byproducts.[11][12]

Scenario 2: My peptide contains Cysteine.
  • Problem: The major impurity is S-tert-butylated Cysteine (+56 Da).

  • Causality: The thiol group of Cysteine is a soft, potent nucleophile that readily traps carbocations.[3]

  • Solution: Use a scavenger that can effectively compete with the thiol.

    • Recommended Cocktail: TFA/Water/Dithiothreitol (DTT)/TIS (90:5:2.5:2.5, v/v/w/v) . An alternative is to use ethanedithiol (EDT) .

    • Mechanism of Action:

      • DTT/EDT: These thiol-containing scavengers present a high concentration of sacrificial thiol groups that react with the t-butyl cation faster than the Cysteine residue in your peptide. EDT is considered a highly efficient scavenger for this purpose.[2][13]

      • Thioanisole: Can also be used effectively. It acts as a soft nucleophile that traps the cation.[3][14]

Scavenger Selection Table
ScavengerClassMechanism of ActionProtects AgainstNotes & Cautions
Water (H₂O) NucleophileHydrates t-Bu⁺ to t-butanol.General purposeLow efficiency on its own. Helps dissolve polar peptides.
Triisopropylsilane (TIS) Hydride DonorReduces t-Bu⁺ to isobutane.Trp, Tyr, MetPreferred silane due to steric bulk.[10]
Triethylsilane (TES) Hydride DonorReduces t-Bu⁺ to isobutane.General purposeCan reduce Tryptophan indole ring. Use with caution.[11][12]
Ethanedithiol (EDT) ThiolSacrificial nucleophile.Cys , Trp, MetHighly effective but has a strong, unpleasant odor.[2][13]
Dithiothreitol (DTT) ThiolSacrificial nucleophile.Cys , MetLess odorous alternative to EDT.[3]
Thioanisole ThioetherSoft nucleophile scavenger.Cys , Met, TrpEffective for protecting sulfur-containing residues.[3][14]
Anisole / Phenol AromaticFriedel-Crafts alkylation trap.Tyr, TrpIntercepts cations via reaction on the aromatic ring.[14]
Experimental Protocols

These protocols provide a starting point for clean t-butyl group deprotection. Always perform initial trials on a small scale.

Protocol 1: General-Purpose Deprotection for Robust Substrates

This protocol is suitable for molecules without highly sensitive residues like Cysteine or Tryptophan.

  • Preparation: Dissolve the t-butyl-protected substrate in a minimal amount of Dichloromethane (DCM).

  • Reagent Preparation: Prepare a fresh cleavage cocktail of TFA/DCM (1:1, v/v) .

  • Deprotection: Add the cleavage cocktail to the substrate solution (e.g., 10 mL per 100 mg of substrate).

  • Reaction: Stir at room temperature for 1-2 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the solution under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA. The product is typically obtained as a TFA salt.[15]

Protocol 2: Optimized Deprotection for Peptides with Sensitive Residues

This protocol utilizes a scavenger cocktail to protect vulnerable functional groups.

  • Preparation: If working with a peptide on solid-phase resin, ensure the resin is washed and dried. For solution-phase, dissolve the peptide in a suitable solvent like DCM.

  • Reagent Preparation: Prepare the appropriate scavenger cocktail fresh. For a peptide containing Trp and Cys, a robust choice is "Reagent K" or a similar mixture: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/w/v/v) .[1]

  • Deprotection: Add the scavenger cocktail to the peptide (approx. 10 mL per 100 mg of peptide-resin).[1]

  • Reaction: Stir at room temperature for 2-4 hours. The reaction vessel should be loosely capped to allow evolved gases (isobutylene, CO₂) to escape.[1][9]

  • Work-up (for Peptides):

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.[1]

Scavenger_Workflow Start Start: t-Butyl Protected Substrate Analyze Analyze Substrate: Identify Sensitive Residues (Cys, Trp, Met, etc.) Start->Analyze No_Sensitive No Sensitive Residues Analyze->No_Sensitive No Has_Sensitive Sensitive Residues Present Analyze->Has_Sensitive Yes Run_Deprotection Run Deprotection Reaction (RT, 2-4h) No_Sensitive->Run_Deprotection Use Simple TFA/DCM Select_Cocktail Select Scavenger Cocktail (Refer to Table) Has_Sensitive->Select_Cocktail Prepare_Cocktail Prepare Cocktail Fresh Select_Cocktail->Prepare_Cocktail Prepare_Cocktail->Run_Deprotection Monitor Monitor by LC-MS Run_Deprotection->Monitor Workup Work-up & Isolation (e.g., Ether Precipitation) Monitor->Workup End End: Purified Product Workup->End

Caption: Decision workflow for t-butyl deprotection.

References
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(6), 1435-1445. [Link]

  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23841. [Link]

  • Leah4sci. (2015, March 23). Alcohol Protecting Groups: t- Butyl Ether Protecting Groups. YouTube. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters, 33(37), 5441-5444. [Link]

  • ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? Retrieved from [Link]

  • ResearchGate. (n.d.). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA Examples. Retrieved from [Link]

  • Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739-2742. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Hansen, P. E. (2022). A Brief Review on Reductive Cleavage of Protecting Groups by Acid and Triethylsilane. Molecules, 27(3), 945. [Link]

  • Alakhov, Y. B., Kiryushkin, A. A., Lipkin, V. M., & Milne, G. W. A. (1970). Butylation of the Tryptophan Indole Ring: a Side Reaction During the Removal of t-Butyloxycarbonyl and t-Butyl Protecting Groups in Peptide Synthesis. Journal of the Chemical Society D: Chemical Communications, (7), 406. [Link]

  • Wünsch, E., Jaeger, E., Kisfaludy, L., & Löw, M. (1977). [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 358(5), 669-670. [Link]

  • Thapa, P., et al. (2014). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of peptide science, 20(9), 736-742. [Link]

  • Behrendt, R., et al. (2016). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 27(8), 1373-1386. [Link]

  • Löw, M., Kisfaludy, L., & Sohár, P. (1978). [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 359(12), 1643-1651. [Link]

  • ResearchGate. (n.d.). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 31). Tryptophan is a big & bulky side chain. YouTube. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Scaffold Selection: 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid vs. Piperidine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the physicochemical properties, conformational presentation, and ultimate biological activity of a drug candidate. The piperidine ring, a ubiquitous scaffold in FDA-approved drugs, is often the default choice for its synthetic tractability and rigid, well-defined chair conformation. However, the strategic expansion to a seven-membered azepane ring offers a compelling alternative for modulating bioactivity and improving drug-like properties. This guide provides an in-depth comparison of 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid and its corresponding piperidine analogue, 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid. We will dissect their structural nuances, synthetic accessibility, and provide a case study demonstrating the tangible benefits of ring expansion in a drug discovery context.

Introduction: Beyond the Piperidine Postulate

Saturated N-heterocycles are foundational pillars of drug design, with the piperidine motif reigning as the most prevalent six-membered ring system in pharmaceuticals. Its appeal lies in its predictable low-energy chair conformations, which provide a rigid framework to orient substituents for optimal target engagement. However, this rigidity can also be a limitation. The concept of bioisosterism—the replacement of a chemical moiety with another that retains similar biological activity but alters physicochemical properties—is a powerful tool for lead optimization.[1]

Homologation, or the expansion of a ring system by a single methylene unit, represents a subtle yet powerful bioisosteric modification. Transitioning from a piperidine to an azepane scaffold introduces significant changes:

  • Increased Conformational Flexibility: The seven-membered azepane ring possesses a more complex and flexible conformational landscape than the piperidine chair.[2] This allows for the exploration of a wider region of conformational space, potentially enabling an induced-fit binding to targets inaccessible to the more rigid piperidine.

  • Enhanced Three-Dimensionality (Fsp³): The larger, more puckered azepane ring increases the fraction of sp³-hybridized carbons, a molecular descriptor correlated with improved clinical success rates. This enhanced three-dimensionality allows for the projection of substituents into new spatial vectors, providing a new avenue to escape flatland and optimize target interactions.

  • Modulation of Physicochemical Properties: The addition of a methylene group alters key properties like lipophilicity (LogP) and pKa, which can be strategically leveraged to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will use this compound as a case study to explore these principles in detail, comparing it directly with its well-established piperidine counterpart.

Comparative Physicochemical and Structural Properties

The fundamental differences between the azepane and piperidine scaffolds begin at the molecular level. The introduction of an additional carbon atom into the ring imparts distinct characteristics that are critical for a medicinal chemist to understand and exploit.

Workflow for Scaffold Selection

The decision to employ an azepane over a piperidine is a strategic one, often driven by the need to overcome specific challenges in a lead optimization campaign.

Caption: A decision workflow for considering the azepane scaffold as a bioisostere for piperidine.

Data Summary Table

The following table summarizes key computed and reported properties for the two building blocks. While experimental values can vary, these computed properties provide a solid basis for initial comparison.

Property1-Boc-4-methylpiperidine-4-carboxylic acid1-Boc-4-methylazepane-4-carboxylic acidRationale for Difference
CAS Number 189321-63-9[3]1027512-23-7[4]N/A
Molecular Formula C₁₂H₂₁NO₄[3]C₁₃H₂₃NO₄[4]Addition of one CH₂ group.
Molecular Weight 243.30 g/mol [3]257.33 g/mol [4]Increased mass from the extra CH₂.
Calculated XLogP3 1.5[3]~1.9 - 2.2 (Estimated)Increased carbon count leads to higher lipophilicity.
H-Bond Donors 1[3]1The carboxylic acid proton is the donor in both.
H-Bond Acceptors 4[3]4Two oxygens in the Boc group, two in the carboxyl.
Conformational Profile Predominantly chair conformations.Multiple low-energy twist-chair and boat-chair conformations.[2]The larger 7-membered ring has lower ring strain and more degrees of freedom.
Conformational Landscape: The Key Differentiator

The most significant distinction between these scaffolds is their conformational behavior. A piperidine ring exists in a rapid equilibrium between two chair conformations. This rigidity provides a stable platform for substituents. In contrast, the azepane ring is significantly more flexible and can adopt several low-energy conformations, such as the twist-chair and twist-boat.

cluster_0 Piperidine (6-Membered Ring) cluster_1 Azepane (7-Membered Ring) a Rigid Chair Conformation b Well-defined axial/equatorial vectors a->b c Lower entropic cost upon binding b->c d Flexible Twist-Chair/Boat Conformations e More diverse substituent vectors d->e f Potential for induced fit; higher entropic cost e->f

Caption: Conformational differences between piperidine and azepane scaffolds.

This flexibility is a double-edged sword. While it allows the molecule to adapt its shape to a binding pocket (induced fit), it also carries an entropic penalty upon binding, as the molecule must be "frozen" into a single bioactive conformation. However, this property is precisely what can unlock potency against targets that are recalcitrant to more rigid ligands.

Synthetic Accessibility

A key consideration for any scaffold is the ease and scalability of its synthesis. While piperidines are generally more accessible, well-established routes to 4,4-disubstituted azepanes make them viable for drug discovery programs. A common strategy for both involves an intramolecular Dieckmann condensation.[5][6][7]

Synthetic Overview: Dieckmann Condensation Approach

A plausible and scalable approach to the target azepane carboxylic acid involves the construction of the seven-membered ring via an intramolecular Dieckmann condensation of an appropriate diester, followed by alkylation, hydrolysis, and decarboxylation.

A N-Boc-iminodiacetic acid diethyl ester B Alkylation with 1,3-dibromopropane A->B C N-Boc-azepane-4,4-dicarboxylic acid diethyl ester precursor B->C D Dieckmann Condensation (e.g., NaOEt) C->D E Ethyl 1-Boc-4-oxoazepane-3-carboxylate (β-keto ester) D->E F Hydrolysis & Decarboxylation (e.g., aq. HCl) E->F G N-Boc-azepan-4-one F->G H Methylation at C4 (e.g., LDA, MeI) G->H Alternative route requires pre-functionalized starting material I N-Boc-4-methylazepan-4-one H->I J Oxidation of C4 (Hypothetical advanced step) I->J K Target: 1-Boc-4-methylazepane- 4-carboxylic acid J->K Start Acyclic Precursors RingClosure Dieckmann Condensation to form Azepan-4-one ring Start->RingClosure QuatCenter Formation of C4 Quaternary Center (Alkylation & Carboxylation) RingClosure->QuatCenter Final Final Product QuatCenter->Final

Caption: High-level synthetic strategy for the azepane core via Dieckmann condensation.

Experimental Protocol: Synthesis of N-Boc-azepan-4-one (Key Intermediate)

This protocol describes a common method for synthesizing the key azepan-4-one intermediate, which can then be further functionalized to the target carboxylic acid.[8]

Step 1: Synthesis of Diethyl 4-(tert-butoxycarbonyl)heptanedioate

  • To a solution of diethyl 4-oxopimelate (1.0 eq) in methanol, add sodium cyanoborohydride (1.5 eq) and a solution of tert-butyl carbazate (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which is used in the next step without further purification.

Step 2: Intramolecular Dieckmann Condensation

  • Prepare a solution of sodium ethoxide (2.0 eq) in anhydrous toluene.

  • To this solution, add the crude diethyl 4-(tert-butoxycarbonyl)heptanedioate (1.0 eq) dropwise at reflux.

  • Maintain the reaction at reflux for 4-6 hours. The formation of a precipitate is typically observed.

  • Cool the reaction to room temperature and carefully quench with 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

  • Extract the mixture with ethyl acetate. The organic layer contains the β-keto ester.

Step 3: Hydrolysis and Decarboxylation

  • Combine the organic extract from the previous step with a 3 M aqueous solution of hydrochloric acid.

  • Heat the biphasic mixture to reflux and stir vigorously for 8-12 hours to effect both hydrolysis of the ester and decarboxylation.

  • Cool the reaction mixture, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Neutralize the aqueous layer with solid sodium bicarbonate and extract again with ethyl acetate.

  • Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure N-Boc-azepan-4-one.

Note: The subsequent conversion of N-Boc-azepan-4-one to the final 4-methyl-4-carboxylic acid derivative is a multi-step process involving alpha-methylation and subsequent oxidation or carboxylation strategies, which are beyond the scope of this general protocol.

Case Study: Azepanes as Histamine H₃ Receptor Antagonists

Theoretical advantages must be validated with experimental data. A study by Kononowicz et al. provides a direct comparison of piperidine and azepane derivatives as histamine H₃ receptor (H₃R) ligands.[9] The H₃R is a GPCR target primarily expressed in the central nervous system, making it relevant for neurological and psychiatric disorders.

The researchers synthesized a series of biphenyloxy-alkyl derivatives of both piperidine and azepane. Their binding affinities (Ki) at the human H₃ receptor were evaluated.

Table 2: Comparative Binding Affinity (Ki) at the Human H₃ Receptor[9]

CompoundBasic MoietyLinker (n)RKi (nM)
14 Piperidine5p-biphenyl25
15 Piperidine6p-biphenyl58
16 Azepane 5 p-biphenyl 34
13 Azepane 6 m-biphenyl 18

Analysis of Results:

The data clearly demonstrates the positive impact of the azepane scaffold in this chemical series. The highest affinity ligand in the entire study was compound 13 , 1-(6-(3-phenylphenoxy)hexyl)azepane, which featured the seven-membered ring and a six-carbon linker (Ki = 18 nM).[9] Its piperidine counterpart with the same linker length (compound 15 ) was over three-fold less potent (Ki = 58 nM).

This case study provides compelling experimental evidence that the increased size and conformational flexibility of the azepane ring can enable superior interactions with a biological target compared to the analogous piperidine. The authors suggest that the more flexible azepane ring allows the biphenyl moiety to adopt an optimal orientation within the H₃ receptor's binding pocket.

Conclusion and Strategic Recommendations

The choice between an azepane and a piperidine scaffold is not a matter of inherent superiority, but of strategic design.

  • Choose Piperidine when:

    • A rigid, conformationally defined scaffold is required.

    • Synthetic simplicity and cost are primary drivers.

    • Existing SAR indicates that the vectors provided by a chair conformation are optimal.

  • Choose Azepane when:

    • Piperidine analogues exhibit a potency or selectivity plateau.

    • There is a hypothesis that a target's binding pocket is flexible or can accommodate larger, more conformationally diverse ligands.

    • Modulation of physicochemical properties like lipophilicity and metabolic stability is required to overcome ADME issues.[10]

    • Exploring novel chemical space and securing intellectual property are key program goals.

The azepane scaffold, and specifically building blocks like this compound, represents a valuable tool in the medicinal chemist's arsenal. While more synthetically challenging than their piperidine cousins, their unique conformational and physicochemical properties provide a rational path to overcoming common hurdles in drug discovery and developing differentiated, potent, and successful clinical candidates.[11]

References

  • Zha, Y., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 454-473.
  • Kumar, R. S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 454-473. Available at: [Link]

  • Reymond, J.-L., et al. (2020). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 63(15), 8107–8118. Available at: [Link]

  • PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Głuch-Lutwin, M., & Siwek, A. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116769. Available at: [Link]

  • Kononowicz, K., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5485-5496. Available at: [Link]

  • Kim, D., & Gu, Z. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (23), 4015-4020. Available at: [Link]

  • González-Ortega, A., et al. (2016). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 18(8), 1972–1975. Available at: [Link]

  • ResearchGate. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Available at: [Link]

  • Dömling, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6979. Available at: [Link]

  • Sakya, S. M., et al. (2012). Synthesis of 4-Azepanones and Heteroaromatic-Fused Azepines. ChemInform, 43(22). Available at: [Link]

  • Al-Karmalawy, A. A., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. RSC Medicinal Chemistry, 14(1), 123–141. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from: [Link]

  • ResearchGate. (n.d.). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Available at: [Link]

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  • PubChem. (n.d.). 1-Boc-4-Methylpiperidine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Retrieved from: [Link]

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A Tale of Two Rings: Unveiling the Biological Activity of Six- and Seven-Membered Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation

In the intricate world of drug discovery, the scaffold of a molecule is paramount. It is the architectural foundation upon which pharmacophores are built and biological activity is elicited. Among the myriad of structures employed by medicinal chemists, heterocyclic compounds—cyclic structures containing atoms of at least two different elements—reign supreme. It is estimated that over 85% of all biologically active molecules contain a heterocyclic ring.[1] This guide delves into a nuanced comparison of two fundamental classes of these molecular building blocks: the ubiquitous six-membered rings and their larger, more flexible seven-membered counterparts.

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in biological activity imparted by a single-atom ring expansion is a critical aspect of rational drug design. This guide will navigate the structural nuances, explore comparative biological data, and provide detailed experimental protocols to empower you in your quest for novel therapeutics.

The Foundation: Structural and Conformational Divergence

The seemingly minor difference of a single atom between a six-membered and a seven-membered ring profoundly impacts their three-dimensional structure and conformational flexibility. This, in turn, dictates how they interact with the intricate topographies of biological targets.

Six-Membered Rings (e.g., Piperidine, Pyridine): These rings, exemplified by the saturated piperidine and the aromatic pyridine, are cornerstones of medicinal chemistry.[2] Saturated six-membered rings like piperidine predominantly adopt a stable chair conformation, which limits their conformational freedom. This rigidity can be advantageous, locking the substituents in well-defined spatial orientations for optimal receptor binding.

Seven-Membered Rings (e.g., Azepane, Diazepine): The introduction of an additional atom in the ring, as seen in azepane (the saturated analog of azepine), bestows a significant increase in conformational flexibility.[3] Seven-membered rings can adopt a variety of conformations, including chair, boat, and twist-boat forms, which are often in dynamic equilibrium. This inherent flexibility allows the molecule to adapt its shape to fit into a binding pocket, but it can also come at an entropic cost upon binding.

The choice between a six- and a seven-membered ring is therefore a strategic one in drug design, balancing pre-organization and rigidity against conformational adaptability.

cluster_0 Six-Membered Ring (Piperidine) cluster_1 Seven-Membered Ring (Azepane) a Predominantly Chair Conformation b Limited Flexibility a->b c Well-defined Substituent Orientation b->c X vs. d Multiple Conformations (Chair, Boat, etc.) e Increased Flexibility d->e f Adaptable to Binding Pockets e->f

Figure 1: Conformational differences between six- and seven-membered rings.

Head-to-Head: Comparative Biological Activity

Direct comparisons of the biological activity of structurally analogous six- and seven-membered heterocyclic compounds provide the most valuable insights. Here, we examine key examples from the literature.

Case Study 1: Histamine H₃ Receptor Antagonists

The histamine H₃ receptor (H₃R) is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, making it an attractive target for cognitive and sleep disorders. A study by Łażewska et al. provides an excellent comparative analysis of piperidine (six-membered) and azepane (seven-membered) derivatives as H₃R ligands.[4]

CompoundHeterocyclic CoreTargetKᵢ (nM)IC₅₀ (cAMP Assay, nM)
14 PiperidinehH₃R254
16 AzepanehH₃R349

Table 1: Comparative activity of piperidine and azepane derivatives at the human H₃ receptor. Data sourced from Łażewska et al., 2017.[4]

In this instance, the piperidine-containing compound 14 exhibits a slightly higher binding affinity (lower Kᵢ) and greater functional antagonism (lower IC₅₀ in the cAMP assay) compared to its azepane counterpart 16 .[4] This suggests that the more constrained conformation of the piperidine ring may present the pharmacophoric elements in a more favorable orientation for optimal interaction with the H₃R binding pocket. However, it is noteworthy that the azepane derivative still retains potent activity, demonstrating that the seven-membered ring is a viable scaffold for this target. The choice between the two would likely depend on further optimization of other properties such as selectivity and pharmacokinetics.

Case Study 2: Monoamine Transporter Inhibitors

Monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), are critical targets for antidepressants and drugs for attention-deficit/hyperactivity disorder (ADHD). A study on dual NET and DAT inhibitors explored both piperidine and azepine analogues.

Case Study 3: Anticancer Activity

While direct comparative studies of analogous six- and seven-membered heterocyclic anticancer agents are less common in the literature, the importance of both scaffolds is well-established. Piperidine is a core component of numerous anticancer drugs.[5] For instance, certain piperidine derivatives have shown significant cytotoxicity against various cancer cell lines.[6]

Similarly, seven-membered heterocycles, such as some fused pyridines and pyrans, have demonstrated good anticancer activity. The rationale for exploring larger ring systems in cancer drug discovery often lies in the potential to access novel chemical space and interact with targets in ways that smaller, more rigid rings cannot. The increased number of atoms provides more points for substitution and the potential for more extensive interactions within a protein's binding site.

Experimental Corner: Validating Biological Activity

To provide a practical framework for researchers, this section details the step-by-step methodologies for key assays used to characterize the biological activity of these heterocyclic compounds.

Protocol 1: Radioligand Binding Assay for Histamine H₃ Receptor

This protocol is designed to determine the binding affinity (Kᵢ) of test compounds for the H₃ receptor by measuring their ability to displace a radiolabeled ligand.

prep 1. Membrane Preparation inc 2. Incubation prep->inc Cell membranes expressing H₃R filt 3. Filtration & Washing inc->filt Incubate with radioligand & test compound count 4. Scintillation Counting filt->count Separate bound from free radioligand calc 5. Data Analysis (IC₅₀ & Kᵢ) count->calc Measure radioactivity

Figure 2: Workflow for a radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human H₃ receptor.

  • Radioligand: [³H]-Nα-methylhistamine.

  • Non-specific binding control: Clobenpropit (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hH₃R cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer.

      • Test compound at various concentrations (typically a serial dilution).

      • Radioligand ([³H]-Nα-methylhistamine) at a concentration near its K₋.

      • For non-specific binding wells, add clobenpropit.

      • Membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This functional assay measures the ability of a compound to act as an antagonist or inverse agonist at a Gᵢ-coupled receptor like the H₃R by quantifying its effect on forskolin-stimulated cAMP production.

cell_seed 1. Cell Seeding comp_add 2. Compound Addition cell_seed->comp_add HEK293-hH₃R cells stim 3. Stimulation comp_add->stim Incubate with antagonist lysis 4. Cell Lysis stim->lysis Add agonist (e.g., forskolin) detect 5. cAMP Detection (e.g., HTRF) lysis->detect Release intracellular cAMP analyze 6. Data Analysis (IC₅₀) detect->analyze Measure cAMP levels

Figure 3: Workflow for a cAMP accumulation assay.

Materials:

  • HEK293 cells stably expressing the human H₃ receptor.

  • Cell culture medium.

  • Stimulation buffer.

  • Forskolin.

  • Test compounds (potential antagonists).

  • cAMP detection kit (e.g., HTRF-based kit).

  • 384-well white plates.

  • Plate reader capable of HTRF detection.

Procedure:

  • Cell Seeding:

    • Seed HEK293-hH₃R cells into a 384-well white plate at an appropriate density and allow them to attach overnight.[5]

  • Compound Addition:

    • The next day, remove the culture medium and add the test compounds at various concentrations in stimulation buffer.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Stimulation:

    • Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

    • Incubate for a further period (e.g., 30 minutes) at room temperature.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit. For an HTRF assay, this typically involves adding a lysis buffer containing the HTRF reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).[5]

  • Measurement:

    • After a final incubation period (e.g., 60 minutes) at room temperature, read the plate on an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Plot the percentage of inhibition of the forskolin response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Norepinephrine Transporter (NET) Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a labeled substrate (e.g., [³H]-norepinephrine) into cells expressing the norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing the human NET.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled substrate: [³H]-norepinephrine.

  • Non-specific uptake inhibitor: Desipramine (for control).

  • 24-well plates.

  • Lysis buffer (e.g., 1% Triton X-100 in KRH buffer).

  • Scintillation fluid and counter.

Procedure:

  • Cell Plating:

    • Plate HEK293-hNET cells in 24-well plates and allow them to grow to confluency.

  • Assay Preparation:

    • On the day of the assay, wash the cells with KRH buffer.

    • Pre-incubate the cells with KRH buffer containing the test compound at various concentrations for a short period (e.g., 10 minutes) at room temperature.

  • Uptake Initiation:

    • Initiate the uptake by adding [³H]-norepinephrine to each well.

  • Uptake Termination:

    • After a defined incubation time (e.g., 10 minutes) at room temperature, terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.

  • Cell Lysis and Counting:

    • Lyse the cells with lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of specific uptake by subtracting the non-specific uptake (measured in the presence of desipramine) from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Fit the data to determine the IC₅₀ value.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a six-membered versus a seven-membered heterocyclic ring is a nuanced one, deeply rooted in the principles of medicinal chemistry and structure-activity relationships. Six-membered rings offer a degree of conformational rigidity that can be highly beneficial for presenting substituents in a precise orientation for optimal target engagement. In contrast, the greater flexibility of seven-membered rings provides the advantage of conformational adaptability, allowing the molecule to mold itself to the binding site.

The comparative data presented here for H₃ receptor antagonists suggests that for this particular target, the more constrained six-membered piperidine ring may be slightly more favorable. However, the potent activity of the azepane analogue underscores that seven-membered rings are a highly valuable scaffold. The optimal choice will always be target- and context-dependent.

As drug discovery continues to evolve, a thorough understanding of the interplay between ring size, conformation, and biological activity is indispensable. By leveraging the comparative data and robust experimental protocols outlined in this guide, researchers can make more informed decisions in the design and optimization of the next generation of therapeutics.

References

  • Zarghi, A., & Arfaei, S. (2011). Piperidine derivatives: a patent review (2005-2010).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2855-2868.
  • Heterocyclic compound - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Do-or-Die-in-a-Day: A Norepinephrine Transporter Uptake Inhibition Assay Using SK-N-BE(2)C Cells. ACS chemical neuroscience, 9(8), 1937–1943.
  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and -azepane derivatives as histamine H3 receptor ligands. Bioorganic & medicinal chemistry, 25(21), 5844–5853.
  • Five and six membered heterocyclic rings endowed with azobenzene as dual EGFRT790M and VEGFR-2 inhibitors: design, synthesis, in silico ADMET profile, molecular docking, dynamic simulation and anticancer evaluations. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2296458.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 12, 735967.
  • Protocol Data Sheet for BCRP-HEK293 Vesicular Transport Inhibition Assay. Sigma-Aldrich.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 12(15), 2855–2868.
  • Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30). Retrieved January 22, 2026, from [Link]

  • Chemistry of seven-membered heterocycles, VI. Synthesis of novel bicyclic heterocyclic compounds as potential anticancer and anti-HIV agents. Die Pharmazie, 55(8), 571–576.
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & medicinal chemistry, 25(1), 222–230.
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  • cAMP - Guide to optimizing antagonists of Gαs. Revvity.
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  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (20), 2080–2086.
  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific reports, 8(1), 1083.
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  • In Silico Analysis and Molecular Docking Studies of Plumbagin and Piperine Ligands as Potential Inhibitors of Alpha-Glucosidase. Biointerface Research in Applied Chemistry, 11(2), 9629-9637.
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  • Design, synthesis, biological activity evaluation and structure-activity relationships of new steroidal aromatase inhibitors. The case of C-ring and 7β substituted steroids.
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Comparison of different synthetic routes to chiral azepane carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Strategies for Chiral Azepane Carboxylic Acids

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules and approved pharmaceuticals.[1][2] The conformational flexibility of the seven-membered ring allows it to interact effectively with biological targets, making it a valuable component in drug design. Achieving stereocontrol in the synthesis of substituted azepanes, particularly chiral azepane carboxylic acids, is of paramount importance, as the biological activity of enantiomers can differ significantly.

This guide provides a comparative analysis of the three principal strategies for synthesizing these valuable chiral building blocks: de novo asymmetric synthesis, chiral pool synthesis, and biocatalysis. We will delve into the underlying principles of each approach, present representative experimental protocols, and offer a critical comparison to guide researchers in selecting the optimal route for their specific needs.

Asymmetric Synthesis: Crafting Chirality

Asymmetric synthesis constructs the chiral azepane core from achiral or prochiral precursors, with stereocontrol induced by a chiral catalyst, auxiliary, or reagent. This approach offers high flexibility in designing novel structures. Recent advances in catalysis, particularly transition-metal-catalyzed reactions, have revolutionized the synthesis of these complex scaffolds.[2]

Palladium-Catalyzed Asymmetric C–H Olefination

A powerful modern strategy involves the enantioselective functionalization of C-H bonds. This method can create complex, N-stereogenic azepines with high enantioselectivity.[3] The key to this approach is the use of a chiral ligand that, when complexed with a palladium catalyst, directs the olefination to a specific face of the substrate, thereby setting the stereochemistry.

Causality in Experimental Design: The choice of a palladium catalyst is driven by its proven efficacy in C-H activation and functionalization. The chiral ligand, often a specially designed amino acid derivative, creates a chiral pocket around the metal center. This steric and electronic environment forces the incoming olefin to approach from a specific direction during the migratory insertion step, leading to a highly enantioenriched product. The reaction conditions are optimized to favor the catalytic cycle and minimize background uncatalyzed reactions or catalyst decomposition.

Oxidative Cleavage of Aza-Bicyclic Intermediates

Another robust and scalable asymmetric method involves the stereoselective formation of a bicyclic intermediate, which is then cleaved to reveal the desired substituted azepane.[4] This strategy cleverly uses the rigid conformational constraints of the bicyclic system to control the introduction of substituents before ring opening.

Workflow: Asymmetric Synthesis via Oxidative Cleavage

cluster_0 Asymmetric Synthesis via Oxidative Cleavage Start Known Hydroxy-Ketone Step1 Multi-step conversion to aza-bicyclo[3.2.2]nonene intermediate Start->Step1 Chiral induction Step2 Key Step: Oxidative Cleavage (e.g., OsO4/NaIO4) Step1->Step2 Stereocenter transfer Product (2S,5S)-5-Substituted Azepane-2-carboxylate Step2->Product Ring opening

Caption: Workflow for asymmetric synthesis of a chiral azepane.[4]

Featured Protocol: Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivative [4]

This protocol is based on a scalable synthesis that establishes two stereocenters via the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate.[4]

  • Formation of the Bicyclic Intermediate: The synthesis begins with a known hydroxy-ketone which is converted over several steps into the key aza-bicyclo[3.2.2]nonene intermediate. This initial sequence establishes the foundational stereochemistry.

  • Oxidative Cleavage: To a solution of the aza-bicyclo[3.2.2]nonene (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio) at room temperature, is added N-methylmorpholine N-oxide (NMO) (2.5 eq).

  • A solution of osmium tetroxide (OsO₄) (e.g., 2.5 wt% in t-BuOH, 0.02 eq) is added, and the mixture is stirred until the intermediate diol is formed (monitored by TLC).

  • Sodium periodate (NaIO₄) (4.0 eq) is then added portion-wise to the reaction mixture. The stirring is continued for several hours until the cleavage is complete.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired (2S,5S)-5-substituted-azepane-2-carboxylate derivative.

Chiral Pool Synthesis: Nature's Starting Blocks

The chiral pool approach leverages readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials.[5][6] This strategy is often more direct than de novo asymmetric synthesis as the key stereocenters are already present. L-lysine, with its six-carbon backbone and two nitrogen atoms, is a classic precursor for azepane derivatives.

Synthesis from Polymer-Supported Homoserine

A versatile method for producing chiral 1,4-oxazepane-5-carboxylic acids utilizes polymer-supported homoserine.[7][8] Solid-phase synthesis offers advantages in purification, as excess reagents and byproducts can be washed away from the resin-bound intermediate.

Causality in Experimental Design: Immobilizing the homoserine starting material on a solid support (Wang resin) simplifies the multi-step sequence.[8] The choice of protecting groups (Fmoc for the amine, TBDMS for the side-chain hydroxyl) is critical for orthogonal deprotection. The key cyclization step is induced upon cleavage from the resin. Using a cleavage cocktail of trifluoroacetic acid (TFA) and a reducing agent like triethylsilane (Et₃SiH) facilitates the reductive amination and concomitant ring closure to form the seven-membered ring.[7] The stereochemistry of the final product is dictated by the stereocenter of the starting homoserine.

Workflow: Chiral Pool Synthesis from Homoserine

cluster_1 Chiral Pool Synthesis on Solid Support Start Fmoc-Homoserine(TBDMS)-OH (Chiral Pool) Step1 Immobilization on Wang Resin Start->Step1 Step2 N-Sulfonylation & N-Alkylation Step1->Step2 Build backbone Step3 Key Step: Cleavage & Cyclization (TFA/Et3SiH) Step2->Step3 Reductive amination Product Chiral 1,4-Oxazepane- 5-carboxylic Acid Step3->Product

Caption: Chiral pool synthesis of an oxazepane carboxylic acid.[7]

Featured Protocol: Synthesis of 1,4-Oxazepane-5-carboxylic Acid [7][8]

This protocol is adapted from the solid-phase synthesis of 1,4-oxazepane derivatives starting from homoserine.[7]

  • Resin Loading: Fmoc-HSe(TBDMS)-OH is immobilized on Wang resin using a standard peptide coupling agent (e.g., DIC/HOBt) in DMF.

  • Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF.

  • Sulfonylation and Alkylation: The free amine on the resin is reacted with a nitrobenzenesulfonyl chloride, followed by alkylation with a 2-bromoacetophenone derivative using a suitable base (e.g., DBU).

  • Cleavage and Cyclization: The resin-bound intermediate (approx. 500 mg) is suspended in a cleavage cocktail of TFA and triethylsilane (Et₃SiH) in dichloromethane (DCM). The mixture is agitated for 1-2 hours at room temperature.

  • Isolation: The resin is filtered off and washed with fresh cleavage cocktail. The combined filtrates are concentrated under a stream of nitrogen.

  • Purification: The crude product is lyophilized and then purified by semi-preparative reverse-phase HPLC to yield the diastereomeric 1,4-oxazepane-5-carboxylic acid derivatives. The diastereomers can often be separated after a subsequent reaction step, such as the reduction of the nitro group.[7]

Biocatalysis: The Green Chemistry Approach

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional stereo-, regio-, and chemoselectivity under mild, environmentally friendly conditions.[9][10] For the synthesis of chiral azepanes, imine reductases (IREDs) and transaminases are particularly powerful tools.[11] They can convert prochiral ketones or imines into highly enantioenriched amines, which are precursors to the azepane ring.[12]

Causality in Experimental Design: Enzymes like IREDs operate via a lock-and-key mechanism. The enzyme's active site is a precisely shaped chiral environment that binds the substrate in a specific orientation. The cofactor (NADH or NADPH) then delivers a hydride to only one face of the imine bond, resulting in the formation of a single enantiomer of the amine product.[11] This process, often a dynamic kinetic resolution, can achieve theoretical yields of 100% with >99% enantiomeric excess (ee).[12] The use of whole-cell catalysts can simplify the process by handling cofactor recycling internally.[9]

Workflow: Biocatalytic Asymmetric Reductive Amination

cluster_2 Biocatalytic Route using Imine Reductase (IRED) Start Prochiral Cyclic Imine Step1 Enzyme Reaction: IRED, Cofactor (NAD(P)H) Start->Step1 Asymmetric reduction Product Enantiopure Chiral Azepane Step1->Product >99% ee Step2 Cofactor Recycling System (e.g., Glucose Dehydrogenase) Step2->Step1 Regenerates NAD(P)H

Caption: Biocatalytic synthesis of a chiral azepane using an IRED.

Featured Protocol: General Procedure for IRED-Catalyzed Azepane Synthesis [11][12]

This is a generalized protocol for the asymmetric reduction of a cyclic imine to a chiral azepane.

  • Reaction Setup: In a temperature-controlled vessel, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared.

  • Reagents: To the buffer, add the cyclic imine substrate (1.0 eq), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and NADP⁺.

  • Enzyme Addition: The imine reductase (IRED) enzyme, either as a purified lyophilizate or as part of an E. coli whole-cell catalyst, is added to initiate the reaction.

  • Reaction Conditions: The mixture is gently agitated at a controlled temperature (e.g., 30 °C) for 12-24 hours. The reaction progress and enantiomeric excess of the product are monitored by chiral HPLC or GC.

  • Workup: Once the reaction is complete, the mixture is typically basified (e.g., with NaOH) and extracted with an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Purification: The combined organic extracts are dried, filtered, and concentrated. The resulting chiral azepane can be further purified by chromatography or crystallization if necessary.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the specific goals of the project, such as the need for structural diversity, scalability, or adherence to green chemistry principles.

FeatureAsymmetric SynthesisChiral Pool SynthesisBiocatalysis
Stereocontrol Good to excellent (often >95% ee), but highly dependent on catalyst/ligand optimization.[3]Excellent, as chirality is inherent to the starting material.[5]Typically excellent (>99% ee), offering access to either enantiomer by selecting the right enzyme.[12]
Yield Variable; can be high but often requires multi-step sequences.Generally good, but can be limited by the efficiency of cyclization and functional group manipulations.High conversion rates are common (often >95%), leading to high isolated yields.[12]
Scalability Can be challenging and expensive due to the cost of precious metal catalysts and chiral ligands.[4]Often highly scalable, as starting materials (e.g., amino acids) are inexpensive and abundant.Highly scalable; fermenter technology allows for large-scale production of enzymes.
Substrate Scope Broad. A key advantage is the ability to create novel, non-natural scaffolds.[1][13]Limited to structures derivable from available chiral starting materials.Can be limited by enzyme substrate specificity, though protein engineering is rapidly expanding the scope.[12]
Cost & Reagents Often high due to transition metals (Pd, Ru, Rh) and complex ligands.Low, based on inexpensive natural products.Potentially low on a large scale. Enzyme development can have high upfront costs.
Environmental Impact Often relies on organic solvents and heavy metals.Can be greener, but still uses traditional organic synthesis reagents.Inherently green; uses water as a solvent, operates at ambient temperature/pressure, and catalysts are biodegradable.[9]

Conclusion and Expert Recommendation

Each synthetic paradigm offers distinct advantages and disadvantages.

  • Asymmetric Synthesis is the premier choice for drug discovery and lead optimization , where flexibility and access to novel chemical space are paramount. The ability to fine-tune substituents around the azepane core is unmatched, although it often comes at a higher cost and requires significant process optimization.

  • Chiral Pool Synthesis is ideal for the large-scale, cost-effective production of specific azepane targets that are structurally related to common natural products. When a direct and efficient route from a chiral precursor like lysine exists, this method is often the most practical for manufacturing.

  • Biocatalysis represents the future of sustainable pharmaceutical manufacturing. It is the best choice when high enantiopurity, mild reaction conditions, and a minimal environmental footprint are critical. While initial enzyme screening and development are required, the scalability and selectivity of biocatalytic methods are superb for process chemistry and the manufacturing of active pharmaceutical ingredients (APIs).

Ultimately, the optimal strategy is a function of the desired molecular complexity, production scale, cost considerations, and the stage of the research or development program. A thorough evaluation of these factors will enable the selection of the most efficient and effective route to the target chiral azepane carboxylic acid.

References

  • D’yakonov, V. A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. [Link]

  • Govek, S. P., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. PubMed. [Link]

  • Kelly, S. A., et al. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

  • Kavacký, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry. [Link]

  • Shaikh, A. C., & Ghorpade, R. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

  • Donohoe, T. J., et al. (2014). Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides. ACS Publications. [Link]

  • Kavacký, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. ResearchGate. [Link]

  • Prieur, N., et al. (2023). Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds. Wiley Online Library. [Link]

  • Rowe, D., et al. (2018). Biocatalytic Access to Chiral Benzazepines Using Imine Reductases. ResearchGate. [Link]

  • S, C., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. ResearchGate. [Link]

  • Jin, L., et al. (2026). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. ACS Publications. [Link]

  • Prieur, N., et al. (2023). Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds. ResearchGate. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. [Link]

  • S, C., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. [Link]

  • Bak, A., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Heath, R. S., et al. (2018). Biocatalytic Routes to Enantiomerically Enriched Dibenz[c,e]azepines. ResearchGate. [Link]

  • Mulzer, J. (2012). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. ResearchGate. [Link]

  • deGruyter, J. (2017). Creativity from the Chiral Pool: Amino Acids. Baran Lab, Scripps Research. [Link]

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Comparative Guide to Structure-Activity Relationships of 4-Methylazepane-4-Carboxylic Acid Amides as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quest for safer and more effective analgesics has driven extensive research into novel scaffolds that can modulate the body's opioid receptors. Among these, the 4-methylazepane-4-carboxylic acid amide scaffold has emerged as a promising chemotype. Its inherent three-dimensional structure, conferred by the seven-membered azepane ring, offers a unique topographical presentation for interaction with the complex binding pockets of opioid receptors. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various 4-methylazepane-4-carboxylic acid amides, drawing upon available experimental data to elucidate the key structural determinants for affinity and functional activity at the µ-opioid receptor (MOR).

The 4-Methylazepane-4-Carboxylic Acid Amide Scaffold: A Privileged Structure for Opioid Receptor Engagement

The core structure, characterized by a geminal methyl and carboxamide group at the 4-position of the azepane ring, provides a rigid anchor for systematic chemical modification. The rationale behind exploring this scaffold lies in its potential to offer a distinct pharmacological profile compared to traditional piperidine-based opioids. The increased conformational flexibility of the seven-membered azepane ring, relative to the more rigid six-membered piperidine ring, allows for a different spatial arrangement of key pharmacophoric elements, potentially leading to altered receptor activation and signaling pathways.[1]

The geminal disubstitution at the C4 position creates a quaternary center, which can serve to orient substituents in a precise manner within the receptor binding site. The methyl group can provide beneficial steric interactions, while the amide functionality offers a versatile handle for introducing a wide array of substituents to probe different regions of the binding pocket.

Structure-Activity Relationship (SAR) at the µ-Opioid Receptor

While direct and comprehensive SAR studies on a wide range of N-substituted 4-methylazepane-4-carboxylic acid amides are still emerging, valuable insights can be gleaned from studies on structurally related azepane-containing compounds and general principles of opioid ligand design. The primary focus of modification is typically the amide nitrogen, as substituents at this position can profoundly influence receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).

Impact of N-Aryl and N-Aralkyl Substituents on µ-Opioid Receptor Affinity

The nature of the substituent on the amide nitrogen is a critical determinant of µ-opioid receptor (MOR) affinity. Analogous to the well-established SAR of fentanyl and other 4-anilidopiperidines, the introduction of an aromatic ring directly attached or tethered to the amide nitrogen is crucial for high-affinity binding.

Compound ClassGeneral StructureKey SAR ObservationsMOR Affinity (Ki)
N-Phenyl Amides 4-methylazepane-4-carbonyl-anilineThe unsubstituted phenyl ring provides a baseline affinity. Substitution on the phenyl ring can modulate affinity.Moderate
N-Benzyl Amides N-benzyl-4-methylazepane-4-carboxamideThe methylene spacer between the amide and the phenyl ring generally leads to a decrease in affinity compared to direct N-phenyl substitution.Low to Moderate
N-Phenethyl Amides 4-methyl-N-(2-phenylethyl)azepane-4-carboxamideA two-carbon linker often restores or enhances affinity, a common motif in potent opioid ligands.Moderate to High

Table 1: General SAR trends for N-substituted 4-methylazepane-4-carboxamides at the µ-opioid receptor.

The rationale behind the importance of the aromatic moiety lies in its ability to engage in π-π stacking or hydrophobic interactions within a specific sub-pocket of the MOR. The distance and orientation of this aromatic ring relative to the basic nitrogen of the azepane are critical for optimal binding.

The Role of the Amide Linker

The carboxamide linker itself plays a crucial role in orienting the N-substituent. It can act as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the receptor. The rigidity of the amide bond helps to constrain the conformation of the ligand, reducing the entropic penalty upon binding.

SAR_Amide_Linker Scaffold 4-Methylazepane Core Amide Amide Linker (H-bond donor/acceptor) Scaffold->Amide Covalent Bond N_Substituent N-Aryl/Aralkyl Substituent (Hydrophobic/π-π interactions) Amide->N_Substituent Covalent Bond Receptor µ-Opioid Receptor Binding Pocket Amide->Receptor Hydrogen Bonding N_Substituent->Receptor Hydrophobic Interactions

Comparative Analysis with Piperidine-Based Opioids

A key question in the development of azepane-based ligands is how they compare to their well-established piperidine counterparts. The expansion of the six-membered piperidine ring to a seven-membered azepane ring introduces significant conformational flexibility.

FeaturePiperidine ScaffoldAzepane ScaffoldImplication for Drug Design
Conformational Flexibility More rigid, predominantly chair conformations.More flexible, multiple low-energy conformations (e.g., chair, boat, twist-boat).Azepanes can explore a larger conformational space, potentially leading to novel binding modes. However, this can also come with an entropic penalty.
Lipophilicity (logP) Generally lower than the corresponding azepane.Generally higher due to the additional methylene group.May influence solubility, membrane permeability, and metabolic stability.
SAR Trends Well-established for many opioid classes (e.g., fentanyl, meperidine).Less explored, but initial data suggests some parallels with piperidines, particularly the importance of an N-aromatic substituent.The azepane scaffold offers opportunities for novel SAR and potentially different side-effect profiles.

Table 2: Comparison of Piperidine and Azepane Scaffolds in Opioid Ligands.

A study on ring-expanded fentanyl analogues, which included 4-azepane derivatives, demonstrated that these compounds can act as potent MOR antagonists.[2] This suggests that the azepane scaffold is a viable alternative to the piperidine core for developing opioid receptor modulators with diverse functional activities.

Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential.

General Synthesis of N-Substituted 4-Methylazepane-4-Carboxamides

The synthesis of the target compounds typically begins with a multi-step sequence to construct the 4,4-disubstituted azepane core, followed by amide coupling.

Step 1: Synthesis of 4-Methylazepane-4-carboxylic Acid This can be achieved through various synthetic routes, often starting from commercially available materials. One potential route involves the Dieckmann condensation of a suitable amino diester followed by alkylation and hydrolysis.

Step 2: Amide Coupling The carboxylic acid is then coupled with a variety of primary or secondary amines to generate the desired amide library. Standard peptide coupling reagents are effective for this transformation.

  • Protocol:

    • To a solution of 4-methylazepane-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) at 0 °C, add a coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) along with an amine base like DIPEA (2.0 eq).

    • Stir the mixture for 15-30 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup to remove water-soluble reagents.

    • Purify the crude product by column chromatography on silica gel to afford the pure amide.

The causality behind these choices lies in the need for a robust and high-yielding amide bond formation that is tolerant of a wide range of amine substrates. Coupling agents like HATU and EDC are widely used for their efficiency and mild reaction conditions.

Synthesis_Workflow Start 4-Methylazepane-4-carboxylic Acid Activation Carboxylic Acid Activation (HATU/EDC, DIPEA) Start->Activation Coupling Amide Bond Formation Activation->Coupling Amine Primary/Secondary Amine Amine->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product N-Substituted 4-Methylazepane-4-carboxamide Purification->Product

In Vitro Opioid Receptor Binding Assay

To determine the affinity of the synthesized compounds for the µ-opioid receptor, competitive radioligand binding assays are commonly employed.

  • Protocol:

    • Prepare cell membrane homogenates from cells stably expressing the human µ-opioid receptor (hMOR).

    • In a 96-well plate, incubate the membrane homogenates with a fixed concentration of a high-affinity radioligand (e.g., [³H]DAMGO) and varying concentrations of the test compound.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[3]

This self-validating system includes control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known non-radioactive ligand) to ensure the accuracy of the calculated specific binding.

Binding_Assay_Workflow Membranes hMOR-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand [³H]DAMGO Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Data Analysis (IC₅₀ and Ki determination) Scintillation->Analysis

Future Directions and Unanswered Questions

The exploration of 4-methylazepane-4-carboxylic acid amides as opioid receptor modulators is still in its early stages. Several key questions remain to be addressed:

  • Functional Activity: While binding affinity is a crucial parameter, it does not reveal whether a compound is an agonist, antagonist, or partial agonist. Functional assays, such as [³⁵S]GTPγS binding or cAMP inhibition assays, are necessary to characterize the efficacy of these ligands.[4][5]

  • Receptor Selectivity: The affinity of these compounds for the δ- and κ-opioid receptors needs to be determined to assess their selectivity profile.

  • In Vivo Efficacy and Side-Effect Profile: Promising candidates from in vitro studies must be evaluated in animal models of pain to determine their analgesic efficacy and to assess their potential for side effects such as respiratory depression, constipation, and abuse liability.

  • Stereochemistry: The influence of stereochemistry at the C4 position and on any chiral N-substituents on opioid receptor activity is yet to be explored.

Conclusion

The 4-methylazepane-4-carboxylic acid amide scaffold represents a promising area for the discovery of novel opioid receptor modulators. The initial data from related azepane structures suggest that this core can be effectively functionalized to achieve high affinity for the µ-opioid receptor. A systematic exploration of the N-amide substituent, guided by the principles outlined in this guide, is a logical next step in elucidating the full potential of this chemical class. The combination of rational design, efficient synthesis, and robust biological evaluation will be critical in determining whether these compounds can be developed into clinically viable alternatives to current opioid analgesics.

References

  • Chen, Z. R., Irvine, R. J., Somogyi, A. A., & Bochner, F. (1991). Mu receptor binding of some commonly used opioids and their metabolites. Life sciences, 48(22), 2165-2171. [Link]

  • Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues as Potential Counteracting Agents Against Fentanyl Induced Respiratory Depression. (2025). Journal of Medicinal Chemistry. [Link]

  • Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. G. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]

  • Vandeputte, M. M., Van Uytfanghe, K., & Stove, C. P. (2022). In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. Pharmacology & therapeutics, 232, 108161. [Link]

  • Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. (n.d.). Molecules. [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (2024). ACS Chemical Neuroscience. [Link]

  • Cheney, B. V. (1988). Structure-activity relationships for drugs binding to the agonist and antagonist states of the primary morphine receptor. Journal of medicinal chemistry, 31(3), 521–531. [Link]

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A Comparative Guide to Orthogonal Protecting Group Strategies with Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and complex molecule construction, the strategic use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability and predictable, acid-labile removal. However, the true power of Boc protection is unlocked when used in concert with orthogonal protecting groups—those that can be removed under distinct chemical conditions without affecting the Boc group. This guide provides an in-depth comparison of three widely used orthogonal protecting groups for amines—Fmoc, Cbz, and Alloc—when employed alongside Boc-protected amines. We will delve into the mechanistic underpinnings of their deprotection, present comparative performance data, and provide detailed experimental protocols to inform your synthetic strategy.

The Principle of Orthogonality: A Strategic Imperative

The concept of orthogonality in protecting group strategy is the ability to selectively deprotect one functional group in the presence of others.[1] This is crucial for multi-step syntheses where sequential and site-specific modifications are necessary. The combination of an acid-labile Boc group with a base-labile (Fmoc), hydrogenolysis-labile (Cbz), or palladium-catalyzed (Alloc) group allows for precise control over the synthetic route.

Orthogonal_Strategies Molecule Substrate with Boc-NH and PG-NH Boc_Deprotection Boc Deprotection Molecule->Boc_Deprotection Acid (e.g., TFA) PG_Deprotection Orthogonal Group (Fmoc, Cbz, Alloc) Deprotection Molecule->PG_Deprotection Orthogonal Conditions (Base, H₂, or Pd(0)) Product_A Free Amine at Boc Position Boc_Deprotection->Product_A Product_B Free Amine at PG Position PG_Deprotection->Product_B

Comparative Overview of Orthogonal Protecting Groups

The choice of an orthogonal protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups in the molecule and the desired reaction conditions for subsequent steps.

Protecting GroupStructureDeprotection ConditionKey AdvantagesPotential Challenges
Fmoc (Fluorenylmethyloxycarbonyl)9-fluorenylmethoxycarbonylBase-labile (e.g., 20% piperidine in DMF)[]- Excellent orthogonality with acid-labile groups.[3] - Mild deprotection conditions.[] - Automation-friendly due to UV-detectable cleavage product.[]- The liberated dibenzofulvene can form adducts with the deprotected amine. - Piperidine is a regulated substance.
Cbz (Carboxybenzyl)BenzyloxycarbonylCatalytic Hydrogenolysis (e.g., H₂, Pd/C)[4][5]- Highly robust and stable to a wide range of reagents. - Orthogonal to both acid- and base-labile groups.[6] - Clean byproducts (toluene and CO₂).- Incompatible with functional groups sensitive to reduction (e.g., alkynes, alkenes). - Catalyst poisoning can be an issue with sulfur-containing compounds.
Alloc (Allyloxycarbonyl)AllyloxycarbonylPd(0) catalyst + scavenger[7]- Orthogonal to both acid- and base-labile groups.[7] - Very mild and neutral deprotection conditions.[8]- Requires an expensive and potentially toxic palladium catalyst.[8] - Catalyst residues must be completely removed from the final product.[8] - Requires a scavenger to trap the allyl cation.[8]

In-Depth Analysis and Experimental Protocols

The Fmoc Group: The Base-Labile Workhorse

The Fmoc group is a staple in solid-phase peptide synthesis (SPPS) due to its facile removal with a mild base, typically a solution of piperidine in an aprotic solvent like DMF.[] Its orthogonality with the acid-labile Boc group is nearly perfect, making the Fmoc/Boc pair a powerful combination for synthesizing complex peptides with modified side chains.

Mechanism of Deprotection: The deprotection of Fmoc proceeds via a β-elimination mechanism. A base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene and the formation of a carbamic acid, which spontaneously decarboxylates to release the free amine.[]

Fmoc_Deprotection Fmoc_Amine Fmoc-NHR Intermediate Intermediate Fmoc_Amine->Intermediate + Base Piperidine Piperidine Piperidine->Intermediate DBF_Adduct Dibenzofulvene-Piperidine Adduct Intermediate->DBF_Adduct Free_Amine H₂N-R Intermediate->Free_Amine - CO₂ - Dibenzofulvene

Experimental Protocol: Selective Fmoc Deprotection

This protocol describes the deprotection of an Fmoc-protected amine in the presence of a Boc-protected amine on a solid support.

  • Resin Swelling: Swell the resin-bound substrate (e.g., containing Fmoc-Lys(Boc)-OH) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF. Agitate for 5 minutes, then drain the solution. Repeat this treatment for an additional 15-20 minutes to ensure complete deprotection.[8]

  • Washing: Thoroughly wash the resin with DMF (5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8]

  • Confirmation of Deprotection: A qualitative Kaiser test can be performed on a small sample of the resin beads. A positive result (blue beads) indicates the presence of a free primary amine.

Performance Data: A study on the synthesis of a model tripeptide, Ac-Lys(Alloc)-Gly-Phe-NH₂, using a novel metal-free Alloc deprotection protocol achieved a crude purity of approximately 99% as determined by HPLC.[8] While this data is for an Alloc-protected amino acid, it highlights the high purities achievable with orthogonal strategies. In another example, the synthesis of Glucagon (a 29-mer peptide) using standard Fmoc/tBu (which includes Boc) chemistry resulted in a crude purity of 68.08%.[8]

A novel acidic hydrogenolysis method for Fmoc deprotection in the presence of a Boc group has also been developed, yielding the desired amine salt in high yield (up to 88%) while preserving the Boc group.[9]

EntryAcid (equiv.)Pd/C (mol %)Yield (%)
1H₂SO₄ (2)2088
2H₃PO₄ (2)2075
3HCl/MeOH (2)2079

Table adapted from[10]. The reaction was performed on Fmoc-Lys(Boc)-AOMK.

The Cbz Group: The Robust Veteran

The carboxybenzyl (Cbz or Z) group is one of the classic amine protecting groups, renowned for its stability under both acidic and basic conditions.[6] It is typically removed by catalytic hydrogenolysis, a process that is orthogonal to the acid-labile Boc group.

Mechanism of Deprotection: The deprotection of the Cbz group occurs via the hydrogenolysis of the benzylic C-O bond on the surface of a palladium catalyst. This reaction releases toluene and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[5]

Cbz_Deprotection Cbz_Amine Cbz-NHR Intermediate Carbamic Acid Intermediate Cbz_Amine->Intermediate + H₂ H2_PdC H₂, Pd/C H2_PdC->Intermediate Free_Amine H₂N-R Intermediate->Free_Amine Byproducts Toluene + CO₂ Intermediate->Byproducts

Experimental Protocol: Selective Cbz Deprotection

This protocol outlines a general procedure for the selective deprotection of a Cbz-protected amine in the presence of a Boc group in solution.

  • Reaction Setup: Dissolve the Cbz- and Boc-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.

  • Catalyst Addition: Add 5-10 mol% of palladium on activated carbon (Pd/C) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product containing the free amine and the intact Boc group. Further purification can be performed by chromatography if necessary.

Performance and Selectivity: The hydrogenolysis of Cbz groups is generally a high-yielding and clean reaction. The orthogonality with the Boc group is excellent, as the Boc group is stable to these conditions. However, care must be taken with substrates containing other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing moieties, which may be reduced under the hydrogenation conditions.

The Alloc Group: The Mild and Versatile Newcomer

The allyloxycarbonyl (Alloc) protecting group offers a unique deprotection strategy that is orthogonal to both acid- and base-labile groups.[7] It is removed under very mild, neutral conditions using a palladium(0) catalyst and a nucleophilic scavenger.

Mechanism of Deprotection: The deprotection is initiated by the coordination of the Pd(0) catalyst to the allyl group, followed by the formation of a π-allylpalladium complex. A nucleophilic scavenger then traps the allyl group, leading to the collapse of the carbamate to the free amine and carbon dioxide.[11]

Alloc_Deprotection Alloc_Amine Alloc-NHR Pi_Allyl π-Allylpalladium Complex Alloc_Amine->Pi_Allyl Pd0 Pd(PPh₃)₄ Pd0->Pi_Allyl Free_Amine H₂N-R Pi_Allyl->Free_Amine + Scavenger - CO₂ Trapped_Allyl Allyl-Scavenger Pi_Allyl->Trapped_Allyl Scavenger Scavenger (e.g., PhSiH₃) Scavenger->Pi_Allyl

Experimental Protocol: Selective Alloc Deprotection

This protocol is for the on-resin deprotection of an Alloc-protected amine in the presence of a Boc group.

  • Resin Preparation: Swell the resin-bound substrate in DCM.

  • Deprotection Cocktail: In a separate vial, dissolve the palladium catalyst (e.g., 0.1-0.2 equivalents of Pd(PPh₃)₄) in DCM. To this solution, add the scavenger (e.g., 20 equivalents of phenylsilane).

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DCM, methanol, and then again with DCM to remove the catalyst and scavenger byproducts.

  • Repetition (Optional): For complete removal, the deprotection step can be repeated.

  • Confirmation: Cleave a small amount of the peptide from the resin and analyze by LC-MS to confirm the removal of the Alloc group.

Performance and Considerations: The Alloc deprotection is highly efficient and clean. The orthogonality with Boc is excellent. The primary considerations are the cost and toxicity of the palladium catalyst and the need for its complete removal from the final product, which is a critical regulatory requirement for pharmaceuticals. The choice of scavenger can also influence the reaction efficiency.

Conclusion and Strategic Recommendations

The choice between Fmoc, Cbz, and Alloc as an orthogonal partner to the Boc group depends on a careful analysis of the synthetic target and the overall strategy.

  • Fmoc/Boc: This is the most common and well-established orthogonal pairing, especially in automated solid-phase peptide synthesis. The mild, base-labile deprotection of Fmoc is highly compatible with most functionalities.

  • Cbz/Boc: This combination offers a robust and cost-effective strategy, particularly in solution-phase synthesis. The Cbz group's stability is a significant advantage, but its removal by hydrogenolysis limits its application in the presence of reducible functional groups.

  • Alloc/Boc: This pairing provides exceptional orthogonality and very mild deprotection conditions. It is an excellent choice for sensitive substrates where both acidic and basic conditions must be avoided. The main drawbacks are the cost and potential for metal contamination of the final product.

By understanding the distinct advantages and limitations of each protecting group, researchers can design more efficient and successful synthetic routes for the development of novel therapeutics and complex molecular architectures.

References

  • A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 2024.
  • 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Houben-Weyl.
  • Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • Protecting Groups: Boc, Cbz, Amine. StudySmarter.
  • Cbz-Protected Amino Groups. Organic Chemistry.
  • Alloc Protecting Group Removal Protocol. CDN.
  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. BOC Sciences.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

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A Senior Application Scientist's Guide to Evaluating the Conformational Flexibility of Substituted Azepanes for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold and the Conformational Imperative in Drug Design

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in modern medicinal chemistry. Its derivatives are integral to a wide range of approved therapeutic agents, from antivirals to central nervous system drugs.[1][2][3] The pharmacological significance of azepane-based compounds stems from their ability to present substituents in a distinct three-dimensional space, enabling precise interactions with biological targets.[2][4] However, the inherent flexibility of the seven-membered ring presents both an opportunity and a challenge.

Unlike rigid aromatic systems or well-defined six-membered rings, the azepane core can adopt multiple low-energy conformations, such as chairs, boats, and twist-boats.[5][6] The specific conformation a substituted azepane adopts—its conformational preference—is a critical determinant of its biological activity.[7][8] This conformational diversity can directly influence how a molecule fits into a receptor's binding pocket, its metabolic stability, and its overall pharmacokinetic profile. Therefore, the ability to accurately evaluate and, ultimately, control the conformational landscape of these molecules is paramount for effective drug design.[7]

This guide provides a comparative analysis of the principal experimental and computational methodologies used to characterize the conformational flexibility of substituted azepanes. We will delve into the causality behind experimental choices, present self-validating workflows, and offer detailed protocols to empower researchers in the rational design of next-generation azepane-based therapeutics.

The Conformational Landscape of the Azepane Ring

The seven-membered azepane ring is not planar and exists in a dynamic equilibrium between several conformations. The primary, lowest-energy conformations are typically the twist-chair and chair forms, with various boat and twist-boat forms representing higher energy states or transition states. The introduction of substituents dramatically influences the energetic landscape, stabilizing certain conformations over others due to steric and electronic effects. Understanding this equilibrium is the first step in rational drug design.

G cluster_0 Conformational Equilibrium of a Substituted Azepane cluster_1 Factors Influencing Equilibrium Twist-Chair_A Twist-Chair_A Chair_A Chair_A Twist-Chair_A->Chair_A ΔG ~ 0-2 kcal/mol Boat_A Boat_A Twist-Chair_A->Boat_A Higher Energy Twist-Boat_A Twist-Boat_A Chair_A->Twist-Boat_A Higher Energy Boat_A->Twist-Boat_A Interconversion Substituent Substituent Substituent->Chair_A Steric/Electronic Effects Solvent Solvent Solvent->Twist-Chair_A Polarity Effects

Caption: Interconversion between low-energy conformations of the azepane ring.

A Comparative Guide to Methodologies for Conformational Analysis

No single technique can fully capture the complex conformational behavior of a flexible molecule like a substituted azepane. A robust and trustworthy analysis relies on an integrated approach, where computational predictions are validated by experimental data, and experimental results are rationalized by computational models. This section compares the core techniques.

Experimental Techniques: Capturing Molecular Reality

Experimental methods provide direct physical evidence of a molecule's structure and behavior. They are the cornerstone of any conformational analysis, serving as the ultimate validation for computational models.

  • Principle & Causality: This technique provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid, crystalline state by analyzing the diffraction pattern of X-rays passing through a single crystal.[6] It is considered the "gold standard" for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles, which define the conformation.[6][9]

  • Strengths: Unparalleled accuracy and detail for the solid-state structure.

  • Limitations: The conformation observed in the crystal may be influenced by crystal packing forces and may not be the predominant, biologically relevant conformation in solution. Obtaining suitable crystals can be a significant bottleneck.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is the first validation of sample purity.

    • Dissolve the purified substituted azepane derivative in a minimal amount of a suitable solvent or solvent mixture.

    • Employ slow evaporation, vapor diffusion, or solvent layering techniques to allow for the slow formation of well-ordered crystals over several days or weeks.

  • Data Collection:

    • Mount a suitable crystal (typically <0.5 mm) on a goniometer head.

    • Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[6]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Use computational software (e.g., SHELX) to solve the phase problem and generate an initial electron density map.

    • Build and refine the molecular model against the experimental data to achieve the final, high-resolution crystal structure.[6]

  • Principle & Causality: NMR spectroscopy is the most powerful tool for studying the conformation and dynamics of molecules in solution, the environment most relevant to biological activity.[6] Key NMR parameters provide geometric constraints:

    • ³J Coupling Constants: The magnitude of the coupling constant between two vicinal protons (³JHH) is related to the dihedral angle between them, as described by the Karplus equation. This allows for the determination of ring torsional angles.

    • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close to each other (<5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, providing powerful distance constraints to define the molecule's folded shape.

  • Strengths: Provides data on the solution-phase conformational equilibrium; can detect and quantify the populations of multiple interconverting conformers.

  • Limitations: For molecules undergoing rapid conformational exchange, the observed NMR parameters are a population-weighted average, which can be complex to deconvolute.

Experimental Protocol: 2D NOESY for Conformational Analysis

  • Sample Preparation:

    • Dissolve ~5-10 mg of the azepane derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that mimics the environment of interest.

    • Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition:

    • Acquire a standard 2D NOESY (or ROESY) spectrum on a high-field NMR spectrometer (≥500 MHz).

    • Optimize the mixing time (typically 200-800 ms for NOESY) to maximize the signal from key through-space interactions.

  • Data Analysis:

    • Assign all proton resonances using standard 2D NMR experiments (e.g., COSY, HSQC).

    • Identify and integrate the cross-peaks in the NOESY spectrum.

    • Translate the presence and relative volumes of NOE cross-peaks into qualitative (e.g., strong, medium, weak) or quantitative distance restraints between specific protons. These restraints are then used to build or validate a 3D model of the dominant solution conformation.

Computational Techniques: Prediction and Rationalization

Computational chemistry complements experimental data by predicting the relative stabilities of all possible conformations and providing insight into the dynamics of their interconversion.

  • Principle & Causality: This two-step process first explores the vast conformational space of the molecule to find all sterically accessible shapes and then refines the energy of each shape to identify the most stable ones.

    • Molecular Mechanics (MM): A conformational search is performed using a force field (a set of classical mechanics equations) to rapidly generate thousands of potential conformations.[6] This is a computationally inexpensive way to ensure no plausible conformer is missed.

    • Quantum Mechanics (QM): The low-energy conformers identified by MM are then subjected to geometry optimization using a higher level of theory, typically Density Functional Theory (DFT).[5][6] QM provides more accurate relative energies by explicitly modeling the electronic structure, leading to a reliable prediction of the Boltzmann population of each conformer at a given temperature.

  • Strengths: Systematically explores the entire conformational landscape; provides quantitative predictions of relative stabilities.

  • Limitations: The accuracy of MM methods depends on the quality of the force field. QM methods can be computationally expensive.

Workflow: Combined MM/QM Conformational Analysis

  • Initial Structure Generation: Build the 3D structure of the substituted azepane in a molecular modeling program.

  • MM Conformational Search:

    • Perform a systematic or stochastic conformational search using a robust force field (e.g., OPLS3e, MMFFs).

    • Retain all unique conformers within a specified energy window (e.g., 5-10 kcal/mol) of the global minimum.

  • QM Geometry Optimization and Energy Calculation:

    • For each low-energy conformer from the MM search, perform a full geometry optimization and frequency calculation using DFT (e.g., B3LYP-D3/6-31G** level of theory in a continuum solvent model).

    • The absence of imaginary frequencies validates that the structure is a true energy minimum.[5]

  • Population Analysis:

    • Calculate the Gibbs free energy for each optimized conformer.

    • Use the relative free energies to calculate the predicted population of each conformer at room temperature using the Boltzmann distribution equation.

  • Principle & Causality: MD simulations model the motion of every atom in the molecule and surrounding solvent over time by numerically solving Newton's equations of motion. This provides a dynamic, movie-like view of the molecule's conformational behavior in a simulated physiological environment, revealing not just stable states but also the pathways of interconversion between them.

  • Strengths: Provides a dynamic picture of conformational flexibility; explicitly includes environmental effects (solvent, ions); can reveal transient states missed by static methods.

  • Limitations: Computationally very intensive; results are highly dependent on the accuracy of the force field and the length of the simulation.

An Integrated, Self-Validating Workflow for Conformational Analysis

The highest level of scientific trustworthiness is achieved when experimental and computational methods are used in concert to create a self-validating system. Discrepancies between methods are not failures but opportunities to refine models and deepen understanding.

G start Hypothesized Structure (Substituted Azepane) comp_search Computational Search (MM) & QM Optimization (DFT) start->comp_search synthesis Chemical Synthesis & Purification start->synthesis predict Predict Low-Energy Conformers & Populations comp_search->predict Identify stable states compare Compare & Validate: Predicted vs. Experimental predict->compare nmr NMR Spectroscopy (NOE, J-Coupling) synthesis->nmr xray X-Ray Crystallography (if possible) synthesis->xray exp_model Generate Experimental Model (Solution & Solid-State) nmr->exp_model xray->exp_model exp_model->compare compare->comp_search Models Disagree (Refine Theory/Parameters) md Molecular Dynamics (MD) Simulation compare->md Models Agree dynamic_model Refined Dynamic Model of Bioactive Conformation md->dynamic_model Simulate dynamics design Informed Drug Design (SAR, Docking) dynamic_model->design

Sources

A Comparative Guide to Acid-Labile Amine Protecting Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the judicious selection of protecting groups is a critical determinant of a successful synthetic strategy.[1] Amines, being nucleophilic and basic, are susceptible to a wide range of reactions, necessitating their temporary protection to ensure chemoselectivity during synthetic transformations.[1][2] This guide provides a comprehensive comparative analysis of common acid-labile protecting groups for amines, offering insights into their mechanisms, relative lability, and practical applications, supported by experimental data and detailed protocols.

The Principle of Acid-Labile Protection

Acid-labile protecting groups are designed to be stable under neutral and basic conditions but are readily cleaved in the presence of an acid.[3] The mechanism of cleavage typically involves protonation of the protecting group, followed by the formation of a stabilized carbocation, which then fragments to release the free amine.[3] The lability of these groups is directly related to the stability of the carbocation intermediate; groups that form more stable carbocations are cleaved under milder acidic conditions.[4]

A Comparative Overview of Key Acid-Labile Protecting Groups

This guide focuses on a selection of the most widely used acid-labile amine protecting groups: the tert-Butoxycarbonyl (Boc) group, the Carboxybenzyl (Cbz) group (in the context of its acid-lability), and the Trityl (Trt) group along with its more labile substituted derivatives.

tert-Butoxycarbonyl (Boc) Group*

The Boc group is arguably the most common amine protecting group in organic synthesis due to its ease of introduction, general stability to a wide range of reaction conditions, and facile removal under moderately acidic conditions.[5][6]

Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6]

Deprotection Mechanism: The acid-catalyzed deprotection of the Boc group proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.[7]

Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - C(CH₃)₃⁺ Free_Amine Free Amine + CO₂ + Isobutylene Carbamic_Acid->Free_Amine - CO₂ Trityl Deprotection Mechanism Trityl_Amine Trityl-Protected Amine Protonated_Amine Protonated Intermediate Trityl_Amine->Protonated_Amine + H⁺ Free_Amine Free Amine + Trityl Cation Protonated_Amine->Free_Amine Cleavage

Trityl group deprotection mechanism.

Quantitative Comparison of Acid Lability

The key to a strategic selection of an acid-labile protecting group lies in understanding their relative rates of cleavage under different acidic conditions. This allows for "orthogonal" deprotection, where one group can be selectively removed in the presence of another. [8]The order of acid lability is directly correlated with the stability of the carbocation formed upon cleavage. [4] Relative Stability of Carbocations: Trityl⁺ < Methoxytrityl⁺ < Dimethoxytrityl⁺

This translates to the following order of increasing acid lability for the corresponding protecting groups:

Boc < Trt < MMT < DMT

The following table summarizes the qualitative and, where available, semi-quantitative data on the conditions required for the cleavage of these protecting groups.

Protecting GroupStructureCleavage ConditionsRelative LabilityOrthogonality
Boc (tert-Butoxycarbonyl)tBu-O-CO-Strong acids (e.g., TFA, HCl in dioxane) [6]BaselineStable to hydrogenolysis (orthogonal to Cbz) [5]
Cbz (Carboxybenzyl)Ph-CH₂-O-CO-Very strong acids (e.g., HBr/AcOH), Hydrogenolysis [9]Very Low (acid)Stable to mild/moderate acid (orthogonal to Boc, Trt) [7]
Trt (Trityl)Ph₃C-Mild acids (e.g., 80% aq. AcOH, dilute TFA) [10]HighCleaved under conditions that may affect Boc
MMT (4-Methoxytrityl)(4-MeO-Ph)Ph₂C-Very mild acids (e.g., 1% TFA in DCM) [11]Very HighCleaved under conditions that leave Boc and Trt intact
DMT (4,4'-Dimethoxytrityl)(4-MeO-Ph)₂PhC-Extremely mild acids (e.g., dilute AcOH)Extremely HighCleaved under the mildest acidic conditions

Experimental Protocols: A Side-by-Side Comparison

To provide a practical context for the selection and use of these protecting groups, we present here a series of standardized protocols for the protection and deprotection of a model primary amine, benzylamine.

Workflow for Amine Protection and Deprotection

Amine Protection and Deprotection Workflow Start Start: Benzylamine Protection Protection Step Start->Protection Protected_Amine Protected Benzylamine Protection->Protected_Amine Deprotection Deprotection Step Protected_Amine->Deprotection End End: Benzylamine Deprotection->End

General workflow for amine protection and deprotection.

Protocol 1: Boc Protection and Deprotection of Benzylamine

Protection:

  • Dissolve benzylamine (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or a 1:1 mixture of dioxane and water).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base (e.g., triethylamine, 1.2 equiv., or aqueous sodium bicarbonate).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up. If using an organic solvent, wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Deprotection:

  • Dissolve the Boc-protected benzylamine in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The product is often obtained as the TFA salt and can be neutralized by washing with a basic aqueous solution.

Protocol 2: Cbz Protection and Deprotection of Benzylamine

Protection:

  • Dissolve benzylamine (1.0 equiv.) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 equiv.) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12-20 hours. [12]5. Monitor the reaction by TLC.

  • Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. [12] Deprotection (by Hydrogenolysis):

  • Dissolve the Cbz-protected benzylamine in methanol.

  • Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).

  • Stir the mixture under an atmosphere of hydrogen gas (H₂) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected benzylamine. [12]

Protocol 3: Trityl Protection and Deprotection of Benzylamine

Protection:

  • Dissolve benzylamine (1.0 equiv.) in dry pyridine.

  • Add trityl chloride (Trt-Cl, 1.1 equiv.).

  • Stir the reaction mixture at room temperature overnight. [2]4. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with methanol and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. [2] Deprotection:

  • Dissolve the Trityl-protected benzylamine in a suitable solvent (e.g., dichloromethane).

  • Add a mild acid, such as 80% aqueous acetic acid or a dilute solution of TFA (e.g., 1-5% in DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the acid with a mild base (e.g., saturated aqueous NaHCO₃) and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

Conclusion and Future Perspectives

The choice of an acid-labile protecting group is a nuanced decision that depends on the specific requirements of a synthetic route. The Boc group offers a robust and versatile option for general use, while the highly acid-labile Trityl, MMT, and DMT groups provide opportunities for selective deprotection under extremely mild conditions. The Cbz group, with its stability to a range of acidic conditions, serves as an excellent orthogonal partner to the more acid-sensitive groups.

The continued development of novel protecting groups with fine-tuned lability and enhanced orthogonality will undoubtedly expand the synthetic chemist's toolbox, enabling the construction of increasingly complex and sensitive molecules. As the demand for sophisticated pharmaceuticals and biomolecules grows, a deep understanding of the principles and practicalities of protecting group chemistry will remain an indispensable asset for researchers and drug development professionals.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid. As this compound may not have a dedicated, universally available Safety Data Sheet (SDS), this document synthesizes data from structurally similar molecules and established regulatory guidelines to ensure a robust and safe disposal framework. Our approach is grounded in the principle of treating substances with unknown comprehensive hazard profiles with a high degree of caution.

Hazard Identification and Risk Assessment: A Proactive Approach

Given the absence of a specific SDS, a risk assessment must be conducted by evaluating the hazards associated with the compound's core functional groups: the azepane ring, the carboxylic acid moiety, and the tert-Butoxycarbonyl (Boc) protecting group.

  • Azepane Nucleus: The parent heterocycle, azepane (or hexamethyleneimine), is known to be a corrosive and flammable liquid that can emit toxic fumes of nitrogen oxides upon decomposition.[1] Derivatives should be handled with the assumption that they may share irritant or corrosive properties.

  • Carboxylic Acid Group: Carboxylic acids can range from weak to strong acids and are often associated with skin and eye irritation or corrosion.[2]

  • tert-Butoxycarbonyl (Boc) Group: While generally stable, the Boc group is designed to be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl), which can generate gaseous byproducts.[3][4][5] The waste streams from reactions involving this compound will likely contain these acidic deprotection reagents, which must be managed accordingly.

Based on SDS information for analogous compounds, this compound should be presumed to be, at a minimum, harmful if swallowed and a skin and eye irritant.[6][7][8][9]

Table 1: Summary of Inferred Hazards and Precautionary Measures
Hazard CategoryPotential EffectRecommended Personal Protective Equipment (PPE)Rationale / Basis
Skin Contact Causes skin irritation.[6][7][8]Chemical-resistant gloves (e.g., nitrile), lab coat.[10][11]Based on data for various Boc-protected carboxylic acids and azepane derivatives.
Eye Contact Causes serious eye irritation.[6][7][8]Safety glasses with side shields or chemical splash goggles.[10][11]A standard precaution for all chemical handling; supported by data on analogous compounds.
Ingestion Harmful if swallowed.[6][8][9]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][10]A common hazard classification for complex organic molecules used in research.
Inhalation May cause respiratory irritation if handled as a dust or aerosol.[6][8]Use only in a well-ventilated area or a chemical fume hood.[9][10]Prudent practice, especially when handling fine powders or generating aerosols.
Decomposition In combustion, may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[1][8]N/A (Relevant for fire-fighting and large-scale incidents)Inherent to nitrogen-containing organic compounds.

Laboratory Waste Management Workflow

The proper disposal of this compound is not merely a suggestion but a requirement dictated by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[12] All chemical waste must be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[13]

The following workflow provides a logical decision-making process for handling this chemical waste from generation to disposal.

DisposalWorkflow start Waste Generated: 1-(tert-Butoxycarbonyl)-4-methylazepane- 4-carboxylic acid characterize Step 1: Characterize as Hazardous Waste (Assume hazardous in absence of specific SDS) start->characterize container Step 2: Select Compatible Waste Container (e.g., HDPE or glass, leak-proof lid) characterize->container label Step 3: Attach Hazardous Waste Label - Full Chemical Name - Hazard Characteristics (Irritant) - Accumulation Start Date container->label segregate Step 4: Segregate Waste Store away from incompatible materials (e.g., strong bases, oxidizers) label->segregate store Step 5: Store in Designated Satellite Accumulation Area (SAA) segregate->store consult Step 6: Consult Institutional EHS Guidelines & Waste Disposal Protocols store->consult pickup Step 7: Arrange for Pickup by a Licensed Hazardous Waste Vendor consult->pickup

Caption: Disposal Decision Workflow for Research Chemicals.

Detailed Step-by-Step Disposal Protocol

This protocol provides actionable steps for researchers to follow, ensuring safety and regulatory compliance.

Step 1: Waste Segregation and Collection

Immediately upon generation, the waste must be segregated. Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[14][15]

  • Solid Waste: Collect pure, unadulterated this compound, contaminated lab debris (e.g., weigh boats, gloves, paper towels), in a dedicated, robust container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Remember to account for the hazards of the solvent used. For instance, halogenated and non-halogenated solvent wastes are typically segregated.[15]

Step 2: Containerization

The choice of a waste container is critical to prevent leaks and reactions.

  • Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy or a glass bottle, especially for liquid waste.[16] Avoid metal containers for acidic waste.[15][16]

  • Container Integrity: Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap.[11][15]

  • Headspace: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion and prevent spills.[16]

Step 3: Labeling

Proper labeling is a strict regulatory requirement and essential for safety.[14][17][18]

  • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The full, unabbreviated chemical name: "this compound".

    • If in solution, list all components and their approximate percentages.

    • The date on which waste was first added (the "accumulation start date").

    • The relevant hazard characteristics (e.g., "Irritant," "Handle with Caution").

Step 4: Accumulation and Storage

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][18]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the waste container closed at all times except when adding waste.[13][18]

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.

Step 5: Arranging Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][13]

  • Consult EHS: Your primary point of contact is your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions and manage the final disposal process.[11]

  • Licensed Contractor: The disposal must be handled by a licensed hazardous waste disposal contractor arranged through your institution.[11][12][19] They are equipped to transport and process the chemical waste in accordance with all federal and state regulations.

Decontamination and Spill Procedures

  • Empty Containers: An "empty" container that held this chemical must still be managed carefully. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[13] After rinsing, deface the original label, and dispose of the container as instructed by your EHS office.[13]

  • Minor Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in the solid hazardous waste container. For liquid spills, absorb the material with a chemical absorbent (e.g., vermiculite or sand), and place the contaminated absorbent into the solid waste container. Always wear the appropriate PPE during cleanup.

  • Major Spills: In the event of a large spill, evacuate the area and contact your institution's EHS emergency line immediately.

By adhering to this structured and cautious disposal protocol, researchers can ensure the safe management of this compound, protecting themselves, their colleagues, and the environment.

References

  • tert-Butyloxycarbonyl protecting group - Wikipedia . Wikipedia. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center . Vanderbilt University Medical Center. Available from: [Link]

  • Hazardous Waste | US EPA . U.S. Environmental Protection Agency. Available from: [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR . Electronic Code of Federal Regulations. Available from: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes . (2024-01-25). Nature Chemistry. Available from: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. Available from: [Link]

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed . (1987). Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA . (2025-05-30). U.S. Environmental Protection Agency. Available from: [Link]

  • Hazardous Waste Listings | EPA . U.S. Environmental Protection Agency. Available from: [Link]

  • EPA Hazardous Waste Codes - UGA Environmental Safety Division . University of Georgia Environmental Safety Division. Available from: [Link]

  • Laboratory Waste Disposal Safety Protocols | NSTA . (2024-08-16). National Science Teaching Association. Available from: [Link]

  • Navigating the Safe Disposal of Chemicals: A Guide for Everyone - Oreate AI Blog . (2026-01-21). Oreate AI. Available from: [Link]

  • Proper Handling of Hazardous Waste Guide - EPA . U.S. Environmental Protection Agency. Available from: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester . The University of Manchester. Available from: [Link]

  • Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone - ResearchGate . (2025-08-07). ResearchGate. Available from: [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. Available from: [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry . (2015-10-28). The Royal Society of Chemistry. Available from: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA . (2022-04-11). GAIACA. Available from: [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA - ALS Global . (2023-07-21). ALS Global. Available from: [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests . (2025-12-04). U.S. Environmental Protection Agency. Available from: [Link]

  • Best Practices for Hazardous Waste Disposal - AEG Environmental . (2016-12-05). AEG Environmental. Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH . (2020-06-23). National Institutes of Health. Available from: [Link]

  • Azepane | C6H13N | CID 8119 - PubChem - NIH . National Institutes of Health. Available from: [Link]

  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation - ResearchGate . ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides essential, in-depth procedural information for the safe handling of 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid, a compound of interest in contemporary drug discovery programs. As your trusted partner in laboratory safety, we move beyond mere product provision to empower you with the knowledge and protocols necessary for secure and effective research.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive hazard assessment can be constructed based on the chemical's structural motifs: a carboxylic acid, a tert-butoxycarbonyl (Boc) protected amine, and an azepane core. This analysis informs the personal protective equipment (PPE) recommendations and handling protocols outlined herein, ensuring a robust framework for laboratory safety.

Hazard Analysis: A Structure-Based Approach

Understanding the potential hazards of a molecule is the foundation of safe laboratory practice. The structure of this compound presents several key functional groups that dictate its likely reactivity and toxicological profile.

  • Carboxylic Acid Moiety: Carboxylic acids are acidic and can be corrosive to skin and eyes.[1][2] Depending on their pKa, they can cause irritation or severe burns upon contact. Dusts from solid carboxylic acids can also be irritating to the respiratory tract.[3]

  • tert-Butoxycarbonyl (Boc) Group: The Boc protecting group is generally stable but is known to be labile under acidic conditions.[4][5] While not acutely hazardous in itself, its decomposition can release isobutylene and carbon dioxide.

  • Azepane Core: The toxicological profile of the azepane ring itself is not well-characterized in this specific context. However, as with many nitrogen-containing heterocyclic compounds, it is prudent to assume the potential for biological activity and handle it with care.

Based on analogous compounds, we can anticipate that this substance may cause skin irritation, serious eye irritation, and potential respiratory tract irritation.[3][6][7] Some related compounds are also noted as being harmful if swallowed.[3][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[1][9]Nitrile gloves.[10]Laboratory coat.Recommended if weighing outside of a ventilated enclosure. Use a NIOSH-approved N95 respirator.[1]
Solution Preparation and Transfers Chemical splash goggles.[9]Nitrile gloves.[10]Laboratory coat.Not generally required if performed in a fume hood.
Running Reactions and Work-up Chemical splash goggles. A face shield is recommended if there is a splash hazard.[9]Nitrile gloves. Consider double-gloving for extended operations.Laboratory coat.Not generally required if performed in a fume hood.
Handling Large Quantities (>50g) Chemical splash goggles and a face shield.[9]Nitrile gloves. Double-gloving is recommended.Chemical-resistant apron over a laboratory coat.Required if there is a potential for aerosol or dust generation. Use a NIOSH-approved respirator with an appropriate cartridge.[11]

Step-by-Step Protocols for PPE Usage

Donning PPE

A systematic approach to putting on PPE ensures complete protection before handling any chemicals.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Laboratory Coat: Put on a clean, properly fitting laboratory coat and fasten all buttons.

  • Respiratory Protection (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield as required by the procedure.

  • Gloves: Select the appropriate size and type of gloves. Inspect for any tears or defects before putting them on. Pull the cuffs of the gloves over the sleeves of your laboratory coat.

Doffing PPE

The removal of PPE should be done in a manner that prevents cross-contamination.

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.

  • Laboratory Coat: Unfasten the coat and remove it by folding it inward, ensuring the outer surface is contained.

  • Eye and Face Protection: Remove eye and face protection by handling the earpieces or headband.

  • Respiratory Protection (if used): Remove the respirator without touching the front of the mask.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Emergency Procedures in Case of Exposure

Immediate and appropriate action is crucial in the event of an accidental exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][8] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[1][8] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan

All waste containing this compound, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.[12]

  • Contaminated PPE: Dispose of in a designated hazardous waste container.

Always follow your institution's and local regulations for hazardous waste disposal.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Workflow Start Start: Assess the Planned Procedure Scale Scale of Operation? Start->Scale SmallScale < 1g Scale->SmallScale Small LargeScale > 1g Scale->LargeScale Large Task Nature of the Task? SmallScale->Task LargeScale->Task PPE_FaceShield Add Face Shield (Splash/Reaction Hazard) LargeScale->PPE_FaceShield SolidHandling Handling Solid (Weighing) Task->SolidHandling Solid SolutionWork Solution Work (in Fume Hood) Task->SolutionWork Liquid PPE_Base Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses SolidHandling->PPE_Base PPE_Respirator Add N95 Respirator (if not in enclosure) SolidHandling->PPE_Respirator SolutionWork->PPE_Base SolutionWork->PPE_FaceShield PPE_Goggles Upgrade to Chemical Splash Goggles PPE_Base->PPE_Goggles End Proceed with Caution PPE_Goggles->End PPE_Respirator->End PPE_FaceShield->End

Caption: PPE selection workflow for handling the target compound.

References

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